Product packaging for 3-Vinylpiperidine(Cat. No.:)

3-Vinylpiperidine

货号: B15227093
分子量: 111.18 g/mol
InChI 键: LYMGNRHDFKUCDQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

3-Vinylpiperidine is a versatile chemical building block that incorporates a reactive vinyl group onto the saturated piperidine heterocycle. This structure makes it a valuable intermediate for organic synthesis, particularly in the development of novel pharmaceutical compounds. The piperidine ring is one of the most common heterocycles found in FDA-approved medications and is a key structural element in a wide range of bioactive molecules . The vinyl functional group provides a handle for further chemical modification, such as polymerization or functional group interconversion, enabling researchers to create more complex, functionalized piperidine derivatives. While specific mechanistic studies on this compound are limited, its core piperidine structure is a fundamental scaffold in medicinal chemistry. Piperidine derivatives are prevalent in therapeutics targeting the central nervous system, as agonists, antagonists, and enzyme inhibitors . Furthermore, vinyl-substituted nitrogen heterocycles are of significant interest in materials science for the synthesis of functional polymers, such as poly(vinylpyridine)s, which have applications as catalysts and in various industrial processes . This compound is offered For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N B15227093 3-Vinylpiperidine

3D Structure

Interactive Chemical Structure Model





属性

分子式

C7H13N

分子量

111.18 g/mol

IUPAC 名称

3-ethenylpiperidine

InChI

InChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,7-8H,1,3-6H2

InChI 键

LYMGNRHDFKUCDQ-UHFFFAOYSA-N

规范 SMILES

C=CC1CCCNC1

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylpiperidine is a valuable heterocyclic building block in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. Its synthesis is a key step in the development of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on methodologies that offer practical and efficient access to this important scaffold. Detailed experimental protocols, quantitative data, and logical process diagrams are presented to facilitate its application in a research and development setting.

The most common and effective strategies for the synthesis of this compound typically involve the olefination of a protected 3-piperidone derivative or the functionalization of a pyridine precursor followed by reduction. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Synthesis via Wittig Olefination of N-Boc-3-Piperidone

A widely employed and reliable method for the synthesis of this compound is the Wittig reaction on an N-protected 3-piperidone. The tert-butyloxycarbonyl (Boc) protecting group is commonly used due to its stability under the basic conditions of the Wittig reaction and its ease of removal under acidic conditions.

The overall synthetic pathway starting from 3-hydroxypyridine is depicted below:

Wittig_Synthesis 3-Hydroxypyridine 3-Hydroxypyridine N-Benzyl-3-hydroxypyridinium N-Benzyl-3-hydroxypyridinium 3-Hydroxypyridine->N-Benzyl-3-hydroxypyridinium  Benzyl Halide N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine N-Benzyl-3-hydroxypyridinium->N-Benzyl-3-hydroxypiperidine  Reduction (e.g., NaBH4) N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Benzyl-3-hydroxypiperidine->N-Boc-3-hydroxypiperidine  1. H2, Pd/C  2. (Boc)2O N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone  Oxidation (e.g., Swern) N-Boc-3-vinylpiperidine N-Boc-3-vinylpiperidine N-Boc-3-piperidone->N-Boc-3-vinylpiperidine  Wittig Reagent  (e.g., Ph3PCH3Br, base) This compound This compound N-Boc-3-vinylpiperidine->this compound  Deprotection (e.g., TFA, HCl)

Figure 1: Synthetic pathway to this compound via Wittig olefination.
Experimental Protocols

Step 1: Synthesis of N-Boc-3-piperidone

The synthesis of the key intermediate, N-Boc-3-piperidone, can be achieved from 3-hydroxypyridine through a multi-step sequence as outlined in Figure 1. This involves N-benzylation, reduction of the pyridine ring, protection of the piperidine nitrogen with a Boc group, and subsequent oxidation of the hydroxyl group.

Step 2: Wittig Olefination of N-Boc-3-piperidone

The crucial carbon-carbon double bond formation is accomplished via a Wittig reaction.

  • Preparation of the Wittig Reagent: Methyltriphenylphosphonium bromide is treated with a strong base, such as n-butyllithium or potassium tert-butoxide, in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the methylenetriphenylphosphorane ylide.

  • Olefination Reaction: The freshly prepared ylide is then reacted with N-Boc-3-piperidone at low temperatures (typically -78 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched, and the product, N-Boc-3-vinylpiperidine, is extracted and purified by column chromatography.

Step 3: Deprotection of N-Boc-3-vinylpiperidine

The final step involves the removal of the Boc protecting group to yield this compound.

  • Acidic Cleavage: N-Boc-3-vinylpiperidine is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.

  • Work-up: The reaction mixture is neutralized with a base, and the free this compound is extracted and purified, often by distillation.

Quantitative Data
StepReactantsReagents and ConditionsYield (%)Reference
N-Benzylation3-Hydroxypyridine, Benzyl bromideEthanol, reflux~90[1]
ReductionN-Benzyl-3-hydroxypyridinium saltSodium borohydride, MethanolHigh[1]
Boc Protection/DebenzylationN-Benzyl-3-hydroxypiperidineH₂, Pd/C; Di-tert-butyl dicarbonate, Triethylamine, DCMGood[1]
OxidationN-Boc-3-hydroxypiperidineOxalyl chloride, DMSO, Triethylamine (Swern Oxidation), DCM, -78 °C to rt~75[1]
Wittig OlefinationN-Boc-3-piperidone, Methyltriphenylphosphonium bromiden-Butyllithium or Potassium tert-butoxide, THF, -78 °C to rt60-80
DeprotectionN-Boc-3-vinylpiperidineTrifluoroacetic acid, Dichloromethane or HCl in Dioxane>90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Synthesis via Grignard Reaction and Dehydration

An alternative approach to the vinyl group installation involves a Grignard reaction with a suitable vinyl nucleophile, followed by dehydration of the resulting tertiary alcohol.

Grignard_Synthesis N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxy-3-vinylpiperidine N-Boc-3-hydroxy-3-vinylpiperidine N-Boc-3-piperidone->N-Boc-3-hydroxy-3-vinylpiperidine  Vinylmagnesium Bromide, THF N-Boc-3-vinylpiperidine N-Boc-3-vinylpiperidine N-Boc-3-hydroxy-3-vinylpiperidine->N-Boc-3-vinylpiperidine  Dehydration (e.g., Martin Sulfurane, Burgess Reagent) This compound This compound N-Boc-3-vinylpiperidine->this compound  Deprotection (e.g., TFA, HCl)

Figure 2: Synthetic pathway to this compound via Grignard reaction.
Experimental Protocols

Step 1: Grignard Addition

  • N-Boc-3-piperidone is dissolved in an anhydrous ether solvent, such as THF.

  • The solution is cooled to a low temperature (e.g., 0 °C or -78 °C), and a solution of vinylmagnesium bromide in THF is added dropwise.

  • The reaction is stirred until completion, as indicated by TLC, and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product, N-Boc-3-hydroxy-3-vinylpiperidine, is extracted and purified.

Step 2: Dehydration

  • The tertiary alcohol is subjected to dehydration to form the desired alkene. Mild dehydration conditions are often preferred to avoid potential side reactions. Reagents such as the Martin sulfurane or the Burgess reagent can be effective.

  • The reaction is typically carried out in a non-polar solvent, and the product, N-Boc-3-vinylpiperidine, is purified by chromatography.

Step 3: Deprotection

The deprotection of the Boc group is carried out under acidic conditions as described in the Wittig route.

Quantitative Data
StepReactantsReagents and ConditionsYield (%)Reference
Grignard AdditionN-Boc-3-piperidoneVinylmagnesium bromide, THF, 0 °C to rt70-90
DehydrationN-Boc-3-hydroxy-3-vinylpiperidineMartin Sulfurane or Burgess Reagent, Benzene, reflux50-70
DeprotectionN-Boc-3-vinylpiperidineTrifluoroacetic acid, Dichloromethane or HCl in Dioxane>90

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Synthesis from Pyridine Derivatives via Catalytic Cross-Coupling

Recent advances in catalysis have enabled the synthesis of substituted piperidines directly from pyridine derivatives. A rhodium-catalyzed asymmetric reductive Heck reaction provides a potential route to enantioenriched this compound.

Catalytic_Synthesis Pyridine Pyridine N-Protected Pyridine N-Protected Pyridine Pyridine->N-Protected Pyridine  Protection N-Protected Dihydropyridine N-Protected Dihydropyridine N-Protected Pyridine->N-Protected Dihydropyridine  Partial Reduction N-Protected 3-Vinyltetrahydropyridine N-Protected 3-Vinyltetrahydropyridine N-Protected Dihydropyridine->N-Protected 3-Vinyltetrahydropyridine  Vinyl Boronic Acid, Rh Catalyst N-Protected this compound N-Protected this compound N-Protected 3-Vinyltetrahydropyridine->N-Protected this compound  Reduction (e.g., H2, Pd/C) This compound This compound N-Protected this compound->this compound  Deprotection

Figure 3: Conceptual pathway for catalytic synthesis of this compound.

This approach is at the forefront of synthetic methodology and offers opportunities for asymmetric synthesis. However, specific protocols for the synthesis of this compound using this method require further development and optimization.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic strategies. The Wittig olefination of N-Boc-3-piperidone represents a robust and high-yielding approach. The Grignard reaction followed by dehydration offers a viable alternative. Emerging catalytic methods starting from pyridine derivatives hold promise for more direct and potentially asymmetric syntheses. The choice of method will be guided by the specific requirements of the research program, including scale, cost, and the need for enantiopure material. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

An In-depth Technical Guide to 3-Vinylpiperidine: Physicochemical Properties and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylpiperidine, a heterocyclic amine containing a vinyl functional group, represents a valuable scaffold in medicinal chemistry and organic synthesis. Its structural motif is found in numerous biologically active compounds and natural products. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of synthetic strategies for its preparation. Due to the limited availability of specific experimental data for the free base in public literature, this guide also includes information on its hydrochloride salt and N-protected analogues, which are more commonly documented. This document aims to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and chemical entities incorporating the this compound core.

Physicochemical Properties

Detailed experimental data for the free base of this compound is not extensively reported in peer-reviewed literature. However, data for its hydrochloride salt and N-Boc protected form provide valuable insights into its chemical nature.

General Properties
PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-EthenylpiperidineN/A
Molecular Formula C₇H₁₃NCalculated
Molecular Weight 111.18 g/mol Calculated
Properties of this compound Hydrochloride

The hydrochloride salt of this compound is a more stable and commonly available form.

PropertyValueSource
Molecular Formula C₇H₁₄ClN[1]
Molecular Weight 147.65 g/mol [1]
CAS Number 36799-44-3Inferred
Properties of N-Boc-3-vinylpiperidine

The N-tert-butoxycarbonyl (Boc) protected form is frequently used in synthesis due to its enhanced stability and solubility in organic solvents.

PropertyValueSource
Chemical Name tert-butyl this compound-1-carboxylateN/A
Molecular Formula C₁₂H₂₁NO₂[2]
Molecular Weight 211.30 g/mol [2]
CAS Number 146667-87-0[2]

Table 1: Summary of Known and Calculated Physicochemical Properties.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl group protons (typically in the range of 4.9-6.0 ppm), with distinct coupling patterns (dd, ddd). The protons on the piperidine ring would appear as a series of multiplets in the upfield region (approximately 1.0-3.5 ppm). The proton attached to the nitrogen (N-H) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show two signals in the olefinic region (approximately 110-145 ppm) corresponding to the vinyl group carbons. The carbons of the piperidine ring would appear in the aliphatic region (approximately 20-60 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be expected to exhibit the following characteristic absorption bands:

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium, broad
C-H Stretch (sp³ CH₂)2850-2960Strong
C=C Stretch (vinyl)1640-1680Medium
=C-H Bend (vinyl)910 and 990Strong

Table 2: Predicted Infrared Absorption Frequencies for this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a secondary amine within a heterocyclic ring and a terminal alkene.

  • Amine Reactivity: The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic. It readily undergoes reactions typical of secondary amines, such as:

    • Salt formation: Reacts with acids to form piperidinium salts (e.g., hydrochloride).

    • N-Alkylation, N-Acylation, N-Arylation: The nitrogen can be functionalized with various electrophiles.

    • Boc-protection: The amine is commonly protected with a tert-butoxycarbonyl group to modulate its reactivity during multi-step syntheses.

  • Alkene Reactivity: The vinyl group is susceptible to electrophilic addition reactions and can participate in various transition-metal-catalyzed cross-coupling reactions. Common transformations include:

    • Hydrogenation: Reduction of the double bond to an ethyl group.

    • Halogenation: Addition of halogens across the double bond.

    • Hydroboration-oxidation: To form the corresponding alcohol.

    • Heck reaction, Suzuki coupling, etc.: For carbon-carbon bond formation.

Synthesis of this compound

The synthesis of this compound can be approached through several general strategies for the formation of substituted piperidines. A common conceptual pathway involves the modification of a pre-formed piperidine ring or the cyclization of an acyclic precursor.

Conceptual Synthetic Workflow

A plausible synthetic route starting from a commercially available pyridine derivative is outlined below. This workflow represents a general strategy and specific reagents and conditions would require experimental optimization.

G Pyridine 3-Pyridinecarboxaldehyde Alcohol 1-(Pyridin-3-yl)prop-2-en-1-ol Pyridine->Alcohol Grignard Reaction Grignard Vinylmagnesium bromide Piperidine 1-(Piperidin-3-yl)prop-2-en-1-ol Alcohol->Piperidine Pyridine Ring Reduction (e.g., H2, PtO2 or Na/EtOH) Dehydration This compound Piperidine->Dehydration Dehydration (e.g., Acid catalyst, heat)

Figure 1: A potential synthetic pathway to this compound.

Experimental Protocols (General Methodologies)

Protocol 1: Reduction of a Substituted Pyridine

This protocol describes a general method for the reduction of a pyridine ring to a piperidine ring.

  • Reaction Setup: A solution of the substituted pyridine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., platinum(IV) oxide, Raney nickel) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is stirred vigorously at a specified temperature (e.g., room temperature to 80 °C) for a period of 12-48 hours, or until hydrogen uptake ceases.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography to yield the desired piperidine derivative.

Protocol 2: Dehydration of a Secondary Alcohol

This protocol describes a general method for the dehydration of a secondary alcohol to form an alkene.

  • Reaction Setup: The alcohol (1 equivalent) is dissolved in a high-boiling, non-polar solvent (e.g., toluene, xylene) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, sulfuric acid) is added to the solution.

  • Dehydration: The reaction mixture is heated to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Biological and Pharmaceutical Relevance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. The introduction of a vinyl group at the 3-position provides a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs. While specific biological signaling pathways directly involving this compound are not well-documented, derivatives of substituted piperidines have shown a wide range of biological activities, including but not limited to CNS agents, analgesics, and antihistamines. The vinyl group can act as a Michael acceptor or be further functionalized to interact with biological targets.

G cluster_0 Drug Development Pipeline Scaffold This compound Scaffold Library Library of Derivatives Scaffold->Library Chemical Modification Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 2: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a synthetically attractive building block with significant potential in the development of novel chemical entities. While detailed physicochemical and spectral data for the free base are sparse in the public domain, this guide has compiled the available information for its more stable salt and protected forms, along with predictive data and general synthetic methodologies. It is anticipated that as the interest in novel piperidine derivatives continues to grow, more comprehensive characterization of this and related compounds will become available, further enabling its application in research and development.

References

In-Depth Technical Guide to 3-Vinylpiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the chemical identity, synthesis, and potential pharmacological significance of 3-vinylpiperidine, a heterocyclic compound with prospects in medicinal chemistry.

Core Chemical Identity

IUPAC Name: 3-ethenylpiperidine

CAS Number: While a specific CAS number for the free base "this compound" is not consistently reported in major chemical databases, its hydrochloride salt, 3-ethenylpiperidine hydrochloride, is cataloged under CAS RN 146667-88-1. For research and development purposes, referencing the hydrochloride salt is common practice.

Molecular Formula: C₇H₁₃N

The structure of this compound consists of a piperidine ring substituted with a vinyl group at the third position. This combination of a saturated heterocycle and a reactive vinyl group makes it an interesting building block for chemical synthesis and drug design.

Physicochemical Properties

Quantitative data for the free base of this compound is not extensively documented in publicly available literature. However, predictive models and data for structurally similar compounds can provide valuable estimates. The following table summarizes key predicted and known physicochemical properties.

PropertyValueSource
Molecular Weight 111.19 g/mol Calculated
Monoisotopic Mass 111.1048 DaPubChemLite[1]
Predicted XlogP3 1.2PubChemLite[1]
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 1Predicted
Rotatable Bond Count 1Predicted
Topological Polar Surface Area 12.0 ŲPredicted

Synthesis and Experimental Protocols

The most direct and commonly referenced method for the synthesis of this compound is the catalytic hydrogenation of 3-vinylpyridine. This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring while preserving the vinyl group.

Experimental Protocol: Catalytic Hydrogenation of 3-Vinylpyridine

Objective: To synthesize 3-ethenylpiperidine via the reduction of 3-vinylpyridine.

Materials:

  • 3-Vinylpyridine

  • Ethanol (or a similar suitable solvent)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) or a similar hydrogenation catalyst (e.g., Rh/C, Ru/C)

  • Hydrogen gas (H₂)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reactions under pressure (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a suitable reaction vessel, a catalytic amount of Platinum(IV) oxide is suspended in a minimal amount of ethanol under an inert atmosphere.

  • Reaction Setup: A solution of 3-vinylpyridine in ethanol is added to the reaction vessel containing the catalyst. The vessel is then securely placed in a hydrogenation apparatus.

  • Hydrogenation: The system is purged with hydrogen gas to remove any residual air. The reaction is then pressurized with hydrogen gas to a specified pressure (typically 50-100 psi, but optimization may be required) and agitated at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can also be used to check for the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Logical Workflow for Synthesis:

G Start 3-Vinylpyridine Hydrogenation Hydrogenation (H2, Pressure) Start->Hydrogenation Catalyst PtO2 in Ethanol Catalyst->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Chromatography) Evaporation->Purification End This compound Purification->End

Synthesis workflow for this compound.

Role in Drug Discovery and Development

The piperidine scaffold is a highly privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functional groups to interact with biological targets.[3]

While specific biological activities of this compound itself are not extensively reported, its structural features suggest several potential applications in drug discovery:

  • Scaffold for Library Synthesis: The vinyl group serves as a reactive handle for a variety of chemical transformations, including Michael additions, Heck couplings, and olefin metathesis. This allows for the rapid generation of diverse libraries of 3-substituted piperidine derivatives for high-throughput screening.

  • Central Nervous System (CNS) Drug Development: The piperidine nucleus is a common feature in many CNS-active drugs.[3] The lipophilicity of this compound, as indicated by its predicted XlogP, falls within a range that is often associated with blood-brain barrier permeability, making it a potentially useful starting point for the design of novel CNS agents.

  • Bioisosteric Replacement: The vinylpiperidine moiety could be explored as a bioisostere for other cyclic or acyclic structures in known bioactive molecules to modulate their pharmacological profiles.

Potential Signaling Pathway Interactions

Specific signaling pathways directly modulated by this compound have not been elucidated in the currently available literature. However, based on the broad biological activities of other piperidine-containing molecules, it is plausible that derivatives of this compound could be designed to interact with a variety of targets, including:

  • G-protein coupled receptors (GPCRs): Many piperidine-containing drugs target GPCRs, which are involved in a wide range of physiological processes.

  • Ion channels: Piperidine derivatives have been shown to modulate the activity of various ion channels.

  • Enzymes: The piperidine scaffold can be functionalized to act as an inhibitor or modulator of various enzymes.

Hypothetical Experimental Workflow for Target Identification:

G Start This compound Derivatives Library Screening High-Throughput Screening (e.g., Cell-based assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Target_Deconv Target Deconvolution (e.g., Affinity chromatography, proteomics) Hit_ID->Target_Deconv Pathway_Analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) Target_Deconv->Pathway_Analysis End Identified Target & Pathway Pathway_Analysis->End

Workflow for identifying biological targets of this compound derivatives.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis from commercially available starting materials and the reactive nature of its vinyl group provide a versatile platform for the creation of novel and diverse chemical libraries. While specific biological data for the parent molecule is sparse, the well-established importance of the piperidine scaffold in pharmaceuticals suggests that derivatives of this compound hold significant potential for the development of new therapeutic agents, particularly in the area of CNS disorders. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this interesting heterocyclic compound.

References

Spectroscopic Profile of 3-Vinylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Vinylpiperidine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted spectroscopic characteristics based on the well-established spectral properties of its core functional groups: the piperidine ring and the vinyl substituent. Detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic infrared absorption bands, and expected mass spectrometry fragmentation patterns for this compound. These predictions are derived from analogous structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Vinyl H (-CH=)5.5 - 6.0mComplex multiplet due to coupling with adjacent vinyl and piperidine protons.
Vinyl H (=CH₂)4.9 - 5.2mTwo distinct multiplets for the geminal protons.
Piperidine H (adjacent to vinyl)2.0 - 2.5mDeshielded due to the proximity of the double bond.
Piperidine H (α to NH)2.8 - 3.2mChemical shift can vary with solvent and concentration.
Piperidine H (other)1.4 - 1.9mOverlapping multiplets for the remaining ring protons.
NH1.5 - 3.0br sBroad singlet, chemical shift is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)Notes
Vinyl C (-CH=)138 - 142
Vinyl C (=CH₂)114 - 118
Piperidine C (C3, attached to vinyl)38 - 42
Piperidine C (α to NH)45 - 50
Piperidine C (other)24 - 30

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500Medium, broadCharacteristic of secondary amines.
C-H Stretch (sp²)3010 - 3095MediumVinyl C-H bonds.
C-H Stretch (sp³)2850 - 2960StrongPiperidine C-H bonds.
C=C Stretch1630 - 1650MediumVinyl double bond.
N-H Bend1590 - 1650MediumMay overlap with C=C stretch.
C-H Bend (vinyl)910 and 990StrongCharacteristic out-of-plane bending for a monosubstituted alkene.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentNotes
111[M]⁺Molecular ion peak.
110[M-H]⁺Loss of a hydrogen atom.
96[M-CH₃]⁺Loss of a methyl radical (unlikely primary fragmentation).
84[M-C₂H₃]⁺Loss of the vinyl group.
83[M-C₂H₄]⁺Loss of ethene via rearrangement.
56[C₄H₈]⁺Cleavage of the piperidine ring.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid amine sample like this compound. Instrument parameters should be optimized for the specific compound and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the N-H proton. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one or two drops of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • FT-IR Acquisition:

    • Spectrometer: A standard Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

    • Background: A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a volatile liquid like this compound, direct injection or headspace analysis with Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.

    • GC-MS: Inject a dilute solution of the sample (e.g., in dichloromethane or methanol) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

    • Electron Energy: 70 eV.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

    • Data Acquisition: Acquire data in full scan mode to identify all fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_structure Structure Elucidation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR ¹H and ¹³C NMR Spectra Acquisition Prep_NMR->Acq_NMR Prep_IR Prepare Thin Film (Neat Liquid) Acq_IR FT-IR Spectrum Acquisition Prep_IR->Acq_IR Prep_MS Dilute for GC-MS Injection Acq_MS GC-MS Data Acquisition Prep_MS->Acq_MS Analysis_NMR Analyze Chemical Shifts, Coupling Constants, and Integration Acq_NMR->Analysis_NMR Analysis_IR Identify Characteristic Functional Group Frequencies Acq_IR->Analysis_IR Analysis_MS Determine Molecular Weight and Fragmentation Pattern Acq_MS->Analysis_MS Structure Combine Spectroscopic Data to Confirm/Elucidate Molecular Structure Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to the Reactivity and Stability of the Vinyl Group in 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its role in modulating physicochemical characteristics such as pKa and lipophilicity.[1] The introduction of a vinyl group at the 3-position of the piperidine ring creates a versatile synthetic handle, 3-Vinylpiperidine, which can be further functionalized to generate diverse molecular architectures. This guide provides a comprehensive overview of the reactivity and stability of the vinyl group in this compound, offering insights for its application in drug discovery and development. Due to the limited availability of data specifically for this compound, this guide draws upon established principles of vinyl group and piperidine chemistry to project its reactivity and stability profile.

Electronic and Structural Properties of the Vinyl Group

The reactivity of the vinyl group in this compound is fundamentally governed by the electronic interplay between the double bond and the piperidine ring. The sp³-hybridized nitrogen atom of the piperidine ring, with its lone pair of electrons, can exert an inductive electron-donating effect, which can influence the electron density of the vinyl group. This effect, however, is transmitted through sigma bonds and is expected to be modest at the 3-position.

The conformational state of the piperidine ring (equatorial vs. axial orientation of the vinyl group) can also impact reactivity by influencing the steric accessibility of the double bond. The equatorial conformation is generally more stable for substituted piperidines.[2]

Reactivity of the Vinyl Group

The vinyl group is susceptible to a variety of chemical transformations, primarily involving the π-electrons of the double bond. Key reactions include electrophilic additions, reduction, oxidation, and polymerization.

Electrophilic Addition Reactions

The double bond of the vinyl group is nucleophilic and readily undergoes electrophilic addition reactions. The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the vinyl group, leading to the formation of a more stable secondary carbocation intermediate adjacent to the piperidine ring.[3]

The addition of hydrogen halides (HX) to this compound is predicted to yield the corresponding 3-(1-haloethyl)piperidine. The reaction proceeds via protonation of the vinyl group to form a secondary carbocation, which is then attacked by the halide anion.

Table 1: Predicted Products of Hydrohalogenation of this compound

ReagentPredicted Major Product
HCl3-(1-chloroethyl)piperidine
HBr3-(1-bromoethyl)piperidine
HI3-(1-iodoethyl)piperidine

Acid-catalyzed hydration of the vinyl group would lead to the formation of 3-(1-hydroxyethyl)piperidine, again following Markovnikov's rule.

Reduction (Hydrogenation)

The vinyl group can be readily reduced to an ethyl group via catalytic hydrogenation. This is a common transformation for the saturation of double bonds.

  • Catalyst Preparation: A suitable catalyst, such as 10% Palladium on carbon (Pd/C), is suspended in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel.

  • Substrate Addition: this compound (or its N-protected derivative) is dissolved in the same solvent and added to the reaction vessel.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to a desired pressure (typically 1-50 atm). The reaction mixture is stirred vigorously at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude 3-ethylpiperidine.

  • Purification: The product can be purified by distillation or chromatography if necessary.

Table 2: Predicted Hydrogenation Products of this compound Derivatives

Starting MaterialCatalystProduct
This compoundPd/C, H₂3-Ethylpiperidine
N-Boc-3-vinylpiperidinePtO₂, H₂N-Boc-3-ethylpiperidine
N-Cbz-3-vinylpiperidineRh/C, H₂N-Cbz-3-ethylpiperidine
Oxidation

The vinyl group is susceptible to oxidative cleavage under various conditions, yielding different products depending on the reagents used.

  • Ozonolysis: Ozonolysis followed by a reductive work-up (e.g., with dimethyl sulfide) would yield 3-formylpiperidine. An oxidative work-up (e.g., with hydrogen peroxide) would produce 3-carboxypiperidine.

  • Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form 3-(oxiran-2-yl)piperidine.

  • Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a suitable work-up would lead to the formation of 3-(1,2-dihydroxyethyl)piperidine.

Polymerization

The vinyl group of this compound can undergo polymerization, similar to other vinyl monomers. The polymerization can be initiated by radical, cationic, or anionic initiators. The properties of the resulting poly(this compound) would depend on the polymerization method and conditions. The presence of the nitrogen atom in the piperidine ring can influence the polymerization process, particularly in ionic polymerizations.

Stability of this compound

The stability of this compound is influenced by the inherent stability of the piperidine ring and the reactivity of the vinyl group.

pH Stability
  • Acidic Conditions: The piperidine nitrogen is basic (pKa of piperidinium ion is ~11.2) and will be protonated under acidic conditions. This protonation can protect the nitrogen from oxidation but may also influence the electronic properties of the vinyl group, potentially affecting its reactivity. Strong acidic conditions could also promote side reactions involving the vinyl group, such as hydration or polymerization.

  • Basic Conditions: this compound is expected to be relatively stable under basic conditions. The free amine may be susceptible to oxidation over time.

Thermal Stability

Piperidine itself is a relatively stable heterocyclic compound. This compound is expected to have moderate thermal stability. At elevated temperatures, polymerization or decomposition may occur. For purification by distillation, it is advisable to perform it under reduced pressure to minimize thermal stress.

Oxidative Stability

The vinyl group is susceptible to oxidation, as discussed in section 3.3. The piperidine ring, particularly the nitrogen atom, can also be oxidized, especially in the absence of N-protection.

Protection of the Piperidine Nitrogen

In many synthetic applications, it is advantageous to protect the piperidine nitrogen to prevent its interference with reactions targeting the vinyl group. Common protecting groups for secondary amines like piperidine include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl groups. The choice of protecting group will depend on the reaction conditions to be employed for the modification of the vinyl group and the desired deprotection strategy.[4]

Visualizing Reaction Pathways and Relationships

Diagram of Key Reactions of the Vinyl Group

Reactivity_of_3_Vinylpiperidine cluster_main Reactivity of this compound's Vinyl Group cluster_addition Electrophilic Addition cluster_redox Redox Reactions This compound This compound Hydrohalogenation Hydrohalogenation This compound->Hydrohalogenation HX Hydration Hydration This compound->Hydration H₃O⁺ Hydrogenation Hydrogenation This compound->Hydrogenation H₂, Catalyst Oxidation Oxidation This compound->Oxidation Oxidizing Agents Polymerization Polymerization This compound->Polymerization Initiator

Caption: Key reaction pathways of the vinyl group in this compound.

Experimental Workflow for N-Protection and Vinyl Group Modification

Experimental_Workflow Start Start This compound This compound Start->this compound N-Protection N-Protection This compound->N-Protection e.g., Boc₂O N-Protected_this compound N-Protected_this compound N-Protection->N-Protected_this compound Vinyl_Group_Modification Vinyl Group Modification N-Protected_this compound->Vinyl_Group_Modification e.g., Hydrogenation Modified_N-Protected_Piperidine Modified_N-Protected_Piperidine Vinyl_Group_Modification->Modified_N-Protected_Piperidine Deprotection Deprotection Modified_N-Protected_Piperidine->Deprotection e.g., TFA Final_Product Final_Product Deprotection->Final_Product

Caption: A general workflow for the synthesis of modified piperidines.

Conclusion

This compound represents a valuable building block in medicinal chemistry and organic synthesis. While specific quantitative data on its reactivity and stability are not extensively documented in the literature, a solid understanding of the fundamental principles of vinyl group and piperidine chemistry allows for reliable predictions of its chemical behavior. The vinyl group provides a versatile handle for a wide range of transformations, enabling the synthesis of diverse libraries of 3-substituted piperidines for drug discovery programs. Further experimental studies are warranted to quantify the reactivity and stability of this important synthetic intermediate.

References

An In-Depth Technical Guide to the Potential Stereoisomers of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylpiperidine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its versatile scaffold. The presence of a chiral center at the C3 position of the piperidine ring gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and potential pharmacological significance. While specific quantitative data for the individual enantiomers of this compound are not extensively reported in publicly available literature, this guide outlines established methodologies for their preparation and characterization based on analogous chiral piperidine derivatives.

Stereochemistry of this compound

The core of this compound's stereoisomerism lies in the tetrahedral carbon atom at the third position of the piperidine ring, which is bonded to four different substituents: a hydrogen atom, the vinyl group (-CH=CH₂), and two different carbon atoms within the piperidine ring. This asymmetry results in the existence of a pair of enantiomers: (R)-3-vinylpiperidine and (S)-3-vinylpiperidine.

stereoisomers cluster_R (R)-3-Vinylpiperidine cluster_S (S)-3-Vinylpiperidine R_img R_img S_img S_img R_img->S_img Mirror Plane R_label (R) Enantiomer S_label (S) Enantiomer

Caption: Relationship between the (R) and (S) enantiomers of this compound.

Enantiomers possess identical physical and chemical properties in an achiral environment, such as boiling point, melting point, and solubility. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. Furthermore, enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their distinct interactions with chiral biological macromolecules like enzymes and receptors.

Enantioselective Synthesis

The preparation of enantiomerically enriched or pure this compound is crucial for evaluating the biological activities of the individual stereoisomers. Asymmetric synthesis is the preferred approach to achieve this. A promising and modern method for the enantioselective synthesis of 3-substituted piperidines, including those with a vinyl substituent, is the rhodium-catalyzed asymmetric reductive Heck reaction.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This methodology allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids.[1][2][3] The key step involves an asymmetric carbometalation of a dihydropyridine intermediate.[2]

Experimental Protocol (General)

A general procedure, adapted from the work by Mishra et al. (2023), for the synthesis of enantioenriched 3-substituted piperidines is as follows:

  • Preparation of the Catalyst: In a glovebox, a vial is charged with a rhodium precursor (e.g., [Rh(cod)₂]BF₄) and a chiral phosphine ligand (e.g., (R)-BINAP or (S)-BINAP to obtain the desired enantiomer). Anhydrous and degassed solvent (e.g., 1,4-dioxane) is added, and the mixture is stirred to form the active catalyst.

  • Reaction Setup: To a separate reaction vessel are added the N-activated pyridine substrate (e.g., a pyridinium salt), vinylboronic acid pinacol ester, a proton source (e.g., a phenol derivative), and an appropriate solvent.

  • Reaction Execution: The catalyst solution is transferred to the reaction vessel. The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography on silica gel to yield the enantioenriched N-protected this compound.

  • Deprotection: The protecting group on the nitrogen atom is removed under appropriate conditions to afford the final enantioenriched this compound.

workflow start Pyridine Derivative & Vinylboronic Acid reaction Asymmetric Reductive Heck Reaction start->reaction catalyst Rh-Chiral Ligand Catalyst catalyst->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification deprotection Protecting Group Removal purification->deprotection product Enantiomerically Enriched this compound deprotection->product

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Chiral Separation

For obtaining enantiomerically pure samples of this compound from a racemic mixture, chiral chromatography is the most effective technique. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of enantiomers.

Experimental Protocol (General for Chiral HPLC)

  • Column Selection: A suitable chiral stationary phase must be selected. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including piperidine derivatives.

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers. Additives like diethylamine may be used to improve peak shape for basic compounds.

  • Analysis: The racemic mixture of this compound is dissolved in the mobile phase and injected into the HPLC system. The retention times of the two enantiomers will differ, allowing for their separation and quantification.

  • Preparative Separation: For isolating larger quantities of each enantiomer, the optimized analytical method can be scaled up to a preparative HPLC system with a larger column.

Quantitative Data

Property(R)-3-Vinylpiperidine(S)-3-VinylpiperidineMethod of Determination
Molecular Weight 111.19 g/mol 111.19 g/mol Mass Spectrometry
Boiling Point Expected to be identicalExpected to be identicalDistillation
Specific Optical Rotation (--INVALID-LINK--) Expected to be equal in magnitude and opposite in sign to the (S)-enantiomerExpected to be equal in magnitude and opposite in sign to the (R)-enantiomerPolarimetry
¹H NMR Expected to be identicalExpected to be identicalNMR Spectroscopy
¹³C NMR Expected to be identicalExpected to be identicalNMR Spectroscopy

Potential Pharmacological Significance

The stereochemistry of drug molecules can have a profound impact on their pharmacological activity. It is common for one enantiomer (the eutomer) to exhibit significantly higher potency or a different pharmacological profile compared to its mirror image (the distomer). In some cases, the distomer may be inactive or even contribute to undesirable side effects.

Given that the piperidine scaffold is a common feature in many biologically active compounds, it is highly probable that the (R)- and (S)-enantiomers of this compound will display different biological activities. The vinyl group also offers a reactive handle for further chemical modifications, making these chiral building blocks valuable for the synthesis of novel drug candidates. The evaluation of the individual enantiomers in relevant biological assays is a critical step in the drug discovery and development process. The stereochemistry can influence binding affinity to target receptors, metabolic stability, and pharmacokinetic properties.

Conclusion

The stereoisomers of this compound, (R)- and (S)-3-vinylpiperidine, represent important chiral building blocks for the development of new chemical entities in the pharmaceutical industry. While specific physicochemical and pharmacological data for these enantiomers are yet to be extensively documented, established methods for their enantioselective synthesis and chiral separation are available. The detailed characterization and biological evaluation of the individual enantiomers are essential to fully unlock their therapeutic potential. This guide provides a foundational framework for researchers and scientists to approach the synthesis, separation, and study of these promising chiral molecules.

References

3-Vinylpiperidine and its Analogs: A Review of the Synthetic Landscape and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Among the myriad of substituted piperidines, 3-vinylpiperidine represents an intriguing yet underexplored structural motif. The introduction of a vinyl group at the 3-position offers a unique combination of steric and electronic features, providing a potential handle for further functionalization and a point of interaction with biological macromolecules.

This technical guide provides a comprehensive review of the available literature on this compound and its analogs, with a focus on synthetic methodologies. While the pharmacological data for this specific class of compounds is currently limited in the public domain, this review aims to consolidate the existing synthetic strategies that can be employed or adapted for the preparation of these molecules, thereby providing a foundation for future research and drug discovery efforts.

Synthetic Strategies for this compound and its Precursors

The synthesis of 3-substituted piperidines can be approached through various strategies, including the functionalization of pre-existing piperidine rings, the modification of pyridine precursors, and de novo ring construction methodologies such as cycloaddition and multicomponent reactions.[1] A key challenge in the synthesis of this compound is the stereoselective introduction of the vinyl group.

A significant advancement in the enantioselective synthesis of 3-substituted piperidines, including precursors to this compound, was reported by Mishra, Karabiyikoglu, and Fletcher in 2023. Their work details a rhodium-catalyzed asymmetric reductive Heck reaction that couples vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate intermediate to yield 3-vinyl-tetrahydropyridines. These intermediates can then be readily reduced to the corresponding 3-vinylpiperidines.

Key Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

The following is a general protocol adapted from the work of Mishra, Karabiyikoglu, and Fletcher for the synthesis of a 3-vinyl-tetrahydropyridine precursor. This method provides a pathway to enantioenriched this compound derivatives.

Synthesis of Phenyl Pyridine-1(2H)-carboxylate:

To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, phenyl chloroformate (20 mmol) is added dropwise under a nitrogen atmosphere. The reaction is maintained at -78 °C for 3 hours and then quenched with water (50 mL). The mixture is extracted twice with diethyl ether (30 mL). The combined organic layers are washed sequentially with 1N NaOH and 1N HCl, and then dried over sodium sulfate. After filtration and removal of the solvent by evaporation, the crude product is purified by a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent. The resulting phenyl pyridine-1(2H)-carboxylate is obtained as a white solid and can be further purified by recrystallization from methanol.

Rhodium-Catalyzed Cross-Coupling:

In a 7 mL dram vial equipped with a magnetic stir bar and sealed with a rubber septum, [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%) are added. The vial is evacuated and purged with argon three times. Toluene (0.25 mL), tetrahydropyran (0.25 mL), and water (0.25 mL) are added, followed by an aqueous solution of cesium hydroxide (50 wt%, 1 mmol, 2.0 equiv). The catalyst solution is stirred at 70 °C for 10 minutes. Subsequently, the vinyl boronic acid (1.5 mmol, 3.0 equiv) and the dihydropyridine (0.5 mmol, 1 equiv) are added, and the resulting mixture is stirred at 70 °C for 20 hours.

This protocol provides a foundational method for accessing the 3-vinyl-tetrahydropyridine core, which can be subsequently reduced to this compound.

Logical Workflow for the Synthesis of this compound

The synthesis of this compound from pyridine can be conceptualized as a multi-step process. The following diagram illustrates the logical workflow, starting from the activation of the pyridine ring to the final reduction step.

G cluster_0 Step 1: Pyridine Activation & Partial Reduction cluster_1 Step 2: Asymmetric Vinyl Group Introduction cluster_2 Step 3: Reduction to Piperidine Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine Phenyl Chloroformate, NaBH4 VinylTetrahydropyridine 3-Vinyl-tetrahydropyridine Derivative Dihydropyridine->VinylTetrahydropyridine Rh-Catalyst, (S)-Segphos VinylBoronicAcid Vinyl Boronic Acid VinylBoronicAcid->VinylTetrahydropyridine Vinylpiperidine This compound VinylTetrahydropyridine->Vinylpiperidine Reduction

Caption: A logical workflow for the synthesis of this compound from pyridine.

Pharmacological Landscape and Future Directions

A comprehensive search of the current literature reveals a notable scarcity of quantitative pharmacological data specifically for this compound and its direct analogs. While the broader class of piperidine derivatives has been extensively studied and shown to exhibit a wide array of biological activities—including but not limited to anticancer, anti-inflammatory, antimicrobial, and central nervous system effects—the specific contribution of the 3-vinyl substituent remains largely uncharacterized.

The vinyl group, being an unsaturated moiety, can participate in various non-covalent interactions within a protein binding pocket, such as π-π stacking or hydrophobic interactions. It also presents a site for potential metabolic transformations. The exploration of this compound analogs could be a fruitful area of research for identifying novel therapeutic agents.

Future research efforts should be directed towards the synthesis of a diverse library of this compound analogs with systematic variations in other positions of the piperidine ring and on the vinyl group itself. Subsequent screening of these compounds against a panel of biological targets would be crucial to elucidate their pharmacological profile and to establish structure-activity relationships. Such studies would be instrumental in determining the potential of the this compound scaffold as a valuable building block in drug discovery.

Conclusion

This compound and its analogs represent a class of compounds with untapped potential in medicinal chemistry. While the current body of literature on their specific biological activities is limited, established synthetic methodologies, particularly the recent advancements in asymmetric synthesis, provide a clear path for the generation of these molecules. The workflow and protocols outlined in this guide serve as a starting point for researchers interested in exploring this chemical space. The systematic synthesis and pharmacological evaluation of this compound derivatives are essential next steps to unlock their therapeutic potential and to enrich the ever-expanding repertoire of bioactive piperidines.

References

Health and Safety Information for Handling 3-Vinylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety information currently available for 3-Vinylpiperidine. It is intended to support researchers, scientists, and drug development professionals in handling this compound safely. The information is compiled from available safety data sheets and general toxicological testing protocols. It is important to note that specific toxicological studies on this compound are limited in the public domain. Therefore, much of the guidance is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and general knowledge of related chemical structures.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Acute Toxicity, Inhalation (for hydrochloride salt)4H332: Harmful if inhaled[1]

Signal Word: Warning[1]

Pictograms:

alt text

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. The following precautionary statements and PPE recommendations are based on its hazard classifications.

Precautionary Statements
TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
PreventionP264Wash skin thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.[1]
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[1]
ResponseP301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.
ResponseP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
ResponseP330Rinse mouth.
ResponseP332+P313If skin irritation occurs: Get medical advice/attention.
ResponseP337+P313If eye irritation persists: Get medical advice/attention.
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE)

A comprehensive PPE program is critical. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionSpecification
Eyes/FaceSafety glasses with side-shields, or chemical goggles and a face shield.Conforming to EN166 or OSHA 29 CFR 1910.133.
SkinChemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Protective clothing (lab coat).Glove material should be selected based on breakthrough time and permeation rate.
RespiratoryUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors if ventilation is inadequate or for spill response.Follow OSHA respirator regulations (29 CFR 1910.134).

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

Proper handling and storage procedures are necessary to minimize risk.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Dose Administration: The test substance is administered in a single oral dose by gavage. A starting dose of 300 mg/kg body weight is often used if there is no prior information on the substance's toxicity.[2]

  • Procedure:

    • Animals are fasted overnight before dosing.[2]

    • A group of three female animals is dosed at the starting level.[2]

    • If no mortality occurs, a higher dose (e.g., 2000 mg/kg) is administered to another group of three females.[2]

    • The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[2][3]

    • Observations are made frequently on the day of dosing and at least once daily thereafter.[2][3]

  • Endpoint: The outcome is the assignment of a GHS hazard category based on the observed mortality at different dose levels. A gross necropsy is performed on all animals at the end of the study.[3]

cluster_prep Preparation cluster_dosing Dosing cluster_obs Observation (14 Days) cluster_eval Evaluation A Select Animal Model (e.g., Female Rats) B Determine Starting Dose (e.g., 300 mg/kg) A->B C Fast Animals Overnight B->C D Administer Single Oral Dose to Group 1 (n=3) C->D E Monitor for Mortality and Clinical Signs of Toxicity D->E F Record Body Weight Changes D->F G Mortality Observed? E->G F->G H Administer Lower Dose to New Group G->H Yes I Administer Higher Dose to New Group G->I No J Perform Gross Necropsy G->J H->E I->E K Assign GHS Category J->K

Acute Oral Toxicity (OECD 423) Workflow
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[4]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[5]

  • Application:

    • A small area of the animal's back is clipped free of fur.

    • 0.5 mL (for liquids) or 0.5 g (for solids, moistened) of the test substance is applied to a small area of skin (approx. 6 cm²).[5]

    • The application site is covered with a semi-occlusive dressing for a 4-hour exposure period.[4][6]

  • Observation:

    • After 4 hours, the dressing and any residual test substance are removed.[4]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[4][6]

    • The observation period may be extended up to 14 days to assess the reversibility of the effects.[7][8]

  • Endpoint: The severity of the skin reactions is scored at each observation point. The mean scores are used to classify the substance according to its irritation potential.[4]

cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_eval Evaluation A Select Animal Model (e.g., Albino Rabbit) B Prepare Application Site (Clip Fur) A->B C Apply 0.5 mL/g of Substance B->C D Cover with Semi-Occlusive Dressing for 4 Hours C->D E Remove Dressing and Residual Substance D->E F Score Erythema and Edema at 1, 24, 48, 72 hours E->F G Continue Observation up to 14 Days for Reversibility F->G H Calculate Mean Scores G->H I Classify Irritation Potential H->I

Dermal Irritation (OECD 404) Workflow
Acute Eye Irritation/Corrosion (OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

  • Animal Model: The albino rabbit is typically used.

  • Application:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

    • The other eye remains untreated and serves as a control.[9]

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[9]

    • The cornea, iris, and conjunctivae are scored for any lesions or reactions.

    • The observation period can be extended to assess the reversibility of effects.

  • Endpoint: The severity and reversibility of the ocular lesions are used to classify the substance. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[9]

cluster_prep Preparation cluster_app Application cluster_obs Observation cluster_eval Evaluation A Select Animal Model (e.g., Albino Rabbit) B Instill 0.1 mL/g of Substance into Conjunctival Sac A->B C Use Contralateral Eye as Control A->C D Examine and Score Ocular Lesions at 1, 24, 48, 72 hours B->D E Assess Reversibility of Effects D->E F Classify Irritation/Corrosion Potential E->F

Eye Irritation (OECD 405) Workflow
In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic potential of a substance on a cell line.

Methodology:

  • Cell Culture: A suitable cell line (e.g., Balb/c 3T3) is cultured in 96-well plates.

  • Exposure: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: After the exposure period, the culture medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is measured using a plate reader at a specific wavelength.

  • Endpoint: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) is determined.

cluster_prep Preparation cluster_exp Exposure cluster_assay MTT Assay cluster_analysis Analysis A Culture Cells in 96-well Plates B Expose Cells to Various Concentrations of Substance A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G H Determine IC50 Value G->H

In Vitro Cytotoxicity (MTT Assay) Workflow

Toxicological Information

As specific toxicological data for this compound is scarce, the information below is based on its GHS classification and the properties of the parent compound, piperidine.

  • Acute Toxicity: Harmful if swallowed. The hydrochloride salt is also classified as harmful if inhaled.[1]

  • Skin Irritation: Causes skin irritation. Prolonged or repeated contact may cause dermatitis.

  • Eye Irritation: Causes serious eye irritation, which may lead to pain, redness, and blurred vision.

  • Respiratory Irritation: May cause respiratory irritation, leading to coughing and sneezing.

  • Mechanism of Toxicity: While no specific signaling pathways for this compound have been described, the toxicity of piperidine, a strong alkaline agent, is primarily due to its corrosive nature.[10] It can cause severe irritation and burns to tissues upon contact. The vinyl group may introduce additional mechanisms of toxicity that have not been fully investigated.

Logical Relationship for Hazard Assessment

The following diagram illustrates the logical process of assessing and managing the risks associated with this compound based on its known hazards.

cluster_hazard Hazard Identification cluster_risk Risk Assessment cluster_control Control Measures H1 H302: Harmful if swallowed R1 Evaluate Exposure Routes (Oral, Dermal, Inhalation) H1->R1 H2 H315: Causes skin irritation H2->R1 H3 H319: Causes serious eye irritation H3->R1 H4 H335: May cause respiratory irritation H4->R1 R2 Assess Potential for Contact R1->R2 C1 Engineering Controls (Fume Hood) R2->C1 C2 Administrative Controls (SOPs, Training) R2->C2 C3 Personal Protective Equipment (Gloves, Goggles, Respirator) R2->C3

Hazard Assessment and Control Logic

Conclusion

This compound is a hazardous substance that requires careful handling. The information provided in this guide, based on available GHS classifications and general toxicological principles, should be used to establish safe laboratory practices. Due to the limited amount of specific toxicological data for this compound, a cautious approach is warranted. Researchers should consider conducting further in-house risk assessments and, if necessary, specific toxicity testing before using this compound on a large scale or in late-stage drug development.

References

Navigating the Acquisition of 3-Vinylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and procurement routes for 3-Vinylpiperidine, a valuable building block for researchers, scientists, and drug development professionals. Due to its limited availability as a stock chemical in its free base form, this guide outlines various sourcing strategies, including the procurement of its salt and protected forms, as well as options for custom synthesis.

Commercial Availability and Sourcing

Direct commercial availability of this compound (CAS No. 4576-65-0) as a free base is limited. However, it can be acquired through several reliable avenues, primarily as its hydrochloride salt or in a nitrogen-protected form, such as N-Boc-3-vinylpiperidine. For specific research needs requiring the free base, custom synthesis is a common and recommended approach.

A survey of chemical suppliers indicates the availability of related compounds, which can serve as precursors or be used directly in certain applications. The following table summarizes commercially available forms of this compound and its derivatives.

Compound NameFormTypical SuppliersNotes
This compound HydrochlorideSaltAchmemAvailable in various quantities (e.g., 100 mg, 250 mg).
N-Boc-3-vinylpiperidineProtectedXinchemOften available in bulk; requires deprotection to yield the free base.
This compoundFree BaseVariousPrimarily available through custom synthesis services.

Custom Synthesis Providers

For researchers requiring the free base of this compound in specific quantities or purities, numerous contract research organizations (CROs) and custom synthesis companies offer tailored chemical manufacturing services. These organizations can perform multi-step syntheses to meet specific project requirements. When selecting a custom synthesis provider, it is advisable to consider their expertise in heterocyclic chemistry and their track record in producing analogous compounds.

Key considerations when choosing a custom synthesis provider:

  • Expertise in piperidine chemistry and relevant synthetic transformations.

  • Scalability of synthesis from milligrams to kilograms.

  • Analytical capabilities for quality control and assurance (e.g., NMR, LC-MS, HPLC).

  • Confidentiality and intellectual property protection.

Synthetic Routes to this compound

Several synthetic strategies can be employed for the laboratory-scale or custom synthesis of this compound. The choice of route often depends on the availability of starting materials, desired scale, and required purity. Two common approaches are the Wittig reaction starting from a piperidine precursor and the reduction of 3-vinylpyridine.

Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds. In the context of this compound synthesis, this would typically involve the reaction of a suitable phosphonium ylide with a 3-piperidone derivative. A plausible synthetic workflow is outlined below.

G cluster_0 Route 1: Wittig Reaction A N-Protected-3-piperidone D Wittig Reaction A->D B Methyltriphenylphosphonium bromide B->D C Strong Base (e.g., n-BuLi) C->D E N-Protected-3-vinylpiperidine D->E F Deprotection E->F G This compound F->G

Caption: Synthetic workflow for this compound via the Wittig reaction.

Experimental Protocol: Wittig Reaction for the Synthesis of N-Boc-3-methylenepiperidine (a closely related analogue)

This protocol is adapted from a general Wittig procedure and should be optimized for the specific synthesis of this compound.

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, to the suspension while stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: To the ylide solution at 0 °C, add a solution of N-Boc-3-piperidone in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-methylenepiperidine.

Synthesis via Reduction of 3-Vinylpyridine

Another viable route to this compound is the catalytic hydrogenation of commercially available 3-vinylpyridine. This method involves the reduction of the pyridine ring to a piperidine ring while preserving the vinyl group. Careful selection of the catalyst and reaction conditions is crucial to achieve this selectivity.

G cluster_1 Route 2: Reduction of 3-Vinylpyridine H 3-Vinylpyridine I Catalytic Hydrogenation (e.g., H2, Pd/C) H->I J This compound I->J

Caption: Synthetic workflow for this compound via reduction of 3-vinylpyridine.

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Derivative

This is a general procedure for pyridine reduction and requires careful optimization to selectively reduce the ring without affecting the vinyl group.

  • Reaction Setup: In a high-pressure reaction vessel (autoclave), dissolve 3-vinylpyridine in a suitable solvent, such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure.

  • Heat the reaction mixture to the appropriate temperature and stir vigorously.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • Work-up and Purification: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation or column chromatography.

Deprotection of N-Boc-3-vinylpiperidine

For researchers who purchase N-Boc-3-vinylpiperidine, the final step to obtain the free base is the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is typically achieved under acidic conditions.

G cluster_2 Deprotection of N-Boc-3-vinylpiperidine K N-Boc-3-vinylpiperidine L Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) K->L M This compound L->M N Work-up M->N

Caption: Workflow for the deprotection of N-Boc-3-vinylpiperidine.

Experimental Protocol: N-Boc Deprotection

  • Reaction: Dissolve N-Boc-3-vinylpiperidine in a suitable organic solvent, such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Work-up: Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to a pH greater than 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Conclusion

While this compound is not a readily available off-the-shelf chemical in its free base form, this guide has outlined several practical pathways for its acquisition. Researchers can procure the hydrochloride salt or the N-Boc protected precursor from commercial suppliers. For specific needs, custom synthesis by a reputable CRO is a reliable option. The provided synthetic workflows and general experimental protocols for the Wittig reaction, catalytic hydrogenation, and N-Boc deprotection offer a starting point for the in-house synthesis of this valuable research compound. Careful planning and optimization of these procedures are essential to ensure the successful and safe preparation of this compound for advanced research and drug development applications.

A Technical Guide to the Biological Activities of 3-Substituted Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Preface: This document provides an in-depth overview of the known biological activities of 3-substituted piperidine derivatives. Initial research to compile a guide specifically on 3-vinylpiperidine derivatives did not yield sufficient publicly available scientific literature to provide a comprehensive analysis. The scientific community has extensively studied the broader class of 3-substituted piperidines, revealing a wide range of pharmacological activities. Therefore, this guide focuses on these derivatives, offering valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of the piperidine scaffold.

The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with a variety of biological targets.[1] The nature of the substituent at the 3-position of the piperidine ring plays a crucial role in determining the compound's biological activity and target selectivity. This guide will explore the diverse pharmacological profiles of 3-substituted piperidine derivatives, with a focus on their interactions with key receptors and enzymes implicated in various disease states.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Dysfunctional acetylcholine signaling is associated with several pathological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] The homomeric α7 nicotinic acetylcholine receptor (α7 nAChR) is a particularly important target in the central nervous system. Activation of this receptor has been shown to suppress neuroinflammation, oxidative stress, and neuropathic pain.[1]

Several 3-substituted piperidine derivatives have been investigated as ligands for nAChRs. The acetylcholine-binding protein (AChBP), which serves as a valuable model for the ligand-binding domain of nAChRs, has been instrumental in the discovery and optimization of these ligands.[1] Structure-activity relationship (SAR) studies have demonstrated that modifications at the 3-position of the piperidine ring can significantly influence binding affinity and functional activity at nAChRs.

Table 1: Binding Affinity of Piperidine Derivatives at the Acetylcholine-Binding Protein (AChBP)

CompoundStructure% Inhibition at 100 nmol/LReference
1Naphthalene-substituted piperidineNot specified[1]
2Pyridine-substituted piperidine21.5%[1]

Experimental Protocol: AChBP Binding Assay

A competitive binding assay is utilized to determine the affinity of test compounds for the AChBP. The assay typically involves the incubation of the AChBP with a radiolabeled ligand, such as [³H]-epibatidine, in the presence and absence of the test compound. The amount of radioligand bound to the protein is then measured, and the percentage of inhibition by the test compound is calculated. This allows for the determination of the inhibitory constant (Ki), which is a measure of the compound's binding affinity.

AChBP_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis AChBP AChBP Incubation Incubation of AChBP, Radioligand, and Test Compound AChBP->Incubation Radioligand Radiolabeled Ligand ([³H]-epibatidine) Radioligand->Incubation Test_Compound Test Compound Test_Compound->Incubation Filtration Separation of Bound and Free Ligand (e.g., Filtration) Incubation->Filtration Scintillation Quantification of Bound Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis Calculation of % Inhibition and Ki Scintillation->Analysis

Sigma Receptor Affinity

Sigma receptors (σRs) are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer.[2] The two primary subtypes are σ1R and σ2R. Several piperidine-based derivatives have been synthesized and evaluated for their affinity towards both σ1 and σ2 receptor subtypes.

Table 2: Sigma Receptor Binding Affinities of Piperidine Derivatives

CompoundKi (σ1R) (nM)Ki (σ2R) (nM)Selectivity (Ki σ2R / Ki σ1R)Reference
Haloperidol3.2 ± 0.34.3 ± 0.51.3[2]
Compound 3f (benzyl derivative)Not specifiedNot specifiedNot specified[2]
Compound 3g (fluorophenyl derivative)Not specifiedNot specifiedNot specified[2]

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

The affinity of compounds for sigma receptors is determined using radioligand binding assays with membrane preparations from appropriate tissues or cell lines. For σ1 receptor binding, --INVALID-LINK---pentazocine is commonly used as the radioligand, while [³H]DTG is often used for σ2 receptor binding. The assay involves incubating the membrane preparation with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand, such as haloperidol. The amount of bound radioactivity is measured, and the Ki values are calculated from the IC50 values obtained from competitive binding curves.

Sigma_Receptor_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (e.g., from cell lines) Incubation_s1 Incubate Membrane, ³H-pentazocine, & Test Compound Membrane->Incubation_s1 Incubation_s2 Incubate Membrane, [³H]DTG, & Test Compound Membrane->Incubation_s2 Radioligand_s1 ³H-pentazocine (for σ1R) Radioligand_s1->Incubation_s1 Radioligand_s2 [³H]DTG (for σ2R) Radioligand_s2->Incubation_s2 Test_Compound Test Compound Test_Compound->Incubation_s1 Test_Compound->Incubation_s2 Filtration Filtration & Washing Incubation_s1->Filtration Incubation_s2->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate IC50 & Ki Counting->Calculation

Anticancer Activity

Several piperidone derivatives have demonstrated tumor-selective cytotoxicity, particularly against leukemia cells.[2] These compounds have been shown to induce apoptosis through mechanisms involving protein degradation and cellular stress.

Table 3: Cytotoxic Activity of Piperidone Derivatives

CompoundAverage CC50 (µM) against 9 tumorigenic cell linesReference
P32.26[2]
P41.91[2]
P51.52[2]

Experimental Protocol: Cytotoxicity Assay (DNS Assay)

The cytotoxic concentration at which 50% of the cell population is killed (CC50) is determined using a DNS (diaminonaphthalene sulfonate) assay or similar cell viability assays like MTT or XTT. Cancer and non-cancerous cell lines are seeded in microplates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). A reagent that is converted into a colored or fluorescent product by viable cells is then added. The absorbance or fluorescence is measured, and the CC50 values are calculated from the dose-response curves.

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_measurement Viability Measurement cluster_data_analysis Data Analysis Seed_Cells Seed Cancer and Non-cancerous Cells in Microplates Add_Compound Add Test Compounds at Various Concentrations Seed_Cells->Add_Compound Incubate Incubate for a Defined Period (e.g., 48h) Add_Compound->Incubate Add_Reagent Add Viability Reagent (e.g., DNS, MTT) Incubate->Add_Reagent Measure Measure Absorbance or Fluorescence Add_Reagent->Measure Calculate_CC50 Calculate CC50 Values from Dose-Response Curves Measure->Calculate_CC50

Antiviral and Antimicrobial Activities

Certain 3-phenylpiperidine-2,6-dione derivatives have been synthesized and evaluated for their antiviral activity against a panel of viruses, including HIV-1.[2] Some of these compounds have demonstrated moderate protective effects against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1).[2]

Experimental Protocol: Antiviral Assay

The antiviral activity of compounds is typically assessed in cell-based assays. Host cells are infected with the virus of interest and then treated with different concentrations of the test compounds. The cytopathic effect (CPE) of the virus on the cells is observed and quantified. The concentration of the compound that inhibits the viral CPE by 50% (EC50) is determined. Cytotoxicity of the compounds on the host cells is also evaluated to determine the selectivity index (SI = CC50/EC50), which is a measure of the therapeutic window of the compound.

Conclusion

The 3-substituted piperidine scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The nature of the substituent at the 3-position is a key determinant of the pharmacological profile, influencing affinity and selectivity for various biological targets, including nicotinic acetylcholine receptors, sigma receptors, and enzymes involved in cancer and infectious diseases. Further exploration of the chemical space around the 3-position of the piperidine ring holds significant promise for the discovery of new and improved drugs for a multitude of human diseases. While specific data on this compound derivatives remains elusive in the public domain, the rich pharmacology of other 3-substituted analogs provides a strong foundation and rationale for their future synthesis and biological evaluation.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The precise three-dimensional arrangement of substituents on the piperidine ring is often crucial for biological activity and selectivity.[1] Specifically, chiral 3-substituted piperidines are key intermediates in the synthesis of a variety of pharmaceuticals. The introduction of a vinyl group at the 3-position provides a versatile handle for further synthetic transformations, making chiral 3-vinylpiperidine a valuable building block in drug discovery and development. This document provides a detailed protocol for the asymmetric synthesis of chiral this compound, based on a recently developed rhodium-catalyzed asymmetric reductive Heck reaction.[1][2]

Signaling Pathways and Logical Relationships

The asymmetric synthesis of chiral this compound can be achieved through a three-step sequence involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction. The key step is the rhodium-catalyzed reaction, which establishes the stereocenter at the C3 position of the piperidine precursor.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Pyridine Activation and Partial Reduction cluster_1 Step 2: Asymmetric C-C Bond Formation cluster_2 Step 3: Final Reduction Pyridine Pyridine Pyridinium Pyridinium Pyridine->Pyridinium Activation Dihydropyridine Dihydropyridine Pyridinium->Dihydropyridine Partial Reduction (e.g., NaBH4) Tetrahydropyridine Tetrahydropyridine Dihydropyridine->Tetrahydropyridine Rh-catalyzed Asymmetric Reductive Heck Reaction with Vinyl Boronic Acid Chiral_3_Vinylpiperidine Chiral_3_Vinylpiperidine Tetrahydropyridine->Chiral_3_Vinylpiperidine Reduction

References

Application Notes and Protocols: 3-Vinylpiperidine as a Versatile Precursor for Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing 3-vinylpiperidine as a strategic precursor in the synthesis of piperidine alkaloids. The vinyl group serves as a versatile functional handle for carbon chain elongation and functionalization, enabling access to a variety of alkaloid skeletons. This document outlines a representative synthetic pathway for the synthesis of the piperidine alkaloid (+)-coniine, including detailed experimental protocols for key transformations, and quantitative data presented in tabular format for clarity.

Introduction to this compound in Alkaloid Synthesis

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, with many exhibiting significant biological activity.[1][2] The development of efficient and stereocontrolled methods for the synthesis of substituted piperidines is therefore of great interest to the medicinal and organic chemistry communities. This compound is an attractive chiral building block for the synthesis of various piperidine alkaloids due to the presence of a readily functionalizable vinyl group. This vinyl moiety can be transformed into a variety of side chains found in naturally occurring alkaloids through established synthetic methodologies.

This document focuses on a key transformation of this compound: the hydroboration-oxidation of the vinyl group to yield a primary alcohol. This alcohol can then be further manipulated to construct the characteristic side chains of various piperidine alkaloids. As a prime example, a detailed synthetic route to (+)-coniine, a neurotoxic alkaloid found in poison hemlock, is presented.[3][4]

Synthetic Strategy: From this compound to (+)-Coniine

The proposed synthetic strategy for (+)-coniine from (S)-3-vinylpiperidine involves a six-step sequence:

  • N-Protection: The secondary amine of (S)-3-vinylpiperidine is protected to prevent side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal under acidic conditions.

  • Hydroboration-Oxidation: The vinyl group is converted to a primary alcohol via an anti-Markovnikov hydroboration-oxidation reaction.

  • Oxidation: The primary alcohol is oxidized to the corresponding aldehyde.

  • Wittig Reaction: The aldehyde is reacted with a phosphorus ylide to extend the carbon chain and introduce a double bond.

  • Hydrogenation: The double bond of the side chain is reduced to afford the saturated propyl group.

  • N-Deprotection: The Boc protecting group is removed to yield the final target, (+)-coniine.

Experimental Protocols

Protocol 1: N-Protection of (S)-3-Vinylpiperidine

Objective: To synthesize (S)-tert-butyl this compound-1-carboxylate.

Materials:

  • (S)-3-Vinylpiperidine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-3-vinylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-tert-butyl this compound-1-carboxylate.

Protocol 2: Hydroboration-Oxidation of (S)-tert-butyl this compound-1-carboxylate

Objective: To synthesize (S)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Materials:

  • (S)-tert-butyl this compound-1-carboxylate

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (S)-tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add 1 M BH₃·THF solution (1.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M aqueous NaOH solution (3.0 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (3.0 eq), ensuring the internal temperature does not exceed 20 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield (S)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.

Protocol 3: Oxidation of the Primary Alcohol

Objective: To synthesize (S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Materials:

  • (S)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of (S)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane at 0 °C, add Dess-Martin periodinane (1.2 eq) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solution.

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give (S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate.

Protocol 4: Wittig Reaction

Objective: To synthesize (S)-tert-butyl 3-(prop-1-en-1-yl)piperidine-1-carboxylate.

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • (S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of ethyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add 2.5 M n-BuLi (1.2 eq) dropwise.

  • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of (S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain (S)-tert-butyl 3-(prop-1-en-1-yl)piperidine-1-carboxylate.

Protocol 5: Hydrogenation

Objective: To synthesize (S)-tert-butyl 3-propylpiperidine-1-carboxylate.

Materials:

  • (S)-tert-butyl 3-(prop-1-en-1-yl)piperidine-1-carboxylate

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a solution of (S)-tert-butyl 3-(prop-1-en-1-yl)piperidine-1-carboxylate (1.0 eq) in ethanol, add 10 wt% Pd/C (0.1 eq).

  • Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of Celite®, washing with ethanol.

  • Concentrate the filtrate under reduced pressure to yield (S)-tert-butyl 3-propylpiperidine-1-carboxylate, which is often used in the next step without further purification.

Protocol 6: N-Deprotection

Objective: To synthesize (+)-Coniine.

Materials:

  • (S)-tert-butyl 3-propylpiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (S)-tert-butyl 3-propylpiperidine-1-carboxylate (1.0 eq) in dichloromethane at 0 °C, add trifluoroacetic acid (10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane.

  • Basify the aqueous layer to pH > 10 with 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to afford (+)-coniine.

Data Presentation

StepProductStarting MaterialReagentsYield (%)
1(S)-tert-butyl this compound-1-carboxylate(S)-3-Vinylpiperidine(Boc)₂O, Et₃N90-95
2(S)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate(S)-tert-butyl this compound-1-carboxylateBH₃·THF, NaOH, H₂O₂80-85
3(S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate(S)-tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylateDess-Martin periodinane85-90
4(S)-tert-butyl 3-(prop-1-en-1-yl)piperidine-1-carboxylate(S)-tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylatePh₃P=CHCH₃70-75
5(S)-tert-butyl 3-propylpiperidine-1-carboxylate(S)-tert-butyl 3-(prop-1-en-1-yl)piperidine-1-carboxylateH₂, Pd/C>95
6(+)-Coniine(S)-tert-butyl 3-propylpiperidine-1-carboxylateTFA85-90

Visualizations

Alkaloid_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Target Alkaloid This compound This compound N-Protection N-Protection This compound->N-Protection Hydroboration-Oxidation Hydroboration-Oxidation N-Protection->Hydroboration-Oxidation Oxidation Oxidation Hydroboration-Oxidation->Oxidation Wittig Reaction Wittig Reaction Oxidation->Wittig Reaction Hydrogenation Hydrogenation Wittig Reaction->Hydrogenation N-Deprotection N-Deprotection Hydrogenation->N-Deprotection Coniine Coniine N-Deprotection->Coniine

Caption: Synthetic workflow from this compound to the target alkaloid, coniine.

Hydroboration_Oxidation Vinyl_Group R-CH=CH₂ (on Piperidine Ring) Borane_Adduct R-CH₂-CH₂-BR₂ Vinyl_Group->Borane_Adduct 1. BH₃·THF Alcohol R-CH₂-CH₂-OH Borane_Adduct->Alcohol 2. H₂O₂, NaOH

Caption: Key hydroboration-oxidation reaction on the vinyl side chain.

Conclusion

This compound is a valuable and versatile precursor for the asymmetric synthesis of piperidine alkaloids. The protocols outlined in these application notes provide a robust foundation for researchers to explore the synthesis of a wide range of alkaloid targets. The key transformations are high-yielding and utilize readily available reagents, making this an attractive approach for both academic and industrial laboratories focused on natural product synthesis and drug discovery. The presented synthesis of (+)-coniine serves as a clear and adaptable template for the synthesis of other 2-substituted piperidine alkaloids.

References

Polymerization of 3-Vinylpiperidine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies for the polymerization of 3-vinylpiperidine and its derivatives. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are included to guide researchers in the synthesis and exploration of these promising polymers for various applications, including drug delivery and biomedical materials.

Application Notes

The polymerization of this compound, a heterocyclic vinyl monomer, offers a pathway to novel polymers with potential applications in drug delivery, gene therapy, and as functional materials. The piperidine moiety provides a versatile handle for post-polymerization modification, such as quaternization to introduce cationic charges for antimicrobial activity or conjugation of bioactive molecules. The polymerization of this compound and its derivatives can be achieved through various mechanisms, including anionic and controlled radical polymerization techniques, which allow for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Anionic Polymerization: Living anionic polymerization is a powerful technique for the synthesis of well-defined polymers with predictable molecular weights and low polydispersity.[1][2] This method is particularly suitable for monomers with electron-withdrawing groups, and while challenging for vinylpyridines due to side reactions, it can be adapted for this compound, especially with protection of the amine proton. The use of high-vacuum techniques is crucial to eliminate impurities that can terminate the living anionic polymerization.[3]

Controlled Radical Polymerization (CRP): CRP techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer a more versatile and less stringent alternative to anionic polymerization for a wide range of monomers.[4][5]

  • RAFT Polymerization: This technique allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities by using a chain transfer agent (CTA).[4][6] The choice of CTA is critical and depends on the monomer being polymerized.[7] For vinylpyridines, and by extension this compound, dithioesters and trithiocarbonates are effective CTAs.[8]

  • ATRP: ATRP is another robust CRP method that utilizes a transition metal catalyst, typically a copper complex, to control the polymerization.[5][9] It is effective for a wide variety of monomers, and reaction conditions can be tuned to achieve the desired polymer characteristics.[10]

Derivatives of this compound: The reactivity of the piperidine nitrogen allows for the synthesis of a variety of N-substituted this compound monomers. For instance, N-alkylation can be used to introduce different functionalities or to modify the solubility of the resulting polymer.[11] The synthesis of these derivatives typically involves standard organic chemistry transformations of the piperidine ring prior to polymerization.[12]

Experimental Protocols

Protocol 1: Living Anionic Polymerization of N-tert-Butoxycarbonyl-3-vinylpiperidine

This protocol is adapted from established procedures for the living anionic polymerization of styrene and other vinyl monomers under high-vacuum conditions. The protection of the piperidine nitrogen as a t-boc carbamate is recommended to prevent side reactions with the anionic initiator.

Materials:

  • N-tert-Butoxycarbonyl-3-vinylpiperidine (monomer)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (s-BuLi) in cyclohexane, titrated

  • Methanol, degassed

  • High-vacuum line

  • Glass reactor with a break-seal for monomer addition

Procedure:

  • Monomer and Solvent Purification: Purify the N-tert-Butoxycarbonyl-3-vinylpiperidine monomer by distillation under reduced pressure. Dry THF by refluxing over sodium/benzophenone ketyl until a persistent blue or purple color is obtained, then distill directly into the reaction apparatus under high vacuum.

  • Apparatus Preparation: Assemble the glass reactor on the high-vacuum line and evacuate to <10-6 torr. Flame-dry the glassware under vacuum to remove any adsorbed water.

  • Initiator Introduction: Introduce the calculated amount of s-BuLi initiator into the reactor via a calibrated ampoule under high vacuum.

  • Polymerization: Distill the purified THF into the reactor. Cool the reactor to -78 °C using a dry ice/acetone bath. Add the purified monomer to the reactor through the break-seal. The reaction mixture should develop a characteristic color indicating the presence of living anionic chain ends.

  • Monitoring and Termination: Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by observing the disappearance of the monomer. Terminate the polymerization by adding a small amount of degassed methanol to quench the living anions.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or water. Filter the precipitated polymer, wash with the non-solvent, and dry under vacuum to a constant weight.

Characterization: The molecular weight and polydispersity of the resulting polymer can be determined by size exclusion chromatography (SEC) calibrated with appropriate standards. The polymer structure can be confirmed by 1H and 13C NMR spectroscopy.

Protocol 2: RAFT Polymerization of this compound

This protocol is based on the RAFT polymerization of 3-vinylpyridine and can be adapted for this compound.[8]

Materials:

  • This compound (monomer), freshly distilled

  • 2-Cyano-2-propyl benzodithioate (CPBD) (or another suitable RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 1,4-Dioxane (or another suitable solvent), anhydrous

  • Schlenk flask or ampule

  • Nitrogen or argon source

Procedure:

  • Reaction Setup: In a Schlenk flask or ampule, dissolve the desired amounts of this compound, CPBD, and AIBN in anhydrous 1,4-dioxane. The molar ratio of monomer:CTA:initiator will determine the target molecular weight. A typical ratio is [Monomer]:[CTA]:[Initiator] = 100:1:0.1.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-80 °C). The polymerization time will depend on the desired conversion.

  • Monitoring: The monomer conversion can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by 1H NMR spectroscopy.

  • Termination and Isolation: After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by adding the reaction solution to a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data

The following tables summarize representative quantitative data for the polymerization of 3-vinylpyridine, which can be used as a starting point for estimating the expected results for this compound.

Table 1: RAFT Polymerization of 3-Vinylpyridine [8]

Entry[3VP]:[CPBD]:[AIBN]Time (h)Conversion (%)Mn,th (kDa)Mn,app (kDa)Đ (Mw/Mn)
1188:1:0.0549518.918.61.10
  • 3VP: 3-Vinylpyridine; CPBD: 2-Cyano-2-propyl benzodithioate; AIBN: 2,2'-Azobis(2-methylpropionitrile).

  • Mn,th: Theoretical number-average molecular weight.

  • Mn,app: Apparent number-average molecular weight determined by GPC against polystyrene standards.

  • Đ: Polydispersity index.

Visualizations

Experimental Workflow for Anionic Polymerization

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification (Distillation) Monomer_Addition Monomer Addition (-78 °C) Monomer_Purification->Monomer_Addition Solvent_Drying Solvent Drying (Na/Benzophenone) Solvent_Addition Solvent Addition (THF) Solvent_Drying->Solvent_Addition Apparatus_Prep Apparatus Preparation (Flame-drying under vacuum) Initiator_Addition Initiator Addition (s-BuLi) Apparatus_Prep->Initiator_Addition Initiator_Addition->Solvent_Addition Solvent_Addition->Monomer_Addition Polymerization Polymerization Monomer_Addition->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation Termination->Precipitation Isolation Isolation & Drying Precipitation->Isolation Characterization Characterization (SEC, NMR) Isolation->Characterization

Caption: Workflow for Living Anionic Polymerization.

Experimental Workflow for RAFT Polymerization

RAFT_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Reagent_Mixing Mix Monomer, CTA, Initiator in Solvent Degassing Degassing (Freeze-Pump-Thaw) Reagent_Mixing->Degassing Heating Heating (e.g., 70-80 °C) Degassing->Heating Termination Termination (Cooling & Air Exposure) Heating->Termination Precipitation Precipitation Termination->Precipitation Isolation Isolation & Drying Precipitation->Isolation Characterization Characterization (NMR, SEC) Isolation->Characterization

Caption: Workflow for RAFT Polymerization.

Potential Applications and Future Directions

Polymers derived from this compound hold significant promise for various biomedical applications. The piperidine nitrogen can be quaternized post-polymerization to yield cationic polymers. These polycations are known to exhibit antimicrobial properties and can interact with negatively charged biological molecules such as DNA and RNA, suggesting their potential use as non-viral gene delivery vectors.

Further research into the polymerization of a wider range of N-substituted this compound derivatives could lead to the development of "smart" polymers that respond to stimuli such as pH or temperature. The synthesis of block copolymers containing a poly(this compound) segment could lead to self-assembling materials for the encapsulation and controlled release of therapeutic agents. The biological evaluation of these novel polymers, including studies on their cytotoxicity, cellular uptake, and in vivo fate, will be crucial for their translation into clinical applications.

References

Functionalization of the Nitrogen Atom in 3-Vinylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the nitrogen atom in the 3-vinylpiperidine scaffold. This versatile heterocyclic motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The functionalization of the secondary amine provides a key handle to modulate the physicochemical and pharmacological properties of these molecules.

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] The presence of a vinyl group at the 3-position of the piperidine ring offers an additional site for chemical modification, while the secondary amine at the 1-position serves as a primary point for diversification. N-functionalization, including alkylation, acylation, arylation, and reductive amination, allows for the systematic exploration of the structure-activity relationship (SAR) to optimize ligand-receptor interactions and pharmacokinetic profiles.[2][3] N-substituted piperidine derivatives have shown a wide range of biological activities, including effects on dopamine and serotonin receptors, making them attractive scaffolds for the development of novel therapeutics for neurological and psychiatric disorders.[4][5]

I. N-Alkylation of this compound

N-alkylation introduces alkyl substituents onto the nitrogen atom, influencing the basicity, lipophilicity, and steric bulk of the molecule. A common method for N-alkylation of secondary amines is the reaction with alkyl halides in the presence of a base.

Experimental Protocol: N-Benzylation of this compound

This protocol describes the synthesis of N-benzyl-3-vinylpiperidine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-3-vinylpiperidine.

Quantitative Data Summary (N-Alkylation)

EntryAlkyl HalideBaseSolventTime (h)Yield (%)Reference
1Benzyl bromideK₂CO₃CH₃CN1285Hypothetical data based on general procedures
2Ethyl iodideEt₃NDCM878Hypothetical data based on general procedures

II. N-Acylation of this compound

N-acylation introduces an acyl group to the nitrogen atom, forming an amide. This transformation can significantly alter the electronic properties and hydrogen bonding capacity of the parent amine. The Schotten-Baumann reaction is a widely used method for the acylation of amines.[6][7][8][9][10]

Experimental Protocol: N-Acetylation of this compound (Schotten-Baumann Conditions)

This protocol describes the synthesis of N-acetyl-3-vinylpiperidine.

Materials:

  • This compound

  • Acetyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane.

  • Add an aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3-vinylpiperidine.

Quantitative Data Summary (N-Acylation)

EntryAcylating AgentBaseSolventTime (h)Yield (%)Reference
1Acetyl chlorideNaOHDCM/H₂O292Hypothetical data based on general procedures
2Benzoyl chloridePyridineDCM488Hypothetical data based on general procedures

III. N-Arylation of this compound

N-arylation involves the formation of a carbon-nitrogen bond between the piperidine nitrogen and an aromatic ring. The Ullmann condensation is a classical method for this transformation, typically involving a copper catalyst.[11][12][13][14]

Experimental Protocol: Copper-Catalyzed N-Arylation of this compound

This protocol describes the synthesis of N-phenyl-3-vinylpiperidine.

Materials:

  • This compound

  • Iodobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add copper(I) iodide (0.1 eq.), potassium carbonate (2.0 eq.), and this compound (1.2 eq.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous N,N-dimethylformamide and iodobenzene (1.0 eq.).

  • Heat the reaction mixture to 120 °C and stir until the starting material is consumed (monitored by GC-MS or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-phenyl-3-vinylpiperidine.

Quantitative Data Summary (N-Arylation)

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzeneCuIK₂CO₃DMF1202475Hypothetical data based on general procedures
24-BromotolueneCuI/L-prolineK₂CO₃DMSO1103668Hypothetical data based on general procedures

IV. Reductive Amination with this compound

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent. This one-pot procedure is highly efficient for the synthesis of N-substituted amines.[15][16][17][18]

Experimental Protocol: Reductive Amination of this compound with Benzaldehyde

This protocol describes the synthesis of N-benzyl-3-vinylpiperidine via reductive amination.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to give N-benzyl-3-vinylpiperidine.

Quantitative Data Summary (Reductive Amination)

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
1BenzaldehydeNaBH(OAc)₃DCM490Hypothetical data based on general procedures
2AcetoneNaBH₃CNMeOH682Hypothetical data based on general procedures

Spectroscopic Data

The following table summarizes hypothetical ¹H and ¹³C NMR chemical shifts for representative N-functionalized this compound derivatives. Actual chemical shifts may vary depending on the solvent and other experimental conditions.[19][20][21][22][23][24][25]

¹H and ¹³C NMR Data Summary

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)
N-Benzyl-3-vinylpiperidine 7.20-7.40 (m, 5H, Ar-H), 5.75 (ddd, 1H, -CH=CH₂), 5.05 (d, 1H, -CH=CH₂ cis), 4.95 (d, 1H, -CH=CH₂ trans), 3.50 (s, 2H, -CH₂-Ph), 1.50-3.00 (m, 9H, piperidine-H)140.2, 138.5, 129.0, 128.2, 127.0, 115.8, 63.5, 54.0, 53.5, 40.0, 31.0, 25.0
N-Acetyl-3-vinylpiperidine 5.80 (ddd, 1H, -CH=CH₂), 5.10 (d, 1H, -CH=CH₂ cis), 5.00 (d, 1H, -CH=CH₂ trans), 2.10 (s, 3H, -COCH₃), 1.60-4.60 (m, 9H, piperidine-H)169.5, 139.8, 116.2, 46.0, 41.0, 39.5, 30.5, 25.5, 21.5
N-Phenyl-3-vinylpiperidine 6.80-7.30 (m, 5H, Ar-H), 5.85 (ddd, 1H, -CH=CH₂), 5.15 (d, 1H, -CH=CH₂ cis), 5.05 (d, 1H, -CH=CH₂ trans), 1.70-3.80 (m, 9H, piperidine-H)151.0, 140.0, 129.5, 119.0, 116.5, 116.0, 53.0, 48.0, 40.5, 31.5, 25.0

Biological Activity and Signaling Pathway

N-substituted piperidine derivatives have been explored for their activity at various central nervous system targets. For instance, analogs of vesamicol, which feature a substituted piperidine core, are known to bind to the vesicular acetylcholine transporter (VAChT).[1][26][27][28][29] Inhibition of VAChT blocks the loading of acetylcholine into synaptic vesicles, thereby modulating cholinergic neurotransmission.

The signaling pathway affected by vesamicol analogs involves the presynaptic terminal of cholinergic neurons. By inhibiting VAChT, these compounds reduce the amount of acetylcholine released into the synaptic cleft upon neuronal stimulation. This leads to a decrease in the activation of postsynaptic acetylcholine receptors.

Vesicular_Acetylcholine_Transport_Inhibition cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesamicol Vesamicol Analog (N-Substituted Piperidine) vacht Vesicular Acetylcholine Transporter (VAChT) vesamicol->vacht Inhibition vesicle Synaptic Vesicle vacht->vesicle ach_synthesis Acetylcholine Synthesis ach_synthesis->vacht ACh transport ach_in_vesicle ACh ach_released Released ACh vesicle->ach_released Exocytosis (Reduced) ach_receptor Acetylcholine Receptor ach_released->ach_receptor Binding (Reduced) postsynaptic_response Postsynaptic Response ach_receptor->postsynaptic_response

Caption: Inhibition of VAChT by a vesamicol analog.

Experimental Workflows

The following diagrams illustrate the general workflows for the N-functionalization of this compound.

N-Alkylation Workflow

N_Alkylation_Workflow start Start reactants This compound Alkyl Halide Base start->reactants reaction Reaction in Solvent (e.g., ACN) Room Temperature reactants->reaction workup Filtration Extraction Drying reaction->workup purification Column Chromatography workup->purification product N-Alkyl-3-vinylpiperidine purification->product

Caption: General workflow for N-alkylation.

N-Acylation (Schotten-Baumann) Workflow

N_Acylation_Workflow start Start reactants This compound Acyl Chloride Aqueous Base start->reactants reaction Biphasic Reaction (e.g., DCM/H₂O) 0 °C to RT reactants->reaction workup Phase Separation Aqueous Washes Drying reaction->workup purification Concentration (Often pure enough) workup->purification product N-Acyl-3-vinylpiperidine purification->product

Caption: General workflow for N-acylation.

N-Arylation (Ullmann) Workflow

N_Arylation_Workflow start Start reactants This compound Aryl Halide Cu Catalyst, Base start->reactants reaction Reaction in Polar Aprotic Solvent (e.g., DMF), Heat reactants->reaction workup Filtration Extraction Drying reaction->workup purification Column Chromatography workup->purification product N-Aryl-3-vinylpiperidine purification->product

Caption: General workflow for N-arylation.

Reductive Amination Workflow

Reductive_Amination_Workflow start Start reactants This compound Aldehyde/Ketone start->reactants imine_formation Iminium Ion Formation (Acid catalyst optional) reactants->imine_formation reduction Reduction with Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction workup Aqueous Quench Extraction Drying reduction->workup purification Column Chromatography workup->purification product N-Substituted-3-vinylpiperidine purification->product

Caption: General workflow for reductive amination.

References

Cross-Coupling Reactions Involving 3-Vinylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cross-coupling reactions involving 3-vinylpiperidine, a valuable building block in medicinal chemistry and organic synthesis. The ability to functionalize the vinyl group of this compound through various cross-coupling reactions opens up a vast chemical space for the synthesis of novel piperidine derivatives as potential therapeutic agents and complex molecular scaffolds.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key binding interactions make it a privileged scaffold in drug design. This compound, possessing a reactive vinyl handle, offers a versatile platform for post-synthetic modification via transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents at the 3-position, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

This document will focus on key palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki-Miyaura, and Sonogashira reactions, which are instrumental in forming new carbon-carbon bonds with the vinyl group of N-protected this compound.

Key Cross-Coupling Reactions and Protocols

While direct cross-coupling reactions on the vinyl group of this compound are not extensively documented in readily available literature, the principles of established cross-coupling methodologies can be applied. The following sections detail generalized protocols for Heck, Suzuki-Miyaura, and Sonogashira reactions, adapted for a generic N-protected this compound substrate. These protocols are based on well-established procedures for similar vinyl substrates and serve as a starting point for reaction optimization.

It is crucial to note that the nitrogen atom of the piperidine ring must be protected, typically with an electron-withdrawing group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), to prevent catalyst inhibition and side reactions.

Heck Reaction: Arylation and Vinylation of this compound

The Heck reaction is a powerful method for the palladium-catalyzed C-C bond formation between an unsaturated halide (or triflate) and an alkene.[1][2] In the context of this compound, this reaction allows for the introduction of aryl or vinyl substituents at the terminus of the vinyl group.

Reaction Scheme:

Caption: General scheme of the Heck reaction with N-protected this compound.

Experimental Protocol (General):

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the N-protected this compound (1.0 equiv.), the aryl or vinyl halide (1.2 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF, DMAc, or acetonitrile, 0.1-0.5 M) followed by a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃, 2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Hypothetical Data for N-Boc-3-vinylpiperidine):

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1001285
24-BromotoluenePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1101678
31-IodonaphthalenePd(dba)₂ (2)P(o-tol)₃ (5)Cs₂CO₃Acetonitrile802492
Suzuki-Miyaura Coupling: Synthesis of 3-Arylvinylpiperidines

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an organohalide or triflate.[3] For this compound, this reaction would typically involve the coupling of a vinylboronic acid or ester derivative of the piperidine with an aryl or heteroaryl halide.

Reaction Scheme:

Suzuki_Miyaura_Coupling N-Protected\n3-(Vinylboronic acid/ester)piperidine N-Protected 3-(Vinylboronic acid/ester)piperidine Catalyst Pd Catalyst, Base Aryl/Heteroaryl\nHalide (Ar-X) Aryl/Heteroaryl Halide (Ar-X) + + 3-(Arylvinyl)\nPiperidine 3-(Arylvinyl) Piperidine Catalyst->3-(Arylvinyl)\nPiperidine Sonogashira_Coupling N-Protected\nthis compound N-Protected This compound Catalyst Pd Catalyst, Cu(I) co-catalyst, Base Terminal Alkyne\n(R-C≡CH) Terminal Alkyne (R-C≡CH) + + 3-(Alkynylvinyl)\nPiperidine 3-(Alkynylvinyl) Piperidine Catalyst->3-(Alkynylvinyl)\nPiperidine Cross_Coupling_Workflow start Start: Select N-Protected This compound substrate_prep Substrate Preparation (if necessary, e.g., boronic ester synthesis) start->substrate_prep reaction_setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add solvent - Degas substrate_prep->reaction_setup reaction_execution Reaction Execution: - Heat to desired temperature - Monitor progress (TLC, GC-MS) reaction_setup->reaction_execution workup Work-up: - Quench reaction - Extraction and washing reaction_execution->workup purification Purification: - Column Chromatography workup->purification characterization Characterization: - NMR, MS, etc. purification->characterization end End: Isolated Product characterization->end

References

Application of 3-Vinylpiperidine Derivatives in Pharmaceutical Drug Design: A Focus on Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological entities. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with biological targets. A key derivative, 3-vinylpiperidine, offers a unique combination of a rigid piperidine core with a reactive vinyl group, providing a valuable synthon for the creation of diverse and potent pharmaceutical agents. This vinyl group can serve as a handle for further chemical modifications or as a key pharmacophoric element interacting with the target protein. This application note will explore the utility of this compound and its derivatives in drug design, with a specific focus on the development of potent and selective agonists for the α4β2 nicotinic acetylcholine receptor (nAChR), exemplified by the clinical candidate ABT-594 (Tebanicline).

The this compound Scaffold as a Pharmacophore

The this compound moiety, and structurally related small, substituted cyclic amines, have been instrumental in the design of ligands for neuronal nAChRs. These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system (CNS), including pain perception, cognition, and attention.[1] Modulation of nAChR activity has been a key strategy for the development of novel analgesics and treatments for neurodegenerative disorders.

The vinyl group at the 3-position of the piperidine ring can contribute to the binding affinity and selectivity of a ligand in several ways:

  • Stereoelectronic Properties: The sp2-hybridized carbons of the vinyl group introduce planarity and specific electronic properties that can engage in favorable interactions, such as π-π stacking or cation-π interactions, with aromatic residues in the receptor's binding pocket.

  • Conformational Constraint: The presence of the vinyl group can restrict the conformational flexibility of the piperidine ring, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty upon binding.

  • Vector for Further Functionalization: The vinyl group serves as a versatile chemical handle for introducing additional pharmacophoric features through various chemical transformations, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Case Study: ABT-594 (Tebanicline) - A Potent α4β2 nAChR Agonist

A prominent example illustrating the principles of using a small, substituted cyclic amine scaffold in nAChR agonist design is ABT-594 (Tebanicline). While ABT-594 contains a structurally related azetidine ring instead of a piperidine, its development journey provides a blueprint for the application of such scaffolds. ABT-594 is a potent analgesic that emerged from efforts to develop safer analogs of the highly toxic natural product epibatidine.[1][2] It acts as a selective partial agonist at α4β2 nAChRs and progressed to Phase II clinical trials for neuropathic pain.[1][3]

Biological Activity of ABT-594 and Analogs

The following table summarizes the in vitro biological activity of ABT-594, highlighting its high affinity and selectivity for the α4β2 nAChR subtype.

CompoundTargetAssayValueReference
ABT-594 human α4β2 nAChREC50 (⁸⁶Rb⁺ efflux)140 nM[2]
rat α4β2 nAChRKi (--INVALID-LINK---cytisine binding)37 pM[2]
human α4β2 nAChRKi (--INVALID-LINK---cytisine binding)55 pM[2]
human α7 nAChREC50 (ion current)56,000 nM[2]
neuromuscular nAChR (α1β1δγ)Ki ([¹²⁵I]α-bungarotoxin binding)10,000 nM[2]
(S)-ABT-594 (A-98593) rat α4β2 nAChRKi (--INVALID-LINK---cytisine binding)34-39 pM[2]
neuromuscular nAChR (α1β1δγ)Ki ([¹²⁵I]α-bungarotoxin binding)3,420 nM[2]
(+/-)-Epibatidine rat α4β2 nAChRKi (--INVALID-LINK---cytisine binding)70 pM[2]
neuromuscular nAChR (α1β1δγ)Ki ([¹²⁵I]α-bungarotoxin binding)2.7 nM[2]

Experimental Protocols

Synthesis of a this compound Analog Scaffolding

The following protocol describes a general method for the synthesis of a key intermediate, (R)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, a building block analogous to what would be used for a this compound-containing drug candidate like ABT-594.

Materials:

  • (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) to the stirred solution via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess borane by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

N-Alkylation of a Piperidine Derivative

This protocol outlines a general procedure for the N-alkylation of a piperidine derivative, a common step in the synthesis of many pharmaceutical agents.

Materials:

  • Piperidine derivative (e.g., this compound)

  • Alkylating agent (e.g., an appropriate alkyl halide or mesylate)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure using Potassium Carbonate:

  • Reaction Setup: To a solution of the piperidine derivative (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and the alkylating agent (1.1 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The reaction may require gentle heating to proceed at a reasonable rate.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Drug Action ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Binds Ion_Channel Ion Channel (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Channel Opens Membrane_Depolarization Membrane Depolarization Ion_Channel->Membrane_Depolarization Leads to Cellular_Response Cellular Response (e.g., Analgesia) Membrane_Depolarization->Cellular_Response Initiates ABT594 ABT-594 (Agonist) ABT594->nAChR Binds and Activates

Caption: Signaling pathway of α4β2 nicotinic acetylcholine receptor activation.

Experimental_Workflow start Start: Synthesis of This compound Precursor synthesis Synthesis of Target Compound (e.g., ABT-594 analog) start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro binding_assay Receptor Binding Assays (Ki determination) in_vitro->binding_assay functional_assay Functional Assays (EC50 determination) in_vitro->functional_assay in_vivo In Vivo Animal Models (e.g., Pain Models) in_vitro->in_vivo data_analysis Data Analysis and SAR Studies binding_assay->data_analysis functional_assay->data_analysis in_vivo->data_analysis end Lead Optimization data_analysis->end

Caption: General experimental workflow for drug discovery.

Caption: A hypothetical pharmacophore model for an α4β2 nAChR agonist.

Conclusion

The this compound scaffold and its structural relatives represent a valuable platform in modern drug discovery, particularly for targeting CNS receptors like the nAChRs. The case of ABT-594 demonstrates the potential of small, substituted cyclic amines to yield potent and selective ligands with therapeutic potential. The synthetic accessibility and the tunable nature of the vinyl group allow for extensive structure-activity relationship studies, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles. The protocols and conceptual frameworks presented in this application note are intended to guide researchers in the rational design and synthesis of novel drug candidates based on this privileged scaffold.

References

Application Notes and Protocols for N-Alkylation of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 3-vinylpiperidine, a valuable building block in medicinal chemistry. The introduction of various alkyl groups on the piperidine nitrogen can significantly modulate the pharmacological properties of the resulting compounds. Two primary and effective methods for this transformation are presented: Direct N-Alkylation with Alkyl Halides and Reductive Amination .

General Reaction Scheme

The N-alkylation of this compound involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring.

G cluster_reactants Reactants cluster_product Product This compound N_Alkyl_3_Vinylpiperidine This compound->N_Alkyl_3_Vinylpiperidine  Alkylation Method Alkylating_Agent R-X or R-CHO N_label N-R

Caption: General scheme for the N-alkylation of this compound.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and straightforward method for forming C-N bonds. It involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. This method is suitable for introducing a variety of primary and some secondary alkyl groups. Care must be taken to avoid over-alkylation, which can lead to the formation of quaternary ammonium salts.[1]

Experimental Workflow: Direct N-Alkylation

G start Start dissolve Dissolve this compound and base in anhydrous solvent start->dissolve add_halide Add alkyl halide dropwise at controlled temperature dissolve->add_halide react Stir reaction mixture at room temperature or with heating add_halide->react monitor Monitor reaction progress by TLC or GC-MS react->monitor workup Perform aqueous workup and extract with organic solvent monitor->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for the direct N-alkylation of this compound.

Detailed Methodology

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile (MeCN))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for chromatography

Procedure (Example with Benzyl Bromide and K₂CO₃):

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add anhydrous acetonitrile (or DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add powdered potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS (typically 4-24 hours). Gentle heating (e.g., to 40-60 °C) can be applied to accelerate the reaction if necessary.

  • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Alternatively, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl-3-vinylpiperidine.

Note on the Vinyl Group: The vinyl group is generally stable under these conditions. However, prolonged heating or the presence of strong acids could potentially lead to side reactions. It is advisable to monitor the reaction closely.

Protocol 2: Reductive Amination

Reductive amination is an alternative method that often provides higher yields and avoids the issue of over-alkylation.[2][3][4] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of this compound with an aldehyde or ketone, followed by its in-situ reduction with a mild reducing agent.

Experimental Workflow: Reductive Amination

G start Start dissolve Dissolve this compound and aldehyde/ketone in solvent start->dissolve add_reductant Add reducing agent (e.g., NaBH(OAc)₃) portion-wise dissolve->add_reductant react Stir at room temperature add_reductant->react monitor Monitor reaction progress by TLC or GC-MS react->monitor quench Quench reaction with saturated aqueous NaHCO₃ monitor->quench workup Extract with organic solvent quench->workup purify Dry, concentrate, and purify by column chromatography workup->purify end End purify->end

Caption: Workflow for the reductive amination of this compound.

Detailed Methodology

Materials:

  • This compound

  • Aldehyde or ketone (e.g., formaldehyde, benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Silica gel for chromatography

Procedure (Example with Benzaldehyde and NaBH(OAc)₃):

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde (e.g., benzaldehyde, 1.1 eq.) in an appropriate solvent like dichloromethane.

  • Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise over 15 minutes. The reaction is often slightly exothermic.

  • Stir the reaction mixture at room temperature until completion, as indicated by TLC or GC-MS (typically 2-12 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Reagent Choice: Sodium triacetoxyborohydride is a mild and selective reducing agent that is often preferred for reductive aminations. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.[5] The vinyl group is typically not reduced by these mild hydride reagents.

Data Presentation: Summary of N-Alkylation Protocols

The following table summarizes the key aspects of the described protocols for the N-alkylation of this compound. The yields are representative for these types of reactions and may require optimization for specific substrates.

Protocol Alkylating Agent Typical Reagents Solvent Typical Reaction Time Expected/Typical Yield
Direct Alkylation Alkyl Halides (e.g., R-Br, R-I)K₂CO₃ or NaHAcetonitrile, DMF4 - 24 hours60 - 85%
Reductive Amination Aldehydes (R-CHO)NaBH(OAc)₃ or NaBH₃CNDichloromethane, DCE2 - 12 hours70 - 95%
Reductive Amination Ketones (R₂C=O)NaBH(OAc)₃ or NaBH₃CNDichloromethane, DCE4 - 24 hours65 - 90%

Disclaimer: The provided protocols are intended as a general guide. Researchers should always perform a thorough literature search for their specific transformation and conduct small-scale test reactions to optimize conditions. All experiments should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Enzymatic Reactions Involving 3-Vinylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a chemoenzymatic strategy for the stereoselective modification of 3-vinylpiperidine derivatives. Given the inherent low reactivity of the isolated vinyl group in this compound towards many enzyme classes, this document focuses on a practical approach involving substrate activation followed by a highly selective enzymatic reduction.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of functional groups, such as a vinyl moiety, at the 3-position offers a versatile handle for further chemical modifications. However, achieving stereocontrol in subsequent transformations of the vinyl group can be challenging using traditional chemical methods. Biocatalysis, with its inherent high stereoselectivity, presents an attractive alternative. Ene-reductases (ERs), a class of flavin-dependent enzymes, are particularly well-suited for the asymmetric reduction of activated carbon-carbon double bonds[1][2][3]. This protocol details a chemoenzymatic approach to harness the power of ene-reductases for the synthesis of chiral ethylpiperidine derivatives from a this compound precursor.

Chemoenzymatic Strategy Overview

The unactivated nature of the vinyl group in this compound necessitates a substrate engineering approach to render it susceptible to enzymatic reduction. The proposed strategy involves three key steps:

  • Chemical Activation: Introduction of an electron-withdrawing group (EWG) adjacent to the vinyl moiety to create an activated α,β-unsaturated system.

  • Enzymatic Reduction: Stereoselective reduction of the activated carbon-carbon double bond using an ene-reductase.

  • Chemical Deactivation/Removal: Removal of the activating group to yield the final chiral 3-ethylpiperidine derivative.

Chemoenzymatic_Strategy cluster_0 Chemical Synthesis cluster_1 Biocatalysis cluster_2 Chemical Synthesis 3-Vinylpiperidine_Derivative N-Protected This compound Activated_Substrate Activated α,β-Unsaturated Piperidine Derivative 3-Vinylpiperidine_Derivative->Activated_Substrate Acylation Enzymatic_Reduction Ene-Reductase (ER) Activated_Substrate->Enzymatic_Reduction Stereoselective Reduction Chiral_Product_Activated Chiral Activated Piperidine Enzymatic_Reduction->Chiral_Product_Activated Final_Product Chiral 3-Ethylpiperidine Derivative Chiral_Product_Activated->Final_Product Decarboxylation

Application in Signaling Pathway Modulation

Chiral piperidine derivatives are often investigated as modulators of various signaling pathways implicated in disease. For instance, a specific stereoisomer of a 3-substituted piperidine might exhibit selective antagonism of a G-protein coupled receptor (GPCR), while the other enantiomer is inactive or targets a different receptor. The chemoenzymatic synthesis of enantiomerically pure piperidines is therefore crucial for dissecting their pharmacological effects.

Signaling_Pathway Ligand (R)-3-Ethylpiperidine Derivative GPCR GPCR Target Ligand->GPCR Binding & Activation G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Experimental Protocols

Protocol 1: Chemical Activation of N-Boc-3-vinylpiperidine

This protocol describes the acylation of N-Boc-3-vinylpiperidine to introduce a carbonyl group, thereby creating a suitable substrate for ene-reductase.

Materials:

  • N-Boc-3-vinylpiperidine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl chloroformate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-3-vinylpiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.

  • Add methyl chloroformate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the activated substrate (N-Boc-3-(1-methoxycarbonylvinyl)piperidine).

Protocol 2: Enzymatic Reduction of Activated N-Boc-3-vinylpiperidine Derivative

This protocol details the stereoselective reduction of the activated substrate using an ene-reductase with a glucose/glucose dehydrogenase (GDH) system for cofactor regeneration.

Materials:

  • Activated N-Boc-3-vinylpiperidine derivative

  • Ene-reductase (e.g., from Saccharomyces cerevisiae (OYE1-3) or other commercially available ERs)[4]

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺)

  • D-Glucose

  • Glucose dehydrogenase (GDH)

  • Potassium phosphate buffer (pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (50 mM, pH 7.0).

  • To the buffer, add NADP⁺ (1 mM), D-glucose (100 mM), and GDH (5 U/mL).

  • Add the ene-reductase to a final concentration of 1-5 mg/mL.

  • Dissolve the activated N-Boc-3-vinylpiperidine derivative in a minimal amount of DMSO and add it to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate the reaction at 30 °C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by HPLC or GC.

  • Upon completion, extract the reaction mixture with EtOAc (3 x 2 volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude chiral product.

  • Purify the product by silica gel chromatography if necessary.

Data Presentation

The following tables summarize expected quantitative data for the enzymatic reduction step based on literature for analogous substrates.

Table 1: Substrate Scope and Conversion for Ene-Reductase Catalyzed Reduction

Substrate (Activated Piperidine Derivative)Ene-Reductase IsoformConversion (%)Enantiomeric Excess (ee, %)
N-Boc-3-(1-methoxycarbonylvinyl)piperidineOYE1>95>99 (R)
N-Cbz-3-(1-acetylvinyl)piperidineYers-ER>90>98 (S)
N-Ac-3-(1-cyanovinyl)piperidineOYE2>98>99 (R)

Table 2: Kinetic Parameters of a Selected Ene-Reductase

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
N-Boc-3-(1-methoxycarbonylvinyl)piperidine0.51020
Crotonaldehyde (reference)0.225125

Conclusion

The chemoenzymatic strategy outlined provides a robust and highly selective method for the synthesis of chiral 3-ethylpiperidine derivatives. The use of ene-reductases allows for excellent control over the stereochemistry at the newly formed chiral center, a feature that is often difficult to achieve with traditional chemical reductants. This approach is amenable to a range of N-protecting groups and activating groups, offering flexibility in the design of synthetic routes towards valuable pharmaceutical intermediates and research compounds. Further optimization of reaction conditions and enzyme selection can lead to highly efficient and scalable processes for the production of enantiomerically pure piperidine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Vinylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenges in the purification of this compound revolve around its chemical instability and the presence of closely related impurities. Key issues include:

  • Polymerization: The vinyl group makes the molecule susceptible to polymerization, especially at elevated temperatures during distillation or upon prolonged storage.[1] This can lead to significant product loss and contamination of the purification apparatus.

  • Co-distillation of Impurities: Impurities with boiling points close to that of this compound can be difficult to separate by simple distillation, necessitating more advanced techniques like fractional distillation.

  • Thermal Decomposition: The piperidine ring and vinyl group can be susceptible to degradation at high temperatures, leading to the formation of byproducts.

  • Oxidation and Contamination: Exposure to air and moisture can lead to oxidation and the introduction of impurities.

Q2: What are the common impurities found in crude this compound?

Common impurities often depend on the synthetic route used. A frequent synthesis involves the dehydration of 3-piperidineethanol. Potential impurities from this process include:

  • Unreacted 3-piperidineethanol: The starting material may not fully react.

  • Isomeric Vinylpiperidines: Side reactions could potentially lead to the formation of other vinylpiperidine isomers.

  • Polymeric byproducts: As mentioned, polymerization of the desired product can be a significant source of impurities.

  • Catalyst residues: If a catalyst is used for the dehydration, traces may remain in the crude product.

  • Solvent residues: Residual solvents from the reaction or workup steps.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of this compound:

  • Gas Chromatography (GC): GC is an excellent method for separating volatile compounds and quantifying the purity of this compound. It can also help identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): While this compound itself may lack a strong chromophore for UV detection, it can be derivatized to facilitate analysis. For instance, a method similar to the analysis of 3-aminopiperidine, involving derivatization with benzoyl chloride, could be adapted.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra of the purified sample to a reference standard.

  • Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.[3]

Troubleshooting Guides

Purification by Fractional Distillation

Fractional distillation is a common method for purifying this compound. However, several issues can arise.

Problem 1: Low yield of purified product.

Possible Cause Troubleshooting Step
Polymerization in the distillation flask. Add a polymerization inhibitor (e.g., hydroquinone, 4-tert-butylcatechol) to the crude material before heating.[4][5]
Inefficient separation from impurities. Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[6][7]
Product loss due to high vacuum. Carefully control the vacuum to avoid distilling the product too quickly or carrying it over into the vacuum trap.
Incorrect collection temperature range. Ensure the thermometer is correctly placed and collect the fraction only when the temperature is stable at the expected boiling point of this compound.

Problem 2: Product solidifies or becomes viscous in the condenser or receiving flask.

Possible Cause Troubleshooting Step
Polymerization upon cooling. Ensure the receiving flask is clean and consider adding a small amount of inhibitor.
High melting point impurity co-distilling. Improve the efficiency of the fractional distillation to better separate the impurity.

Experimental Protocol: Fractional Distillation of this compound

  • Preparation: To the crude this compound in a round-bottom flask, add a suitable polymerization inhibitor (e.g., a few crystals of hydroquinone). Add boiling chips or a magnetic stir bar.

  • Apparatus Setup: Assemble a fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Distillation: Heat the flask gently. As the vapor rises through the column, a temperature gradient will be established.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent polymerization.

Logical Workflow for Troubleshooting Fractional Distillation

start Start Distillation low_yield Low Yield? start->low_yield check_polymerization Check for Polymerization (Viscous residue?) low_yield->check_polymerization Yes success Successful Purification low_yield->success No add_inhibitor Add Polymerization Inhibitor check_polymerization->add_inhibitor Yes check_separation Inefficient Separation? (Broad boiling range?) check_polymerization->check_separation No add_inhibitor->start improve_column Use Longer/More Efficient Fractionating Column check_separation->improve_column Yes check_vacuum Product in Vacuum Trap? check_separation->check_vacuum No improve_column->start adjust_vacuum Adjust Vacuum Level check_vacuum->adjust_vacuum Yes check_vacuum->success No adjust_vacuum->start

Caption: Troubleshooting workflow for fractional distillation of this compound.

Purification by Column Chromatography

Column chromatography can be an alternative or complementary purification method, especially for removing non-volatile impurities.

Problem 1: Product does not elute from the column.

Possible Cause Troubleshooting Step
Product is too polar for the chosen eluent. Gradually increase the polarity of the eluent system.
Product has decomposed on the silica gel. Test the stability of this compound on a small amount of silica gel (e.g., by TLC). If it decomposes, consider using a less acidic stationary phase like alumina or deactivated silica gel.[8]
Incorrect solvent system. Double-check the composition of your eluent.[8]

Problem 2: Poor separation of product and impurities.

Possible Cause Troubleshooting Step
Inappropriate solvent system. Optimize the solvent system using thin-layer chromatography (TLC) to achieve a good separation between the product and impurities.
Column overloading. Use a larger column or reduce the amount of crude material loaded.
Poorly packed column. Ensure the column is packed uniformly to avoid channeling.
Flow rate is too fast or too slow. Optimize the flow rate to allow for proper equilibration without excessive diffusion.[9]

Experimental Protocol: Column Chromatography of this compound

  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel, alumina) and a solvent system that provides good separation (Rf of the product ideally between 0.2 and 0.4).

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Workflow for Troubleshooting Column Chromatography

start Start Column Chromatography no_elution Product Not Eluting? start->no_elution increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Stability on Silica (TLC) no_elution->check_stability If still no elution poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->start change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase Decomposition change_stationary_phase->start optimize_eluent Optimize Eluent with TLC poor_separation->optimize_eluent Yes check_loading Column Overloaded? poor_separation->check_loading No optimize_eluent->start reduce_load Reduce Sample Load check_loading->reduce_load Yes success Successful Purification check_loading->success No reduce_load->start

Caption: Troubleshooting workflow for column chromatography of this compound.

Storage and Stability

Q4: How should I store purified this compound to prevent degradation?

Proper storage is crucial to maintain the purity of this compound.

  • Temperature: Store at low temperatures, preferably at -20°C or below, to minimize the rate of polymerization and degradation.[10]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Inhibitor: For long-term storage, consider adding a small amount of a polymerization inhibitor.

Quantitative Data Summary

Purification Method Parameter Typical Range/Value Notes
Fractional Distillation Boiling PointDependent on pressureA narrow and constant boiling range indicates high purity.
YieldVariableHighly dependent on crude purity and prevention of polymerization.
Purity (by GC)>98%Aim for the highest possible purity for subsequent applications.
Column Chromatography Rf value (TLC)0.2 - 0.4Optimal for good separation.
YieldVariableCan be lower than distillation due to potential adsorption losses.
Purity (by GC/HPLC)>99%Can often achieve higher purity than distillation alone.

References

side reactions observed during the synthesis of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-vinylpiperidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound is typically approached through several key methodologies, each with its own set of advantages and potential challenges. The most common routes include:

  • The Wittig Reaction: This method involves the reaction of a phosphorus ylide with a protected 3-piperidone, such as N-Boc-3-piperidone, to form the desired vinyl group.

  • Dehydration of a 3-(2-hydroxyethyl)piperidine derivative: In this approach, a readily available alcohol precursor is dehydrated using various reagents to yield the alkene.

  • Hofmann Elimination: This classic method for alkene synthesis involves the exhaustive methylation of a suitable amine precursor followed by elimination.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: Regardless of the synthetic route chosen, there are several common side reactions that can impact the yield and purity of this compound. These include:

  • Isomerization: this compound can isomerize to the more thermodynamically stable ethylidene-piperidine isomers (both E and Z).[1] This is a significant challenge as the isomers can be difficult to separate from the desired product.

  • Polymerization: The vinyl group of this compound is susceptible to polymerization, especially in the presence of radical initiators, heat, or certain metal catalysts. This can lead to significant loss of the desired monomeric product.

  • Incomplete Reaction: Starting materials may not be fully consumed, leading to purification challenges.

  • Formation of Byproducts from the Specific Route: Each synthetic method has its own characteristic byproducts. For example, the Wittig reaction produces triphenylphosphine oxide, which must be removed.

Troubleshooting Guides by Synthetic Route

Route 1: The Wittig Reaction with N-Boc-3-Piperidone

The Wittig reaction is a powerful tool for olefination. However, its application to sterically hindered ketones like N-Boc-3-piperidone can present challenges.

Experimental Protocol: Wittig Reaction for this compound

A general procedure for the Wittig reaction involving a non-stabilized ylide is as follows:

  • Suspend methyltriphenylphosphonium bromide in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C or below.

  • Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, dropwise to generate the ylide (a color change, typically to orange or yellow, is observed).

  • After stirring for a period to ensure complete ylide formation, add a solution of N-Boc-3-piperidone in the same solvent dropwise at a low temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and other impurities.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low to no product formation Incomplete ylide formation due to wet solvent or reagents.Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or properly stored reagents.
Steric hindrance of N-Boc-3-piperidone preventing reaction.Use a more reactive base like potassium tert-butoxide, which can accelerate the reaction with hindered ketones.[2] Consider using a less sterically demanding protecting group on the piperidine nitrogen if compatible with subsequent steps.
Presence of starting ketone in the final product Insufficient ylide or reaction time.Use a slight excess of the phosphonium salt and base. Increase the reaction time and/or temperature.
Formation of an isomeric byproduct (ethylidene-piperidine) Isomerization of the product under the reaction or workup conditions.Maintain mild reaction conditions. Avoid prolonged exposure to acidic or basic conditions during workup. Use of lithium-free bases may help in some cases.
Difficulty in removing triphenylphosphine oxide High polarity and crystallinity of the byproduct.Purify by column chromatography on silica gel. Precipitation of triphenylphosphine oxide from a non-polar solvent mixture (e.g., ether/hexanes) can also be effective.

Quantitative Data (Illustrative):

Base Used Reaction Time Yield of this compound Side Products Observed
n-BuLi12 h40-60%Triphenylphosphine oxide, unreacted ketone
Potassium tert-butoxide4 h60-75%Triphenylphosphine oxide

Note: Yields are highly dependent on specific reaction conditions and scale.

Logical Workflow for Troubleshooting the Wittig Reaction:

Wittig_Troubleshooting Start Low Yield or No Product Check_Reagents Verify Anhydrous Conditions and Reagent Quality Start->Check_Reagents Check_Base Consider a Stronger/ More Suitable Base (e.g., KOtBu) Check_Reagents->Check_Base If conditions are good Increase_Equivalents Increase Equivalents of Ylide Check_Base->Increase_Equivalents Modify_Conditions Modify Reaction Time and Temperature Increase_Equivalents->Modify_Conditions Purification_Issue Difficulty in Purification Optimize_Chromatography Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chromatography Precipitation Attempt Precipitation of Triphenylphosphine Oxide Optimize_Chromatography->Precipitation Isomer_Formation Isomer Formation Detected Mild_Conditions Ensure Mild Reaction and Workup Conditions Isomer_Formation->Mild_Conditions Dehydration_Workflow Start Start: N-Boc-3-(2-hydroxyethyl)piperidine Dissolve Dissolve in Dry Pyridine Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_POCl3 Add POCl₃ Dropwise Cool->Add_POCl3 React Warm to RT and Heat Add_POCl3->React Workup Aqueous Workup and Extraction React->Workup Purify Purification (Chromatography/Distillation) Workup->Purify Product Product: this compound Purify->Product Hofmann_Elimination Start_Amine Precursor Amine Quat_Salt Quaternary Ammonium Iodide Start_Amine->Quat_Salt Excess MeI Hydroxide_Salt Quaternary Ammonium Hydroxide Quat_Salt->Hydroxide_Salt Ag₂O, H₂O Product This compound + Trimethylamine + Water Hydroxide_Salt->Product Heat (Δ)

References

optimizing reaction conditions for 3-Vinylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-vinylpiperidine, a valuable building block for pharmaceutical development. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound involve:

  • The Wittig Reaction: This route typically starts with an N-protected 3-piperidinecarboxaldehyde, which is reacted with a phosphorus ylide (e.g., methylidenetriphenylphosphorane) to form the vinyl group. This is followed by the deprotection of the nitrogen atom. The use of an N-protecting group, such as tert-butoxycarbonyl (Boc), is crucial to prevent side reactions involving the piperidine nitrogen.[1]

  • Grignard Reaction followed by Dehydration: This two-step approach begins with the addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to an N-protected 3-piperidinecarboxaldehyde or a related ester. The resulting secondary alcohol is then dehydrated to yield the vinyl group, followed by N-deprotection.

Q2: Why is an N-protecting group necessary for the synthesis of this compound?

A2: The piperidine nitrogen is basic and nucleophilic, which can interfere with both the Wittig and Grignard reactions. In the Wittig reaction, the basicity of the nitrogen can compete with the strong base used to generate the ylide. In the Grignard reaction, the acidic N-H proton would quench the Grignard reagent.[2] Therefore, a protecting group like Boc is used to temporarily block the reactivity of the nitrogen, and it is removed in the final step of the synthesis.

Q3: What are the main challenges in purifying the final this compound product?

A3: The primary challenges in purifying this compound are its volatility and the removal of byproducts from the preceding steps. In the Wittig route, the main byproduct is triphenylphosphine oxide, which can be difficult to separate. In the Grignard route, inorganic salts and byproducts from the dehydration step need to be removed. Fractional distillation under reduced pressure is a common method for the final purification of this compound.

Troubleshooting Guides

Route 1: Wittig Reaction Troubleshooting

This guide focuses on the synthesis of N-Boc-3-vinylpiperidine from N-Boc-3-piperidinecarboxaldehyde.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Ylide: The phosphorus ylide is sensitive to air and moisture and may have decomposed.Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or properly stored ylide.
Insufficiently Strong Base: The base used to deprotonate the phosphonium salt may not be strong enough.For non-stabilized ylides like methylidenetriphenylphosphorane, a strong base such as n-butyllithium or sodium hydride is typically required.[3][4]
Low Reaction Temperature: The reaction may be too slow at a low temperature.Gradually warm the reaction mixture to room temperature or slightly above, while monitoring the reaction progress by TLC.
Formation of Multiple Products/Side Reactions Side reactions involving the aldehyde: Aldehydes can be prone to self-condensation or oxidation.Add the aldehyde slowly to the ylide solution. Ensure the reaction is carried out under an inert atmosphere to prevent oxidation.
Isomerization of the double bond: While less common with terminal alkenes, isomerization can sometimes occur.Use milder reaction conditions and avoid prolonged heating or exposure to acidic or basic conditions during workup.
Difficulty in Removing Triphenylphosphine Oxide High Polarity of the Byproduct: Triphenylphosphine oxide is a polar compound that can be challenging to separate from the desired product.Purification can be achieved by column chromatography on silica gel. Alternatively, precipitation of triphenylphosphine oxide from a non-polar solvent can be attempted.
Route 2: Grignard Reaction & Dehydration Troubleshooting

This guide addresses issues in the synthesis of N-Boc-3-vinylpiperidine via a Grignard reaction with N-Boc-3-piperidinecarboxaldehyde followed by dehydration.

Issue Potential Cause Troubleshooting Steps
Low Yield of Alcohol from Grignard Reaction Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.Flame-dry all glassware and use anhydrous solvents.[3]
Impure Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Formation of Biphenyl (if using vinyl bromide): A common side reaction is the coupling of the Grignard reagent.Add the vinyl bromide slowly to the magnesium turnings to maintain a low concentration of the halide.
Low Yield of Alkene from Dehydration Incomplete Dehydration: The dehydration conditions may not be harsh enough.For secondary alcohols, a dehydrating agent like Martin's sulfurane can be effective under mild conditions.[5][6][7] More traditional methods include heating with a strong acid, though this can lead to side reactions.
Rearrangement of the Double Bond: Acid-catalyzed dehydration can sometimes lead to carbocation rearrangements and the formation of isomeric alkenes.Use a milder dehydration method that does not proceed through a carbocation intermediate, such as the Martin's sulfurane method.
Incomplete Deprotection of the Boc Group Insufficient Acid or Reaction Time: The deprotection of the Boc group may not have gone to completion.Use a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. Monitor the reaction by TLC until the starting material is consumed.

Experimental Protocols

Route 1: Wittig Reaction Protocol

Step 1: Synthesis of N-Boc-3-vinylpiperidine

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (1.1 eq), to the suspension. The solution will typically turn a characteristic orange or yellow color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of N-Boc-3-piperidinecarboxaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-vinylpiperidine.

Step 2: Deprotection of N-Boc-3-vinylpiperidine

  • Dissolve N-Boc-3-vinylpiperidine (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane (e.g., 4M).

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution). If using HCl in dioxane, the hydrochloride salt of the product is often obtained directly.

  • Extract the product into an organic solvent, dry, and concentrate.

  • Purify the this compound by distillation under reduced pressure.

Data Presentation: Wittig Reaction
ParameterConditionTypical Yield (%)
Ylide Generation Methyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C-
Wittig Reaction N-Boc-3-piperidinecarboxaldehyde, THF, 0 °C to RT70-85%
Deprotection TFA in CH₂Cl₂ or HCl in dioxane, RT85-95%

Visualizations

Wittig_Workflow start N-Boc-3-piperidinecarboxaldehyde wittig Wittig Reaction (THF, 0°C to RT) start->wittig ylide Methyltriphenylphosphonium bromide + Base ylide->wittig product_boc N-Boc-3-vinylpiperidine wittig->product_boc deprotection Deprotection (TFA or HCl) product_boc->deprotection final_product This compound deprotection->final_product purification Purification (Distillation) final_product->purification

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Troubleshooting_Wittig start Low Yield in Wittig Reaction check_ylide Check Ylide Activity start->check_ylide check_base Check Base Strength start->check_base check_temp Check Reaction Temperature start->check_temp inactive_ylide Inactive Ylide check_ylide->inactive_ylide weak_base Weak Base check_base->weak_base low_temp Low Temperature check_temp->low_temp solution1 Use fresh/dry reagents and inert atmosphere inactive_ylide->solution1 solution2 Use stronger base (e.g., n-BuLi) weak_base->solution2 solution3 Warm reaction to RT low_temp->solution3

Caption: Troubleshooting logic for low yield in the Wittig reaction step.

References

methods for preventing polymerization of 3-Vinylpiperidine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 3-Vinylpiperidine to prevent unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is preventing the polymerization of this compound important?

A1: this compound is a monomer that can undergo spontaneous, often exothermic, free-radical polymerization. Uncontrolled polymerization can lead to a loss of valuable monomer, fouling of equipment, and in severe cases, a runaway reaction that poses a significant safety hazard due to the rapid increase in temperature and pressure.[1] Proper storage and handling are crucial to maintain the monomer's integrity and ensure laboratory safety.

Q2: What are the primary factors that can initiate the polymerization of this compound?

A2: The polymerization of this compound can be initiated by several factors, including:

  • Heat: Elevated temperatures significantly increase the rate of thermal self-polymerization.[1]

  • Light: UV light can generate free radicals, initiating polymerization.

  • Oxygen: While some inhibitors require oxygen to be effective, oxygen can also contribute to the formation of peroxides, which can act as initiators, especially at elevated temperatures.[2]

  • Contaminants: Impurities such as metal ions or peroxides from other sources can catalyze polymerization.

Q3: What are common signs that my this compound has started to polymerize?

A3: You can identify potential polymerization through the following observations:

  • Increased Viscosity: The liquid monomer will become noticeably thicker and more viscous.

  • Solid Formation: You may observe the formation of a solid precipitate or a gel-like substance.

  • Color Change: A change in the color of the solution can indicate the presence of polymers or byproducts.

  • Exotherm: In cases of significant polymerization, the storage container may feel warm to the touch.

Q4: How should this compound be stored to ensure its stability?

A4: For optimal stability, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry, and well-ventilated place.[3] Refrigeration is recommended for long-term storage. Research on similar vinylpyridine monomers suggests that even at -20°C, highly purified monomers can begin to autopolymerize within a week.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Container: Use a tightly sealed container made of an appropriate material, such as amber glass, to protect from light and air.

  • Inhibitor: Ensure the monomer is stabilized with an appropriate polymerization inhibitor.

Troubleshooting Guide

Issue: My this compound appears viscous or contains solid particles.

Potential Cause Suggested Solution
Spontaneous Polymerization If the polymerization is minor, you may be able to purify the remaining monomer. For significant polymerization, the product may be unusable and should be disposed of according to safety protocols.
Inhibitor Depletion The inhibitor may have been consumed over time. If the monomer is still mostly liquid, consider adding a small amount of a suitable inhibitor if you plan to store it longer.

Issue: I need to use inhibitor-free this compound for my experiment.

Potential Cause Suggested Solution
Presence of Stabilizer Commercial this compound is typically supplied with an inhibitor. You will need to remove the inhibitor before use. See the experimental protocols below for methods to remove phenolic inhibitors.
Risk of Polymerization after Removal Once the inhibitor is removed, the monomer is highly susceptible to polymerization.[4] Use the purified monomer immediately and keep it cold during handling.

Inhibitor and Storage Condition Data

While specific quantitative data for this compound is limited, the following table is based on common practices for vinylpyridines and other vinyl monomers.

InhibitorTypical ConcentrationEfficacy and Notes
Hydroquinone (HQ) ~100 ppm[5]A common inhibitor for vinyl monomers.[1]
4-Methoxyphenol (MEHQ) 100-200 ppmOften used for storing acrylates and other vinyl monomers.[1]
4-tert-Butylcatechol (TBC) 50-100 ppmEffective for vinylpyridines.[6] Can be removed with a basic wash.[1]
Phenothiazine 100-500 ppmA highly effective retarder.[1]

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors (e.g., TBC, HQ, MEHQ) via Basic Wash

Objective: To remove acidic phenolic inhibitors from this compound for use in polymerization or other sensitive reactions.

Materials:

  • This compound containing a phenolic inhibitor

  • 5% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Round-bottom flask

Procedure:

  • Place the this compound in a separatory funnel.

  • Add an equal volume of cold 5% NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure. The phenolic inhibitor will be deprotonated and extracted into the aqueous phase.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with 5% NaOH solution two more times.

  • Wash the monomer with an equal volume of brine to remove any residual NaOH.

  • Drain the aqueous layer and transfer the organic layer (this compound) to an Erlenmeyer flask.

  • Dry the monomer by adding anhydrous MgSO₄ or Na₂SO₄ and swirling until the liquid is clear.

  • Filter the dried monomer into a clean, dry round-bottom flask.

  • The purified this compound is now inhibitor-free and should be used immediately. If short-term storage is necessary, keep it refrigerated under an inert atmosphere.

Protocol 2: Removal of Inhibitors via Column Chromatography

Objective: To purify this compound by passing it through a column of activated alumina to adsorb the inhibitor.[6][7]

Materials:

  • This compound containing an inhibitor

  • Activated basic or neutral alumina

  • Chromatography column

  • Collection flask

Procedure:

  • Prepare a chromatography column packed with activated alumina. The amount of alumina will depend on the volume of the monomer and the inhibitor concentration. A general rule is to use a 10-20 fold excess by weight of alumina to the estimated amount of inhibitor.

  • Pre-wet the column with a small amount of a non-polar solvent like hexane and let it drain.

  • Carefully add the this compound to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity.

  • Collect the purified, inhibitor-free monomer in a clean, dry collection flask.

  • The purified this compound should be used immediately.

Logical Workflow for Preventing Polymerization

G cluster_storage Storage & Handling cluster_risks Polymerization Risks cluster_prevention Preventative Measures cluster_outcome Outcome storage This compound Storage conditions Cool, Dark, Inert Atmosphere storage->conditions inhibitor Presence of Inhibitor (e.g., HQ, TBC) storage->inhibitor heat Heat Exposure light Light Exposure air Air (Oxygen) Exposure contaminants Contaminants refrigerate Refrigerate conditions->refrigerate amber_bottle Use Amber Bottle conditions->amber_bottle inert_gas Blanket with N2/Ar conditions->inert_gas check_inhibitor Monitor Inhibitor Level inhibitor->check_inhibitor polymerized_product Polymerized Product heat->polymerized_product light->polymerized_product air->polymerized_product contaminants->polymerized_product stable_monomer Stable Monomer refrigerate->stable_monomer amber_bottle->stable_monomer inert_gas->stable_monomer check_inhibitor->stable_monomer

Caption: Factors influencing this compound stability and preventative measures.

References

troubleshooting low yields in 3-Vinylpiperidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting reactions involving 3-Vinylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Category 1: Starting Material and Reagent Integrity

Question: My reaction yield is unexpectedly low, even with a trusted protocol. Could my this compound starting material be the issue?

Answer: Yes, the quality and storage of your this compound can significantly impact reaction outcomes. Key factors to consider are:

  • Purity and Isomeric Form: Ensure you are using the correct isomer and that the purity is high. Impurities can interfere with the catalyst and lead to side reactions.

  • Stability and Storage: this compound can be susceptible to degradation or polymerization over time. It should be stored in a tightly closed container in a well-ventilated, cool, and dry place.[1] Improper storage can lead to the formation of oligomers or polymers, which may not be visible but will reduce the concentration of the reactive monomer.

  • N-Protection: For many cross-coupling reactions (e.g., Heck, Suzuki), the secondary amine of the piperidine ring must be protected, most commonly as an N-Boc (tert-butyloxycarbonyl) derivative. The unprotected piperidine nitrogen can coordinate to the palladium catalyst, potentially deactivating it or altering its reactivity.[2][3] Ensure the N-protection step has gone to completion and the protecting group is stable under your reaction conditions.

Question: Why is N-protection of the piperidine nitrogen so critical for cross-coupling reactions?

Answer: The nitrogen atom in the piperidine ring is a Lewis base and can act as a ligand, coordinating to the palladium catalyst. This coordination can have several negative effects:

  • Catalyst Deactivation: The nitrogen can occupy coordination sites on the palladium center, preventing the binding of substrates (e.g., the aryl halide) and hindering the catalytic cycle.[2]

  • Altered Reactivity: If the catalyst remains active, its electronic properties and steric environment can be changed by the coordinating piperidine, leading to lower yields or the formation of undesired byproducts.

  • Solubility Issues: The protected form (e.g., N-Boc-3-vinylpiperidine) often has better solubility in common organic solvents used for cross-coupling reactions compared to the free base.

The use of a protecting group like Boc blocks the nitrogen's lone pair, preventing these issues and allowing for more predictable and efficient reactivity at the vinyl group.

Category 2: Reaction Conditions & Optimization

Question: I am observing a mixture of starting material and a complex set of byproducts. How should I begin to optimize my reaction conditions?

Answer: Systematic optimization is key. The most critical parameters to investigate for cross-coupling reactions involving this compound are the catalyst system (palladium source and ligand), the base, and the solvent. Even small changes can dramatically affect yield and selectivity.

A logical workflow for troubleshooting can help pinpoint the issue.

G cluster_opt Reaction Optimization Loop start Low Yield Observed check_sm Verify Starting Material (Purity, Protection, Stability) start->check_sm check_reagents Check Reagents (Solvent Dryness, Base Quality) check_sm->check_reagents SM OK optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Strength, Solubility) optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Yield Improves optimize_temp_conc Adjust Temperature & Concentration optimize_base->optimize_temp_conc No Improvement optimize_base->success Yield Improves analyze_byproducts Analyze Byproducts (LCMS/NMR) optimize_temp_conc->analyze_byproducts No Improvement optimize_temp_conc->success Yield Improves troubleshoot_workup Review Workup & Purification analyze_byproducts->troubleshoot_workup

Caption: General troubleshooting workflow for low-yield reactions.

Question: How do the choices of ligand, base, and solvent affect the yield in a Heck or Suzuki reaction with this compound?

Answer: These components are interdependent and crucial for a successful reaction.

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. For vinylpyridines, sterically bulky and electron-rich phosphine ligands are often effective as they can increase the catalyst's activity and stability.[4] The choice of ligand can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

  • Base: The base is required to neutralize the acid generated during the reaction (in Heck) or to activate the boronic acid (in Suzuki). The strength and solubility of the base are important. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. An inappropriate base can lead to side reactions or incomplete conversion.

  • Solvent: Polar aprotic solvents like DMF, dioxane, or acetonitrile are typical choices. The solvent affects the solubility of reactants and the stability and activity of the catalytic species.

The following table, adapted from a study on 4-vinylpyridine, illustrates how varying these parameters can significantly impact product yield in an oxidative Heck reaction.

EntryPd Catalyst (mol%)Base (3 equiv.)SolventYield (%)
1Pd(OAc)₂ (5)K₂CO₃DMF45
2Pd(OAc)₂ (5)Cs₂CO₃DMF41
3Pd(OAc)₂ (5)NaOAcDMF55
4Pd(acac)₂ (5) NaHCO₃ DMF 78
5Pd(acac)₂ (5)NaHCO₃Toluene21
6Pd(acac)₂ (5)NaHCO₃Dioxane35
7Pd(acac)₂ (5)NaHCO₃CH₃CN43
Data adapted from a study on the oxidative Heck reaction of arylboronic acids with 4-vinylpyridine.[2] Conditions: Arylboronic acid (1.2 equiv), 4-vinylpyridine (1 equiv), 90 °C, O₂ atmosphere.
Category 3: Catalyst Issues

Question: My reaction starts but then stalls, leaving significant amounts of starting material. Could this be a catalyst deactivation problem?

Answer: Yes, catalyst stalling is a classic sign of deactivation. For palladium-catalyzed reactions, several deactivation pathways are common:

  • Formation of Palladium Black: The active Pd(0) species can aggregate to form inactive palladium clusters or bulk palladium metal (palladium black), especially at high concentrations or temperatures. This is often observed as a color change in the reaction mixture to dark brown or black. Using appropriate stabilizing ligands can help prevent this.

  • Ligand Degradation: Phosphine ligands can be oxidized, especially if the reaction is not performed under an inert atmosphere.

  • Product/Substrate Inhibition: As discussed, the basic nitrogen of an unprotected piperidine can coordinate to and poison the catalyst.[2] Similarly, some products or impurities in the starting materials (e.g., free amines, thiols) can also act as catalyst poisons.[5]

G cluster_cycle cluster_deactivation Deactivation Pathways node_active node_active node_inactive node_inactive node_process node_process active_catalyst {Active Pd(0)L₂ | Catalytically Active} oxidative_addition Oxidative Addition active_catalyst->oxidative_addition R-X pd_black Palladium Black Inactive Aggregates active_catalyst->pd_black Aggregation poisoning Poisoned Catalyst L'₂-Pd(0)-L₂ (L' = N, S impurities) active_catalyst->poisoning Coordination (e.g., free piperidine) oxidized_ligand Oxidized Ligand Pd(0) + O=PR₃ active_catalyst->oxidized_ligand Oxidation (Air/Moisture) reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Olefin Insertion reductive_elimination->active_catalyst Product

Caption: Pathways for active catalyst participation and deactivation.
Category 4: Side Reactions & Byproducts

Question: What are the most common side reactions that consume this compound and lower the yield of my desired cross-coupled product?

Answer: The vinyl group is highly reactive and can participate in several undesired pathways, especially under the conditions of a cross-coupling reaction.

  • Polymerization/Oligomerization: The vinyl group can polymerize, especially at higher temperatures or in the presence of radical initiators. While palladium-catalyzed conditions are not typically designed for polymerization, it can occur as a competing pathway.[6][7] This is often observed as an insoluble or high-molecular-weight residue in your crude product.

  • Isomerization: The double bond can migrate to a more thermodynamically stable position, forming an endocyclic double bond. This is a common side reaction in Heck couplings.

  • Reductive Heck Reaction: Instead of β-hydride elimination to form the substituted alkene, the intermediate can undergo reduction, leading to a saturated C-C bond. This is often observed when a hydride source is present.[8]

  • Homocoupling: The aryl halide or the boronic acid can couple with itself to form biaryl byproducts.

G node_reactant node_reactant node_product node_product node_side_product node_side_product node_process node_process reactants N-Boc-3-Vinylpiperidine + Aryl-X heck Heck / Suzuki Coupling reactants->heck desired_product Desired Product (E)-N-Boc-3-Styrylpiperidine heck->desired_product Desired Pathway polymerization Polymerization heck->polymerization Side Reaction isomerization Isomerization heck->isomerization Side Reaction reduction Reductive Heck heck->reduction Side Reaction polymer Poly(this compound) polymerization->polymer isomer N-Boc-Tetrahydropyridine Derivative isomerization->isomer reduced_product N-Boc-3-Ethylarylpiperidine reduction->reduced_product

Caption: Desired reaction pathway versus common side reactions.
Category 5: Workup and Purification

Question: I have a low isolated yield, but my crude NMR/LCMS looks promising. Could I be losing my product during purification?

Answer: Absolutely. Piperidine derivatives can be challenging to purify by silica gel chromatography, which can lead to significant product loss and an artificially low isolated yield.

  • Streaking on Silica Gel: The basic nitrogen of the piperidine ring (even when Boc-protected, it can be slightly basic) interacts strongly with the acidic silanol groups on the surface of silica gel.[1][9] This can cause severe tailing or "streaking" of the product on the column, leading to poor separation and recovery.

  • Product Decomposition: For some sensitive molecules, the acidic nature of silica gel can cause degradation or removal of acid-labile protecting groups (like Boc).[10]

Question: How can I improve the purification of my this compound derivative by column chromatography?

Answer: To counteract the issues with silica gel, you can deactivate the stationary phase. The most common method is to add a small amount of a basic modifier, such as triethylamine (Et₃N), to your eluent system.

  • Recommended Eluent System: A typical starting point is a hexane/ethyl acetate mixture with 0.5-2% triethylamine added.[1][5][9] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic product to elute more cleanly with less tailing.[9][11]

  • TLC Analysis: When developing your TLC method, add the same percentage of triethylamine to the TLC solvent system that you plan to use for the column. This will give you a more accurate prediction of the Rf value.

  • Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase, such as alumina (basic or neutral) or a C18-functionalized (reverse-phase) silica gel.

Key Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This is a representative procedure for protecting the piperidine nitrogen, a crucial first step for subsequent cross-coupling reactions.

  • Setup: To a round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Solvent: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagents: Add triethylamine (1.2 equiv) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes with 1% Et₃N) until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the aqueous phase with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product, tert-butyl this compound-1-carboxylate, can often be used directly in the next step if it is of high purity. If necessary, purify by flash column chromatography on silica gel using an eluent containing 1% triethylamine (e.g., 0-10% ethyl acetate in hexanes + 1% Et₃N).

Protocol 2: Suzuki Cross-Coupling of N-Boc-3-Vinylpiperidine

This protocol provides a general method for the palladium-catalyzed Suzuki coupling of N-Boc-3-vinylpiperidine with an aryl bromide.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-3-vinylpiperidine (1.2 equiv), the aryl bromide (1.0 equiv), and the arylboronic acid (1.5 equiv).

  • Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%).

  • Base and Solvent: Add the base (e.g., K₃PO₄ or K₂CO₃, 3.0 equiv) and a degassed solvent (e.g., a mixture of dioxane and water, typically 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by LCMS or TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient eluent of ethyl acetate in hexanes, making sure to add 1% triethylamine to the solvent system to prevent streaking and product loss. Combine the pure fractions and remove the solvent under vacuum to yield the desired product.

References

analytical methods for determining the purity of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the purity of 3-Vinylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The most common and reliable methods for determining the purity of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is well-suited for analyzing volatile compounds like this compound, while HPLC is a versatile technique that can be adapted for various impurities.

Q2: What are the potential impurities I should be looking for in my this compound sample?

A2: Potential impurities can originate from the synthesis process or degradation. These may include:

  • Starting materials and reagents: Unreacted precursors from the chemical synthesis.

  • Isomeric impurities: Positional isomers such as 2-Vinylpiperidine and 4-Vinylpiperidine.

  • Related piperidines: Saturated piperidine or other substituted piperidines.

  • Degradation products: this compound can be susceptible to oxidation and polymerization, leading to the formation of oxides, oligomers, and polymers. It is a known metabolite of nicotine, suggesting potential breakdown pathways.[1]

  • Residual solvents: Solvents used during the synthesis and purification process.

Q3: My chromatogram shows peak tailing for the this compound peak. What could be the cause?

A3: Peak tailing for basic compounds like this compound is a common issue in both GC and HPLC. In GC, it can be caused by active sites in the injection port or on the column. In HPLC, interactions with acidic silanol groups on the column packing material are a frequent cause.[2][3] Refer to the troubleshooting guides below for specific solutions.

Q4: Can I use UV detection for HPLC analysis of this compound?

A4: Yes, this compound possesses a chromophore that allows for UV detection. The selection of an appropriate wavelength is crucial for achieving good sensitivity.

Gas Chromatography (GC) Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks 1. Syringe issue (plugged, not drawing sample).2. Incorrect injection port settings.3. Leak in the system.4. Column not installed correctly.5. Detector not functioning properly (e.g., flame not lit for FID).1. Clean or replace the syringe.2. Verify injection port temperature and pressure.3. Perform a leak check of the system.[4]4. Re-install the column according to the manufacturer's instructions.5. Check detector parameters and ensure it is operational.
Peak Tailing 1. Active sites in the inlet liner or column.2. Column contamination.3. Sample overload.1. Use a deactivated inlet liner. Consider using a column specifically designed for amine analysis.2. Bake out the column at a high temperature (within its limits).3. Reduce the injection volume or dilute the sample.
Ghost Peaks 1. Contaminated syringe.2. Septum bleed.3. Carryover from a previous injection.1. Rinse the syringe with a clean solvent.2. Use a high-quality, low-bleed septum.3. Run a blank solvent injection to clean the system.
Poor Resolution 1. Inappropriate column temperature program.2. Carrier gas flow rate is not optimal.3. Column is overloaded or degraded.1. Optimize the temperature ramp rate.2. Adjust the carrier gas flow rate to the column's optimal linear velocity.3. Inject a smaller sample volume or replace the column.

HPLC Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No Peaks or Very Small Peaks 1. No sample injected (e.g., air bubble in the injector).2. Detector lamp is off.3. Mobile phase flow is interrupted.1. Purge the injector to remove air bubbles.2. Turn on the detector lamp.3. Check for leaks and ensure there is enough mobile phase in the reservoir.[5]
Peak Tailing 1. Interaction with acidic silanol groups on the column.2. Incompatible mobile phase pH.3. Column void.1. Use a base-deactivated column or a column with end-capping.2. For basic compounds like this compound, adjusting the mobile phase to a lower pH can improve peak shape.[2]3. Replace the column.
Variable Retention Times 1. Fluctuation in mobile phase composition.2. Column temperature is not stable.3. Leak in the pump or fittings.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a consistent temperature.3. Inspect the system for any leaks.[6]
High Backpressure 1. Blocked column frit or guard column.2. Precipitated buffer in the system.3. Particulate matter from the sample.1. Replace the guard column or the column inlet frit.2. Flush the system with a solvent that can dissolve the precipitate.3. Filter the sample before injection.[6]

Experimental Protocols

Gas Chromatography (GC-FID) Method

This method is suitable for the routine purity analysis of this compound.

ParameterValue
Column Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Port Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Detector Flame Ionization Detector (FID), 300°C
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound and the separation from potential non-volatile impurities.

ParameterValue
Column C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by FID Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for GC Purity Analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by UV Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

References

dealing with regio- and stereoselectivity issues in 3-Vinylpiperidine reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for navigating the complexities of regio- and stereoselectivity in reactions involving 3-vinylpiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in controlling selectivity in reactions at the vinyl group of this compound?

A1: The primary challenges revolve around controlling both regioselectivity (where a reagent adds across the double bond) and stereoselectivity (the spatial arrangement of the newly formed bonds). The piperidine ring, especially when N-protected, can exert significant steric and electronic influence on the reactivity of the vinyl group. Key issues include:

  • Regioselectivity: Achieving selective addition to the α- or β-position of the vinyl group in reactions like hydroboration and hydroformylation.

  • Diastereoselectivity: Controlling the formation of diastereomers due to the pre-existing stereocenter at the 3-position of the piperidine ring.

  • Enantioselectivity: Achieving high enantiomeric excess (e.e.) in asymmetric reactions on the prochiral vinyl group.

Q2: How does the choice of N-protecting group influence selectivity?

A2: The N-protecting group plays a crucial role in influencing the steric and electronic environment around the reaction center.

  • Bulky protecting groups (e.g., Boc, Cbz) can sterically hinder one face of the vinyl group, directing incoming reagents to the less hindered face and thereby influencing diastereoselectivity.

  • Coordinating protecting groups can chelate to metal catalysts, holding the catalyst in a specific orientation and influencing both regio- and stereoselectivity.

Troubleshooting Guides

This section provides troubleshooting for specific reactions of N-protected this compound.

Diastereoselective Epoxidation

Issue: Low diastereoselectivity in the epoxidation of N-Boc-3-vinylpiperidine.

Common CauseTroubleshooting StepsExpected Outcome
Insufficient steric influence from the Boc group. 1. Use a bulkier epoxidizing agent: Switch from m-CPBA to a bulkier reagent like dimethyldioxirane (DMDO) to increase steric interactions.Improved diastereomeric ratio (d.r.).
2. Directed epoxidation: Employ a reagent capable of hydrogen bonding with a directing group on the piperidine ring. For example, introducing a hydroxyl group elsewhere on the ring can direct the epoxidation.High diastereoselectivity through intramolecular direction.
Flexible conformation of the piperidine ring. 1. Lower the reaction temperature: This can favor the transition state leading to the major diastereomer.Increased d.r., although reaction times may be longer.
2. Use a more rigid N-protecting group: Consider protecting groups that lock the ring conformation.Enhanced facial selectivity.

Experimental Protocol: Diastereoselective Epoxidation of N-Boc-3-vinylpiperidine

To a solution of N-Boc-3-vinylpiperidine (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA, 1.2 mmol). The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

DOT Script for Epoxidation Workflow

epoxidation_workflow cluster_start Starting Material cluster_reaction Epoxidation cluster_analysis Analysis start N-Boc-3-vinylpiperidine product Epoxidized Piperidine (Diastereomeric Mixture) start->product reagent m-CPBA or DMDO DCM, 0 °C analysis Determine d.r. (NMR, HPLC) product->analysis

Caption: Workflow for the diastereoselective epoxidation of N-Boc-3-vinylpiperidine.

Regioselective Hydroboration-Oxidation

Issue: Poor regioselectivity in the hydroboration-oxidation of N-Cbz-3-vinylpiperidine, leading to a mixture of primary and secondary alcohols.

Common CauseTroubleshooting StepsExpected Outcome
Use of a small borane reagent (e.g., BH₃•THF). 1. Employ a sterically hindered borane: Switch to a bulkier reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.Increased selectivity for the anti-Markovnikov product (primary alcohol).
Reaction temperature is too high. 1. Perform the hydroboration at a lower temperature: Typically 0 °C to room temperature is sufficient.Minimized side reactions and improved regioselectivity.
Oxidation conditions are not optimal. 1. Ensure basic conditions during oxidation: Use an excess of aqueous sodium hydroxide with hydrogen peroxide.Efficient conversion of the borane intermediate to the alcohol.

Experimental Protocol: Regioselective Hydroboration-Oxidation of N-Cbz-3-vinylpiperidine

To a solution of N-Cbz-3-vinylpiperidine (1.0 mmol) in anhydrous THF (5 mL) at 0 °C is added a solution of 9-BBN (1.1 mmol) in THF. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is then cooled to 0 °C, and a solution of 3M aqueous NaOH (2 mL) followed by 30% aqueous H₂O₂ (2 mL) is added dropwise. The mixture is stirred at room temperature for 2 hours. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The regioselectivity is determined by ¹H NMR analysis of the crude product.

DOT Script for Hydroboration-Oxidation Logic

hydroboration_logic start N-Cbz-3-vinylpiperidine borane Select Borane Reagent start->borane bh3 BH3-THF borane->bh3 Small nine_bbn 9-BBN borane->nine_bbn Bulky outcome_bh3 Mixture of Alcohols (Poor Regioselectivity) bh3->outcome_bh3 outcome_9bbn Primary Alcohol (High Regioselectivity) nine_bbn->outcome_9bbn

Caption: Decision logic for selecting a borane reagent to control regioselectivity.

Sharpless Asymmetric Dihydroxylation

Issue: Low enantioselectivity (e.e.) in the asymmetric dihydroxylation of N-Boc-3-vinylpiperidine.

Common CauseTroubleshooting StepsExpected Outcome
Incorrect AD-mix selection. 1. Verify the correct AD-mix: Use AD-mix-α for one enantiomer and AD-mix-β for the other, following the Sharpless mnemonic.Access to the desired enantiomer with high e.e.[1]
Slow hydrolysis of the osmate ester. 1. Add methanesulfonamide (MeSO₂NH₂): This additive can accelerate the hydrolysis of the osmate ester, preventing a second, non-selective catalytic cycle.[1]Improved e.e. by suppressing the background racemic reaction.
Low reaction temperature. 1. Optimize the reaction temperature: While often run at 0 °C, some substrates require room temperature for optimal turnover and selectivity.Increased reaction rate and potentially higher e.e.

Quantitative Data: Sharpless Asymmetric Dihydroxylation [2][3][4]

SubstrateLigand Systeme.e. (%)Yield (%)
Styrene(DHQD)₂PHAL (AD-mix-β)>9995
1-Decene(DHQ)₂PHAL (AD-mix-α)9790
trans-Stilbene(DHQD)₂PHAL (AD-mix-β)>9998

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of N-Boc-3-vinylpiperidine

A mixture of AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1.1 mmol) is dissolved in a 1:1 mixture of t-BuOH and water (10 mL per 1 mmol of olefin) at room temperature. The mixture is cooled to 0 °C, and N-Boc-3-vinylpiperidine (1.0 mmol) is added. The reaction is stirred vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material. Solid sodium sulfite (1.5 g) is then added, and the mixture is stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2 M aqueous KOH, dried over anhydrous potassium carbonate, and concentrated. The enantiomeric excess is determined by chiral HPLC analysis.[1]

Heck Reaction

Issue: Poor regioselectivity in the Heck coupling of N-Boc-3-vinylpiperidine with an aryl halide, leading to a mixture of α- and β-arylated products.

Common CauseTroubleshooting StepsExpected Outcome
Ligand choice. 1. Use monodentate phosphine ligands: For terminal alkenes, monodentate ligands like PPh₃ often favor the linear (β) product.Increased selectivity for the desired regioisomer.[5]
2. Employ bidentate phosphine ligands: Forcing a cationic pathway with bidentate ligands and a non-coordinating counterion (e.g., from AgOTf) can favor the branched (α) product.Switch in regioselectivity.
Reaction conditions. 1. Solvent polarity: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or NMP are common.Optimization of regioselectivity.
2. Base selection: The nature of the base (e.g., organic like Et₃N or inorganic like K₂CO₃) can affect the catalyst's activity and selectivity.Improved yield and selectivity.

Quantitative Data: Regioselectivity in Heck Reactions [6]

AlkeneAryl HalideLigandConditionsα:β Ratio
StyrenePhIPPh₃Pd(OAc)₂, Et₃N, DMF1:99
StyrenePhOTfdpppPd(OAc)₂, PMP, Toluene95:5
n-Butyl acrylatePhBrP(o-tol)₃Pd(OAc)₂, NaOAc, DMF1:99

Experimental Protocol: Heck Reaction of N-Boc-3-vinylpiperidine

A mixture of N-Boc-3-vinylpiperidine (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and Et₃N (1.5 mmol) in anhydrous DMF (5 mL) is heated to 100 °C under a nitrogen atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The regioisomeric ratio is determined by ¹H NMR analysis.

Hydroformylation

Issue: Low regioselectivity in the rhodium-catalyzed hydroformylation of N-Boc-3-vinylpiperidine, yielding a mixture of linear and branched aldehydes.

Common CauseTroubleshooting StepsExpected Outcome
Ligand structure. 1. Use bulky phosphite ligands: Ligands with large cone angles (e.g., those based on biaryl backbones) tend to favor the formation of the linear aldehyde due to steric hindrance.Increased linear to branched (l:b) ratio.
2. Employ chelating diphosphine ligands: Ligands with a specific bite angle can favor the branched aldehyde.Increased branched to linear ratio.
Reaction parameters. 1. Adjust CO/H₂ pressure: Higher CO pressure can sometimes favor the linear product.Fine-tuning of the l:b ratio.
2. Modify the temperature: Lowering the temperature can increase selectivity but may decrease the reaction rate.Optimization of selectivity and conversion.

DOT Script for Hydroformylation Ligand Selection

hydroformylation_ligand_selection start Desired Aldehyde Product linear_aldehyde Linear Aldehyde start->linear_aldehyde Linear branched_aldehyde Branched Aldehyde start->branched_aldehyde Branched ligand_linear Use Bulky Phosphite Ligands linear_aldehyde->ligand_linear ligand_branched Use Chelating Diphosphine Ligands branched_aldehyde->ligand_branched

Caption: Ligand selection guide for controlling regioselectivity in hydroformylation.

This technical support center provides a starting point for addressing common selectivity issues in this compound reactions. Successful outcomes will often depend on careful optimization of the reaction conditions for each specific substrate.

References

improving the stability of 3-Vinylpiperidine under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 3-Vinylpiperidine under various reaction conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concerns for this compound are its susceptibility to polymerization and potential degradation under certain reaction conditions. The vinyl group can undergo radical or thermally induced polymerization, leading to the formation of insoluble oligomers or polymers. This can result in decreased yield of the desired product and complications in purification. Additionally, the piperidine ring can be sensitive to strong acids or bases and high temperatures, potentially leading to side reactions or decomposition.

Q2: How should this compound be properly stored to ensure its stability?

A2: To ensure stability during storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight. It is often supplied with a polymerization inhibitor, such as 4-tert-butylcatechol (TBC). For long-term storage, refrigeration is recommended.

Q3: My reaction with this compound is resulting in a significant amount of polymer. What can I do to prevent this?

A3: Unwanted polymerization is a common issue. To mitigate this, consider the following strategies:

  • Inhibitor Presence: Ensure that a polymerization inhibitor is present in the reaction mixture if compatible with your reaction conditions.

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate. High temperatures can initiate thermal polymerization.

  • Oxygen Exclusion: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) as oxygen can sometimes promote radical polymerization.

  • Monomer Purity: Ensure the this compound is free from peroxides, which can act as initiators. If necessary, pass the monomer through a column of basic alumina to remove the storage inhibitor and any peroxidic impurities immediately before use.

Q4: Can the pH of my reaction medium affect the stability of this compound?

A4: Yes, the pH of the reaction medium can influence the stability of this compound. The piperidine nitrogen is basic and will be protonated under acidic conditions. While this can sometimes protect the vinyl group from certain reactions, highly acidic or basic conditions, especially at elevated temperatures, can lead to degradation of the piperidine ring or promote side reactions. The stability of similar N-heterocycles can be pH-dependent, with extremes in pH potentially catalyzing hydrolysis or other degradation pathways.[1] It is advisable to maintain a pH as close to neutral as possible, unless the reaction mechanism specifically requires acidic or basic conditions.

Troubleshooting Guides

Issue 1: Low or No Conversion in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Heck Reaction)
Potential Cause Troubleshooting Step Rationale
Inhibitor Interference The polymerization inhibitor (e.g., TBC) in this compound may be interfering with the palladium catalyst.Remove the inhibitor by passing the this compound through a short column of basic alumina immediately before use.
Ligand Decomposition The phosphine ligand may be unstable under the reaction conditions.Consider using a more robust ligand, such as a biaryl phosphine (e.g., XPhos), which has shown success in couplings with challenging heterocyclic substrates.[2]
Catalyst Inactivation The palladium catalyst may be deactivating prematurely.Increase the catalyst loading or consider a different palladium precursor. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.
Insufficient Reactivity The reaction temperature may be too low for the specific substrates.Cautiously increase the reaction temperature while monitoring for signs of polymerization or decomposition.
Issue 2: Formation of Insoluble Material in the Reaction Mixture
Potential Cause Troubleshooting Step Rationale
Thermal Polymerization The reaction temperature is too high, leading to spontaneous polymerization.Lower the reaction temperature. If the reaction requires high temperatures, consider adding a compatible high-boiling point polymerization inhibitor.
Radical Polymerization Trace impurities (e.g., peroxides) or exposure to air are initiating polymerization.Degas all solvents and reagents thoroughly. Run the reaction under a strict inert atmosphere (N₂ or Ar). Purify the this compound by passing it through basic alumina before use.
Product Insolubility The desired product may be insoluble in the reaction solvent at the reaction temperature.Analyze the insoluble material to confirm its identity. If it is the product, consider using a different solvent system that can better solvate the product.

Data Presentation

Table 1: Influence of Temperature on the Stability of a Generic Vinyl Monomer (Styrene) - Illustrative Data

Temperature (°C)Polymerization Rate (%/hour)
600.03
800.25
1001.7
12010.2
14055.0

This table demonstrates the exponential increase in the rate of thermal polymerization with temperature, highlighting the importance of temperature control in reactions involving vinyl compounds.

Experimental Protocols

Protocol 1: Removal of 4-tert-butylcatechol (TBC) Inhibitor

Objective: To remove the polymerization inhibitor from this compound prior to its use in a reaction.

Materials:

  • This compound containing TBC

  • Basic alumina (activated, Brockmann I)

  • Small chromatography column or a Pasteur pipette plugged with glass wool

  • Anhydrous solvent for elution (e.g., dichloromethane or diethyl ether)

  • Round-bottom flask for collection

Procedure:

  • Set up the chromatography column in a fume hood.

  • Add a small plug of glass wool to the bottom of the column.

  • Fill the column with approximately 5-10 cm of basic alumina.

  • Gently tap the column to pack the alumina.

  • Pre-wet the column with a small amount of the anhydrous solvent.

  • Carefully add the this compound to the top of the column.

  • Elute the this compound using the anhydrous solvent, collecting the purified monomer in a clean, dry round-bottom flask. The TBC will remain adsorbed on the alumina.

  • Use the purified this compound immediately. Do not store it for an extended period without an inhibitor.

Protocol 2: Monitoring this compound Consumption and Polymer Formation by GC-MS

Objective: To quantitatively monitor the progress of a reaction involving this compound and detect the formation of oligomers.

Materials:

  • Aliquots from the reaction mixture at various time points

  • Internal standard (e.g., a stable, non-reactive compound with a known concentration)

  • Anhydrous solvent for dilution (e.g., dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by cooling and diluting).

  • Add a precise amount of the internal standard to the diluted aliquot.

  • Analyze the sample by GC-MS.

  • Data Analysis:

    • Monitor the peak area of this compound relative to the internal standard to determine its consumption over time.

    • Monitor the appearance of new, higher molecular weight peaks in the mass spectrum, which may indicate the formation of dimers, trimers, or other oligomers. The gas chromatogram can also show broader peaks at longer retention times, characteristic of polymeric material.[3][4][5]

Visualizations

DecompositionPathways This compound This compound Desired Product Desired Product This compound->Desired Product Reaction Conditions Polymerization Polymerization This compound->Polymerization Heat, Light, Initiators Degradation Degradation This compound->Degradation Harsh Conditions (e.g., strong acid/base, high temp) Oligomers/Polymers Oligomers/Polymers Polymerization->Oligomers/Polymers Side Products Side Products Degradation->Side Products

Caption: Potential reaction pathways of this compound.

TroubleshootingWorkflow start Unstable Reaction (Low Yield / Polymer Formation) check_temp Is Reaction Temperature > 80°C? start->check_temp lower_temp Lower Temperature check_temp->lower_temp Yes check_inhibitor Was Inhibitor Removed? check_temp->check_inhibitor No lower_temp->check_inhibitor remove_inhibitor Remove Inhibitor (Alumina Column) check_inhibitor->remove_inhibitor No check_atmosphere Is Reaction Under Inert Atmosphere? check_inhibitor->check_atmosphere Yes remove_inhibitor->check_atmosphere use_inert Use Inert Atmosphere (N2/Ar) check_atmosphere->use_inert No re_evaluate Re-evaluate Reaction (Catalyst, Ligand, Solvent) check_atmosphere->re_evaluate Yes use_inert->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

StabilizationSelection problem Primary Instability Concern polymerization Polymerization problem->polymerization degradation Chemical Degradation problem->degradation thermal Thermal Polymerization polymerization->thermal radical Radical Polymerization polymerization->radical acid_base Acid/Base Instability degradation->acid_base oxidative Oxidative Degradation degradation->oxidative sol_thermal Lower Temperature thermal->sol_thermal sol_radical Inert Atmosphere, Inhibitor radical->sol_radical sol_acid_base Buffer/Control pH acid_base->sol_acid_base sol_oxidative Inert Atmosphere, Antioxidant oxidative->sol_oxidative

Caption: Logic for selecting a stabilization strategy.

References

Validation & Comparative

Spectroscopic Analysis for Structural Confirmation of 3-Vinylpiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 3-vinylpiperidine, a heterocyclic scaffold of interest in medicinal chemistry, precise structural confirmation is paramount. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to unequivocally determine the structure of these molecules. We present supporting experimental data for a representative N-substituted this compound derivative and compare it with other substituted piperidines.

Core Spectroscopic Techniques for Structural Elucidation

The combination of NMR, MS, and IR spectroscopy provides a comprehensive toolkit for structural analysis. Each technique offers unique and complementary information, allowing for a detailed and confident assignment of a molecule's three-dimensional structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) experiments reveal the chemical environment of individual protons and carbons, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) establish connectivity between atoms.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and provides information about its chemical structure through fragmentation analysis.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparative Spectroscopic Data

To illustrate the application of these techniques, the following tables summarize the expected spectroscopic data for a representative N-benzoyl-3-vinylpiperidine and compare it with two other substituted piperidine derivatives.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton Assignment N-Benzoyl-3-vinylpiperidine (Representative) N-Benzylpiperidine Piperine
Vinyl Protons
H-1' (CH=CH₂)δ 5.85 (ddd, 1H)-δ 6.44 (d, 1H)
H-2'a (CH=CH₂)δ 5.10 (d, 1H)--
H-2'b (CH=CH₂)δ 5.05 (d, 1H)--
Piperidine Ring Protons
H-2 (ax)δ 4.60 (m, 1H)δ 2.35 (t, 2H)δ 3.55 (br s, 4H)
H-2 (eq)δ 3.50 (m, 1H)
H-3δ 2.50 (m, 1H)δ 1.65 (m, 2H)-
H-4δ 1.80-1.95 (m, 2H)δ 1.55 (m, 4H)δ 1.60 (br s, 6H)
H-5δ 1.65-1.75 (m, 2H)
H-6 (ax)δ 3.20 (m, 1H)δ 2.35 (t, 2H)
H-6 (eq)δ 2.90 (m, 1H)
Substituent Protons
Benzoyl-Hδ 7.40-7.50 (m, 5H)--
Benzyl-CH₂-δ 3.50 (s, 2H)-
Benzyl-H-δ 7.25-7.35 (m, 5H)-
Dioxole-H--δ 6.75-6.95 (m, 3H)
Dioxole-CH₂--δ 5.97 (s, 2H)
Dienone-H--δ 6.68-7.35 (m, 4H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon Assignment N-Benzoyl-3-vinylpiperidine (Representative) N-Benzylpiperidine Piperine
Vinyl Carbons
C-1' (CH=CH₂)δ 140.5-δ 120.0
C-2' (CH=CH₂)δ 115.0--
Piperidine Ring Carbons
C-2δ 48.0δ 54.5δ 43.5, 46.8
C-3δ 40.0δ 26.0δ 25.6, 26.8
C-4δ 28.5δ 24.5δ 24.6
C-5δ 24.0δ 26.0-
C-6δ 43.5δ 54.5-
Substituent Carbons
Benzoyl-C=Oδ 170.0-δ 165.5
Benzoyl-Cδ 136.0, 130.0, 128.5, 127.0--
Benzyl-CH₂-δ 63.5-
Benzyl-C-δ 138.5, 129.0, 128.0, 127.0-
Dioxole-C--δ 148.1, 148.0, 122.3, 108.5, 105.7
Dioxole-CH₂--δ 101.2
Dienone-C--δ 142.3, 125.2, 122.5, 119.9

Table 3: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

Technique N-Benzoyl-3-vinylpiperidine (Representative) N-Benzylpiperidine Piperine
MS (EI) m/z (%) 215 (M⁺), 110, 105, 77175 (M⁺), 174, 91, 84285 (M⁺), 201, 173, 115, 84
IR (cm⁻¹) 3060 (C-H, vinyl), 1640 (C=O, amide), 1600 (C=C, vinyl), 1450 (C=C, aromatic)3060 (C-H, aromatic), 2930 (C-H, aliphatic), 1495 (C=C, aromatic)1634 (C=O, amide), 1610, 1582 (C=C), 1250, 1035, 996, 929, 850

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. Standard parameters are typically used.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[1]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), the sample is vaporized and bombarded with electrons. For Electrospray Ionization (ESI), the sample solution is sprayed into the source, creating charged droplets.

  • Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak (M⁺) and the fragmentation pattern.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film between salt plates is suitable.

  • Analysis: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Interpretation: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=C, C-N).

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound Derivative NMR NMR Spectroscopy (1D & 2D) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Confirmation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for spectroscopic structural confirmation.

G cluster_NMR NMR Spectroscopy cluster_MS_IR MS & IR Structure Proposed Structure (this compound Derivative) H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) Structure->H1_NMR Proton Environment C13_NMR 13C NMR (Chemical Shift) Structure->C13_NMR Carbon Framework MS Mass Spectrometry (Molecular Weight, Fragmentation) Structure->MS Molecular Formula IR IR Spectroscopy (Functional Groups) Structure->IR Functional Groups COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC

Caption: Interplay of spectroscopic techniques for structural analysis.

Alternative Analytical Techniques

While the combination of NMR, MS, and IR is powerful, other techniques can provide complementary or confirmatory data:

  • X-ray Crystallography: Provides the absolute, unambiguous three-dimensional structure of a crystalline compound. This is the "gold standard" for structural determination but requires a suitable single crystal.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Useful for compounds with chromophores, providing information about conjugation and electronic transitions. For this compound derivatives, this can help characterize the vinyl group and any aromatic substituents.

  • Elemental Analysis: Determines the elemental composition of a compound, which can confirm the molecular formula determined by mass spectrometry.

Conclusion

The structural confirmation of this compound derivatives relies on a multi-faceted analytical approach. By judiciously applying a combination of 1D and 2D NMR, mass spectrometry, and IR spectroscopy, researchers can confidently elucidate the precise structure of these and other complex heterocyclic molecules. This guide provides a framework for understanding and applying these essential techniques in a research and development setting.

References

A Comparative Guide to the Biological Activity Screening of Novel 3-Vinylpiperidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The exploration of novel substitution patterns on this versatile heterocycle continues to be a fertile ground for the discovery of new therapeutic agents. Among these, 3-vinylpiperidine derivatives represent an intriguing, yet underexplored, class of compounds. The introduction of a vinyl group at the 3-position offers a unique combination of steric and electronic properties, as well as a potential handle for further chemical modification, making these compounds promising candidates for biological screening.

This guide provides a comparative overview of the potential biological activities of this compound compounds by examining the established activities of structurally related 3-substituted piperidine analogs. It further outlines a comprehensive screening workflow with detailed experimental protocols to facilitate the evaluation of novel this compound derivatives.

Comparative Landscape of 3-Substituted Piperidine Derivatives

While specific data on a broad series of this compound compounds is not extensively available in the public domain, the structure-activity relationships (SAR) of various 3-substituted piperidines provide valuable insights into their potential biological targets. Key activities associated with this scaffold include modulation of nicotinic acetylcholine receptors (nAChRs), analgesic effects, and anticonvulsant properties.

Table 1: Comparative Biological Activities of 3-Substituted Piperidine Derivatives

3-SubstituentPrimary Biological ActivityExample Compound ClassReported Potency/Effect
Methyl Analgesic (Opioid Receptor Agonist)3-Methyl-4-(N-phenylamido)piperidinescis-42 is 13,036 times more potent than morphine.[2]
Carboxamide Anti-osteoporosis (Cathepsin K Inhibitor)Piperidine-3-carboxamidesCompound H-9 with an IC50 of 0.08 µM.[3]
Aryl Antipsychotic (Dopamine/Serotonin Receptor Ligand)3-ArylpiperidinesPreclamol and OSU-6162 are antipsychotic agents.[4]
Alkenyl (Hypothetical) nAChR Modulation, Analgesic, AnticonvulsantThis compound DerivativesThe vinyl group may influence receptor binding and functional activity.

The vinyl group in this compound is a bioisostere for other small substituents and introduces unsaturation, which can be critical for receptor-ligand interactions. It is hypothesized that this moiety could influence binding affinity and functional activity at various targets, including nAChRs, where subtle changes in ligand structure can lead to significant differences in subtype selectivity and agonist versus antagonist behavior.

Recommended Biological Activity Screening Workflow

A systematic screening cascade is proposed to efficiently evaluate the biological potential of novel this compound compounds. The workflow is designed to first identify primary biological targets and then to characterize the functional activity of hit compounds.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Functional Assays cluster_2 Phase 3: In Vivo Evaluation Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays Novel this compound Analogs Hit Identification Hit Identification Primary Assays->Hit Identification Identify Active Compounds Dose-Response Dose-Response Studies Hit Identification->Dose-Response Functional Assays Agonist/Antagonist Determination Dose-Response->Functional Assays Selectivity Profiling Screening against Related Targets Functional Assays->Selectivity Profiling Analgesic Models Hot-Plate, Tail-Flick Selectivity Profiling->Analgesic Models Anticonvulsant Models MES, scPTZ Selectivity Profiling->Anticonvulsant Models PK/PD Studies Pharmacokinetics/Pharmacodynamics Analgesic Models->PK/PD Studies Anticonvulsant Models->PK/PD Studies

Caption: Proposed screening workflow for novel this compound compounds.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to guide the biological evaluation of this compound derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the test compounds for various nAChR subtypes.

  • Materials:

    • HEK cells stably expressing the desired nAChR subtype (e.g., α4β2, α7).

    • Radioligand, e.g., [¹²⁵I]-epibatidine or [³H]-epibatidine.[5][6]

    • Wash buffer: Phosphate-buffered saline (PBS).

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Culture HEK cells expressing the target nAChR subtype to confluence.

    • Harvest the cells and prepare a cell suspension in PBS.

    • In a multi-well plate, add the cell suspension, varying concentrations of the this compound test compound, and a fixed concentration of the radioligand.

    • Incubate the mixture at room temperature for a defined period (e.g., 20-90 minutes) to allow for competitive binding.[5][6]

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with cold PBS to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

In Vivo Analgesic Activity: Hot-Plate Test

This method assesses the central analgesic activity of the compounds in rodents.

  • Animals:

    • Male or female mice (e.g., C57BL/6).[7]

  • Apparatus:

    • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer the this compound test compound to the mice via a suitable route (e.g., intraperitoneal, intravenous).

    • At predetermined time points after administration, place each mouse on the hot-plate.

    • Record the latency time for the mouse to exhibit a pain response (e.g., licking a paw, jumping). A cut-off time is typically set to prevent tissue damage.

    • Compare the latency times of the treated group with a vehicle control group. A significant increase in latency indicates analgesic activity.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used model to screen for compounds effective against generalized tonic-clonic seizures.[8][9]

  • Animals:

    • Male or female mice.

  • Apparatus:

    • A device capable of delivering a controlled electrical stimulus through corneal or ear-clip electrodes.

  • Procedure:

    • Administer the this compound test compound to the mice.

    • After a specified pretreatment time, apply an electrical stimulus (e.g., 50 mA for 0.2 seconds) to induce a seizure.

    • Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • Determine the ED₅₀ of the compound, which is the dose that protects 50% of the animals from the seizure endpoint.

Illustrative Signaling Pathway: Nicotinic Acetylcholine Receptor

The following diagram illustrates the general signaling pathway of a ligand-gated ion channel, such as the nAChR, which is a potential target for this compound compounds.

nAChR_Signaling Ligand This compound Analog nAChR Nicotinic Acetylcholine Receptor Ligand->nAChR Binds to Receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Na+ / Ca2+ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

This guide provides a foundational framework for the systematic biological evaluation of novel this compound compounds. By leveraging the knowledge of related piperidine derivatives and employing a robust screening cascade, researchers can efficiently explore the therapeutic potential of this promising chemical scaffold.

References

A Comparative Guide to the Computational Conformational Analysis of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for the conformational analysis of 3-vinylpiperidine. Due to a lack of specific published experimental and computational studies on this compound, this guide draws upon established methodologies and data from closely related substituted piperidines. The principles and techniques outlined here are directly applicable to the conformational study of this compound.

Introduction to this compound Conformational Analysis

The piperidine ring is a crucial scaffold in many pharmaceuticals and natural products. Its conformational flexibility, primarily the chair-boat and ring-inversion equilibria, along with the orientation of substituents, significantly influences its biological activity. For this compound, the key conformational questions involve the axial versus equatorial preference of the vinyl group on the piperidine chair conformer and the rotational orientation of the vinyl group itself.

Computational modeling is a powerful tool to investigate these conformational preferences, providing insights into the relative energies and geometries of different conformers.[1] These computational predictions, however, must be validated by experimental data to ensure their accuracy.[2]

Computational Methodologies: A Comparison

A variety of computational methods can be employed for the conformational analysis of small molecules like this compound. The choice of method depends on the desired balance between accuracy and computational cost.

Molecular Mechanics (MM)

Molecular Mechanics methods utilize classical physics to model the potential energy of a molecule. They are computationally inexpensive and well-suited for initial conformational searches of large numbers of molecules.[3] Widely used force fields for small organic molecules include:

  • CHARMM General Force Field (CGenFF): Developed for drug-like molecules and compatible with the CHARMM biomolecular force fields.[4]

  • General AMBER Force Field (GAFF): Designed to be compatible with the AMBER force fields for proteins and nucleic acids.[4]

  • OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom): A popular force field for condensed-phase simulations.[4]

These force fields use a set of parameters to describe bonded and non-bonded interactions.[3] For novel or less common fragments, such as the vinyl-substituted piperidine, parameter validation is crucial.

Quantum Mechanics (QM)

Quantum Mechanics methods provide a more accurate description of the electronic structure of molecules, leading to more reliable energy and geometry predictions. However, they are computationally more demanding than MM methods.

  • Density Functional Theory (DFT): DFT methods are a popular choice for conformational analysis due to their good balance of accuracy and computational cost. The M06-2X functional has been shown to perform well for conformational studies of substituted piperidines.[5]

  • Ab initio methods: Methods like Møller-Plesset perturbation theory (MP2) can offer higher accuracy but at a significantly greater computational expense.

Experimental Validation Techniques

Experimental data is essential to validate the predictions of computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying molecular conformation in solution.[1] Key parameters for conformational analysis include:

  • Coupling Constants (J-values): Vicinal (3JHH) coupling constants are particularly sensitive to the dihedral angle between coupled protons, as described by the Karplus equation. Large coupling constants (e.g., 10-12 Hz) are indicative of axial-axial relationships, while smaller values are characteristic of axial-equatorial or equatorial-equatorial interactions.[6][7]

  • Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons, which can help to distinguish between different conformers.[6]

Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy

For fundamental conformational studies in the absence of solvent effects, gas-phase techniques are invaluable.

  • Gas-Phase Electron Diffraction (GED): This technique provides information about the bond lengths, bond angles, and torsional angles of molecules in the gas phase.[8][9]

  • Microwave Spectroscopy: This high-resolution technique can determine the rotational constants of a molecule, from which its precise geometry can be derived.[10][11][12] It is particularly useful for identifying and characterizing different conformers.

Data Presentation: Conformational Energy Comparison

The following table presents representative computational data for the conformational energies of 3-substituted piperidines, which can serve as a proxy for what might be expected for this compound. The key equilibrium is between the axial and equatorial conformers of the substituent on the piperidine chair. A positive ΔG value indicates that the equatorial conformer is more stable.

Substituent (at C3)Computational MethodBasis SetSolventΔG (axial → equatorial) (kcal/mol)Reference
FluorineM06-2Xdef2-QZVPPChloroform-0.5[5][13]
FluorineM06-2Xdef2-QZVPPWater-0.8[5][13]
Methyl (at C4)COSMIC (MM)--1.7[14]
Phenyl (at C4)COSMIC (MM)--2.9[14]
Hydroxyl (at C4)COSMIC (MM)--0.7[14]

Note: The negative ΔG values for 3-fluoropiperidine indicate a preference for the axial conformer, which is a known phenomenon for electronegative substituents at this position.[5][13] For a non-polar substituent like a vinyl group, a preference for the equatorial position would be expected to minimize steric interactions.

Experimental Protocols

Computational Conformational Analysis Protocol (DFT)
  • Initial Conformer Generation: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using a DFT method, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311G(d,p)).[1]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.[1]

  • Solvent Effects: To model the system in solution, a polarizable continuum model (PCM) can be employed.[5]

  • Relative Energy Calculation: The relative Gibbs free energies of the conformers are calculated to determine their equilibrium populations.

NMR Spectroscopy for Conformational Analysis
  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl3, D2O).

  • 1H NMR Spectrum Acquisition: A high-resolution 1H NMR spectrum is acquired.

  • Signal Assignment: 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to assign the proton and carbon signals.

  • Coupling Constant Measurement: The vicinal (3JHH) coupling constants for the protons on the piperidine ring are carefully measured from the 1D 1H NMR spectrum.

  • NOESY/ROESY: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed to identify through-space correlations between protons, providing further structural constraints.[6]

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of a small molecule like this compound.

conformational_analysis_workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_comparison Analysis & Comparison start Initial 3D Structure of this compound mm_search Molecular Mechanics (MM) Conformational Search (e.g., MMFF94) start->mm_search low_energy_conformers Set of Low-Energy Conformers mm_search->low_energy_conformers dft_optimization Quantum Mechanics (QM) Geometry Optimization (e.g., DFT/M06-2X) low_energy_conformers->dft_optimization frequency_calculation Frequency Calculation & Thermodynamic Analysis dft_optimization->frequency_calculation optimized_conformers Optimized Conformers with Relative Energies (ΔG) frequency_calculation->optimized_conformers comparison Compare Computational Predictions with Experimental Data optimized_conformers->comparison nmr_exp NMR Spectroscopy (J-couplings, NOE) experimental_data Experimental Structural Parameters nmr_exp->experimental_data ged_mw_exp Gas-Phase Experiments (GED, Microwave Spectroscopy) ged_mw_exp->experimental_data experimental_data->comparison validated_model Validated Conformational Model of this compound comparison->validated_model

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound can be effectively carried out using a combination of computational modeling and experimental validation. While direct published data for this specific molecule is scarce, the methodologies established for other substituted piperidines provide a robust framework for such an investigation. A typical workflow involves an initial conformational search using molecular mechanics, followed by more accurate geometry optimizations and energy calculations using density functional theory. The computational results should then be validated against experimental data, primarily from NMR spectroscopy, to ensure the reliability of the conformational model. This integrated approach is crucial for understanding the structure-activity relationships of this compound and its derivatives in the context of drug discovery and development.

References

A Comparative Analysis of Synthetic Strategies for 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted piperidines is a cornerstone of medicinal chemistry. The 3-vinylpiperidine scaffold, in particular, is a valuable building block. This guide provides a comparative study of three distinct synthetic routes to this compound, presenting experimental data, detailed protocols, and visual pathway diagrams to aid in methodological selection.

The synthesis of this compound can be approached through several chemical transformations. This guide focuses on three primary methods: the dehydration of a piperidine-based alcohol, the Wittig olefination of a piperidine-derived carbonyl, and a Grignard reaction with a suitable piperidine electrophile. Each method offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.

Comparison of Synthetic Routes

Synthetic Route Starting Material Key Reagents Yield (%) Reaction Conditions Advantages Disadvantages
Dehydration 3-PiperidylethanolDehydrating agent (e.g., H₂SO₄, Al₂O₃)13%High temperatureSimple concept, readily available starting material.Low yield, potential for side reactions and charring.
Wittig Reaction N-Boc-3-piperidoneMethyltriphenylphosphonium bromide, strong base (e.g., n-BuLi)Not reportedAnhydrous conditions, inert atmosphereHigh specificity for alkene formation, well-established reaction.Requires multi-step synthesis of the precursor, use of strong base.
Grignard Reaction N-Boc-3-piperidinecarboxaldehydeVinylmagnesium bromideNot reportedAnhydrous conditions, inert atmosphereDirect introduction of the vinyl group.Requires multi-step synthesis of the precursor, potential for side reactions.

Experimental Protocols

Route 1: Dehydration of 3-Piperidylethanol

This method relies on the acid-catalyzed or high-temperature dehydration of 3-(2-hydroxyethyl)piperidine.

Procedure: A detailed experimental protocol for this specific transformation with modern standards is not readily available in recent literature. However, based on a historical account, the following is a general outline:

  • 2-(3-piperidylethanol) is subjected to dehydration.

  • The resulting crude product is distilled to yield this compound.

  • The product can be further purified and characterized. The reported boiling point for this compound is 152-155 °C.

Route 2: Wittig Reaction of N-Boc-3-piperidone

This route involves the conversion of a ketone to an alkene using a phosphorus ylide. The synthesis of the precursor, N-Boc-3-piperidone, is a necessary preliminary step.

Synthesis of N-Boc-3-piperidone: A common method involves the protection of 3-hydroxypiperidine followed by oxidation[1][2]:

  • 3-Hydroxypyridine is reduced to 3-hydroxypiperidine.

  • The nitrogen of 3-hydroxypiperidine is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

  • The resulting N-Boc-3-hydroxypiperidine is then oxidized to N-Boc-3-piperidone using an oxidizing agent such as dimethyl sulfoxide (DMSO) and oxalyl chloride (Swern oxidation)[1].

Wittig Olefination:

  • Methyltriphenylphosphonium bromide is suspended in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • A strong base, such as n-butyllithium (n-BuLi), is added at low temperature to generate the ylide.

  • A solution of N-Boc-3-piperidone in the same anhydrous solvent is then added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched, and the product, N-Boc-3-vinylpiperidine, is extracted and purified by chromatography.

  • The Boc protecting group can be removed by treatment with an acid like trifluoroacetic acid (TFA) to yield this compound.

Route 3: Grignard Reaction with N-Boc-3-piperidinecarboxaldehyde

This approach utilizes a Grignard reagent to introduce the vinyl group onto a piperidine-based aldehyde. This also requires the synthesis of the aldehyde precursor.

Synthesis of N-Boc-3-piperidinecarboxaldehyde:

  • N-Boc-3-hydroxypiperidine (prepared as in Route 2) can be oxidized to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by a Swern oxidation.

Grignard Reaction:

  • A solution of N-Boc-3-piperidinecarboxaldehyde in an anhydrous ether solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere.

  • A solution of vinylmagnesium bromide is added dropwise at a low temperature (e.g., 0 °C).

  • The reaction is stirred for a period to ensure completion and then quenched with a saturated aqueous solution of ammonium chloride.

  • The resulting secondary alcohol, N-Boc-3-(1-hydroxy-2-ethenyl)piperidine, is extracted and purified.

  • This alcohol must then be dehydrated (as in Route 1) to yield N-Boc-3-vinylpiperidine.

  • Finally, the Boc group is removed with acid to afford this compound.

Visualization of Synthetic Pathways

Dehydration_Route start 3-Piperidylethanol product This compound start->product Dehydration (e.g., heat)

Caption: Dehydration of 3-Piperidylethanol to this compound.

Wittig_Route cluster_precursor Precursor Synthesis cluster_wittig Wittig Olefination & Deprotection 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc₂O N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-hydroxypiperidine->N-Boc-3-piperidone Oxidation N-Boc-3-vinylpiperidine N-Boc-3-vinylpiperidine N-Boc-3-piperidone->N-Boc-3-vinylpiperidine 1. Ph₃PCH₃Br, n-BuLi 2. Add Ketone This compound This compound N-Boc-3-vinylpiperidine->this compound TFA

Caption: Wittig Reaction Pathway to this compound.

Grignard_Route cluster_precursor Precursor Synthesis cluster_grignard Grignard Reaction, Dehydration & Deprotection N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-piperidinecarboxaldehyde N-Boc-3-piperidinecarboxaldehyde N-Boc-3-hydroxypiperidine->N-Boc-3-piperidinecarboxaldehyde Mild Oxidation N-Boc-3-(1-hydroxyethyl)piperidine N-Boc-3-(1-hydroxyethyl)piperidine N-Boc-3-piperidinecarboxaldehyde->N-Boc-3-(1-hydroxyethyl)piperidine Vinylmagnesium bromide N-Boc-3-vinylpiperidine N-Boc-3-vinylpiperidine N-Boc-3-(1-hydroxyethyl)piperidine->N-Boc-3-vinylpiperidine Dehydration This compound This compound N-Boc-3-vinylpiperidine->this compound TFA

Caption: Grignard Reaction Pathway to this compound.

References

A Comparative Guide to Analytical Methods for the Quantification of 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two primary analytical techniques for the quantification of 3-Vinylpiperidine: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the most suitable method for their specific application. The experimental data and validation parameters are based on established methods for similar compounds, including piperidine derivatives and vinyl-containing molecules, and adhere to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Introduction to Analytical Approaches

The quantification of this compound, a heterocyclic compound, is crucial in various stages of pharmaceutical development and quality control. The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide focuses on two widely used and robust techniques: RP-HPLC, often coupled with UV detection, and GC-MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful separation technique that is well-suited for the analysis of a wide range of organic molecules. For compounds like this compound that lack a strong chromophore, pre-column derivatization can be employed to enhance UV detectability, thereby improving sensitivity.[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. This technique is highly effective for volatile and semi-volatile compounds and can provide structural information, aiding in compound identification.[8][9][10]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization

This method involves the derivatization of this compound to introduce a UV-absorbing moiety, allowing for sensitive quantification using a standard HPLC-UV system.

Experimental Protocol

1. Sample Preparation and Derivatization:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Derivatization Reagent: A solution of 4-toluenesulfonyl chloride in acetonitrile.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a sodium bicarbonate buffer (pH 9.0).

    • Add an excess of the 4-toluenesulfonyl chloride solution.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., methylamine).

    • Dilute the mixture to the final volume with the mobile phase.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm).[5][6][7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid. A typical isocratic condition could be acetonitrile:water (68:32, v/v).[5][7]

  • Flow Rate: 1.0 mL/min.[5][7]

  • Column Temperature: 30°C.[5][7]

  • Detection Wavelength: Approximately 254 nm (dependent on the derivatizing agent).

  • Injection Volume: 20 µL.

Method Validation Summary (Hypothetical Data)

The following table summarizes the expected validation parameters for the RP-HPLC method, based on typical performance for similar derivatized piperidine compounds.[5][6][7]

Validation ParameterAcceptance Criteria (ICH Q2 R1)Expected Performance
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%101.5%
Precision (% RSD) ≤ 2%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.45 µg/mL
Specificity No interference from blank/placeboPeak purity > 99%

Workflow Diagram: RP-HPLC Method

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample/Standard Derivatization Pre-column Derivatization with 4-Toluene Sulfonyl Chloride Sample->Derivatization Add Reagent & Buffer Injection Inject into HPLC Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for this compound quantification by RP-HPLC.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the direct analysis of this compound without the need for derivatization, leveraging the volatility of the analyte.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Sample Solution: Dilute the sample containing this compound in the same solvent to fall within the calibration range.

2. Chromatographic and Spectrometric Conditions:

  • Instrument: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would be determined from the full scan mass spectrum.

Method Validation Summary (Hypothetical Data)

The following table summarizes the expected validation parameters for the GC-MS method, based on typical performance for similar small molecules.[10][11]

Validation ParameterAcceptance Criteria (ICH Q2 R1)Expected Performance
Linearity (r²) ≥ 0.9990.9992
Range 80-120% of test concentration0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%100.8%
Precision (% RSD) ≤ 2%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.02 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.06 µg/mL
Specificity Chromatographic resolution and unique mass spectrumNo interfering peaks at the retention time of the analyte

Workflow Diagram: GC-MS Method

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample/Standard Dilution Dilution in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection (SIM/Scan) Ionization->Detection Chromatogram Extract Ion Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Comparison of Analytical Methods

FeatureRP-HPLC with Pre-column DerivatizationGC-MS
Principle Liquid chromatographic separation of a derivatized analyte with UV detection.Gas chromatographic separation of a volatile analyte with mass spectrometric detection.
Sample Preparation More complex due to the required derivatization step.Simpler, typically involving only dilution.
Specificity Good, but relies on chromatographic separation from other UV-absorbing species.Excellent, due to both chromatographic retention time and unique mass fragmentation patterns.
Sensitivity Good, with LOD and LOQ in the sub-µg/mL range.[5][7]Excellent, typically offering lower LOD and LOQ than HPLC-UV.
Instrumentation Standard HPLC with UV detector (widely available).GC-MS system required.
Analysis Time Can be longer due to the derivatization step.Potentially faster overall analysis time per sample.
Compound Identification Based on retention time comparison with a reference standard.Confirmed by both retention time and matching the mass spectrum with a reference.

Logical Relationship: Method Selection Criteria

Method_Selection HighSensitivity High Sensitivity Required? Select_GCMS Select GC-MS HighSensitivity->Select_GCMS Yes Consider_Both Either Method Suitable HighSensitivity->Consider_Both No StructuralConfirmation Structural Confirmation Needed? StructuralConfirmation->Select_GCMS Yes Select_HPLC Select RP-HPLC StructuralConfirmation->Select_HPLC No SampleComplexity Complex Sample Matrix? SampleComplexity->Select_GCMS Yes SampleComplexity->Consider_Both No HighThroughput High Throughput Needed? HighThroughput->Select_GCMS Yes (simpler prep) HighThroughput->Select_HPLC No (derivatization)

Caption: Decision tree for selecting an analytical method.

Conclusion

Both RP-HPLC with pre-column derivatization and GC-MS are viable and robust methods for the quantification of this compound.

  • RP-HPLC is a reliable and accessible method, particularly when ultimate sensitivity is not the primary concern and a standard HPLC-UV system is readily available. The main drawback is the additional sample preparation step of derivatization.

  • GC-MS offers superior sensitivity and specificity, providing definitive structural confirmation. The simpler sample preparation makes it amenable to higher throughput. This method is ideal for trace-level quantification and when unambiguous identification of the analyte is critical.

The final choice of method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, sample throughput, and the capabilities of the analytical laboratory. It is recommended that the chosen method be fully validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][3][4]

References

A Comparative Guide to the Efficacy of 3-Vinylpiperidine-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral catalysts are pivotal in achieving high levels of stereocontrol in chemical reactions. Among these, organocatalysts derived from the 3-vinylpiperidine scaffold have emerged as a powerful class of molecules for asymmetric synthesis. This guide provides a comparative overview of the efficacy of various this compound-based catalysts, primarily focusing on derivatives of Cinchona alkaloids, in two key carbon-carbon bond-forming reactions: the Asymmetric Michael Addition and the Asymmetric Henry (Nitroaldol) Reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental reaction for the enantioselective formation of carbon-carbon bonds. The catalysts presented below, all featuring a this compound or a structurally related quinuclidine core, have been evaluated for their ability to catalyze the addition of 1,3-dicarbonyl compounds to nitro-olefins.

Data Presentation: Catalyst Performance in the Asymmetric Michael Addition

The following table summarizes the performance of various this compound-based catalysts in the asymmetric Michael addition of pentane-2,4-dione to trans-β-nitrostyrene. The catalysts differ in the saturation of the vinyl group and the nature of the functional group at the C9 position.

Catalyst IDCatalyst StructureYield (%)Enantiomeric Excess (ee, %)
1a 9-hydroxy-quinine (vinyl group)8511
1b 9-hydroxy-hydroquinine (ethyl group)846
2a 9-amino-quinine (vinyl group)9950
2b 9-amino-hydroquinine (ethyl group)9942
3a Quinine-derived squaramide (vinyl group)9993
3b Hydroquinine-derived squaramide (ethyl group)9992
4a Quinine-derived thiourea (vinyl group)9991
4b Hydroquinine-derived thiourea (ethyl group)9990

Data sourced from a comparative study on Cinchona catalysts.[1]

Experimental Protocol: Asymmetric Michael Addition

General Procedure: To a solution of trans-β-nitrostyrene (0.1 mmol) in toluene (1 mL) was added pentane-2,4-dione (0.2 mmol). The mixture was stirred for 5 minutes at room temperature. The respective catalyst (0.01 mmol, 10 mol%) was then added, and the reaction mixture was stirred at room temperature for the specified time (typically 24-72 hours). The reaction progress was monitored by thin-layer chromatography (TLC). Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral High-Performance Liquid Chromatography (HPLC).[1]

Visualization: Michael Addition Workflow and Catalytic Cycle

Michael_Addition cluster_workflow Experimental Workflow cluster_catalytic_cycle Proposed Catalytic Cycle Reagents 1. Mix Reactants (trans-β-nitrostyrene, pentane-2,4-dione) Catalyst_add 2. Add Catalyst (e.g., Catalyst 3a) Reagents->Catalyst_add Reaction 3. Stir at RT (24-72h) Catalyst_add->Reaction Purification 4. Purify (Column Chromatography) Reaction->Purification Analysis 5. Analyze (Chiral HPLC) Purification->Analysis Catalyst Catalyst Nuc_Activation Nucleophile Activation Catalyst->Nuc_Activation Deprotonation of Nucleophile Elec_Activation Electrophile Activation Catalyst->Elec_Activation H-bonding to Electrophile CC_Bond C-C Bond Formation Nuc_Activation->CC_Bond Elec_Activation->CC_Bond Product_Release Product Release CC_Bond->Product_Release Product_Release->Catalyst Catalyst Regeneration

Caption: Workflow for the asymmetric Michael addition and a proposed dual-activation catalytic cycle.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The use of chiral this compound-based catalysts allows for the enantioselective synthesis of valuable β-nitro alcohols.

Data Presentation: Catalyst Performance in the Asymmetric Henry Reaction

The following table presents data from a study on the asymmetric Henry reaction between p-nitrobenzaldehyde and nitromethane, catalyzed by cupreine and cupreidine derivatives, which are demethylated versions of quinine and quinidine, respectively. These catalysts possess a free hydroxyl group on the quinoline ring, which plays a key role in catalysis.

Catalyst IDCatalyst StructureYield (%)Enantiomeric Excess (ee, %)
5a 9-O-benzyl-cupreidine9592
5b 9-O-(p-methoxybenzyl)-cupreidine9390
5c 9-O-(p-nitrobenzyl)-cupreidine9694
6a 9-O-benzyl-cupreine9489
6b 9-O-(p-methoxybenzyl)-cupreine9287
6b 9-O-(p-nitrobenzyl)-cupreine9591

Data adapted from a review on cupreine and cupreidine catalysts.[2]

Experimental Protocol: Asymmetric Henry Reaction

General Procedure: In a dried flask, the respective catalyst (0.02 mmol, 10 mol%) was dissolved in toluene (1.0 mL) at -78 °C. To this solution, p-nitrobenzaldehyde (0.2 mmol) was added, followed by nitromethane (1.0 mmol). The reaction mixture was stirred at -78 °C for 48 hours. The reaction was then quenched by the addition of 1 M HCl (1.0 mL). The aqueous layer was extracted with ethyl acetate (3 x 5 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the corresponding β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.

Visualization: Henry Reaction Logical Pathway

Henry_Reaction Start Start: Aldehyde, Nitroalkane, Chiral Catalyst TS_Formation Formation of Ternary Complex (Catalyst-Aldehyde-Nitroalkane) Start->TS_Formation Deprotonation Deprotonation of Nitroalkane by Quinuclidine Nitrogen TS_Formation->Deprotonation Aldehyde_Activation Activation of Aldehyde via H-bonding with Catalyst's -OH group TS_Formation->Aldehyde_Activation CC_Formation Stereoselective C-C Bond Formation Deprotonation->CC_Formation Aldehyde_Activation->CC_Formation Protonation Protonation of Alkoxide Intermediate CC_Formation->Protonation Product Product Release: Enantioenriched β-Nitro Alcohol Protonation->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Start

Caption: Logical pathway of the this compound-based catalyst mediated asymmetric Henry reaction.

Concluding Remarks

The this compound scaffold, particularly within the Cinchona alkaloid family, provides a versatile and highly effective platform for the development of organocatalysts for asymmetric synthesis. The data presented herein demonstrates that modifications to the catalyst structure, such as the saturation of the vinyl group or the nature of the substituent at the C9 position, can have a significant impact on the catalyst's efficacy in terms of both yield and enantioselectivity. The bifunctional nature of these catalysts, possessing both a Lewis basic tertiary amine and a Brønsted acidic hydroxyl or (thio)urea moiety, allows for a dual-activation mechanism that is crucial for achieving high levels of stereocontrol. This guide serves as a valuable resource for researchers in the field, providing a clear comparison of catalyst performance and detailed experimental methodologies to aid in the rational design and selection of catalysts for specific asymmetric transformations.

References

Assessing the Drug-Like Properties of 3-Vinylpiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-vinylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of biological entities. Analogs of this core structure are of significant interest for the development of novel therapeutics, particularly for neurological disorders. This guide provides a comparative assessment of the key drug-like properties of a series of hypothetical this compound analogs, supported by detailed experimental protocols and visualizations to aid in the selection and optimization of lead candidates.

Comparative Analysis of Physicochemical and ADME Properties

The drug-like properties of a compound are critical for its success as a therapeutic agent. Key parameters such as lipophilicity, solubility, metabolic stability, and plasma protein binding dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. Below is a comparative summary of these properties for a series of representative this compound analogs. The analogs are substituted at the para-position of a phenyl ring attached to the vinyl group, illustrating the impact of electronic and steric modifications on their drug-like characteristics.

Analog IDSubstituent (R)cLogPAqueous Solubility (µg/mL)Metabolic Stability (t½, min)Plasma Protein Binding (%)
VPA-1 -H2.8754585
VPA-2 -Cl3.5306092
VPA-3 -OCH₃2.7853582
VPA-4 -CF₃4.0157598
VPA-5 -NO₂2.9504088

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of drug-like properties. The following sections outline the methodologies for determining the key parameters presented in the comparative table.

Lipophilicity (cLogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical determinant of its absorption and distribution. The octanol-water partition coefficient is the most common measure.

Shake-Flask Method:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and water (or phosphate-buffered saline, pH 7.4) that has been pre-saturated with the other phase.

  • Vortex the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the test compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Aqueous solubility is a crucial property that influences a drug's dissolution and subsequent absorption.

Kinetic Solubility Assay (Nephelometry):

  • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).[1][2]

  • In a 96-well microplate, perform serial dilutions of the DMSO stock solution with aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1][2]

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours) with gentle shaking.[1]

  • Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated compound.[1][3]

  • The solubility is determined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Metabolic Stability

Metabolic stability, typically assessed using liver microsomes, provides an indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.[4][5]

Liver Microsomal Stability Assay:

  • Thaw cryopreserved liver microsomes (human or other species) on ice.[6][7]

  • Prepare an incubation mixture containing the test compound (at a final concentration of, for example, 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4).[4][6]

  • Pre-incubate the mixture at 37°C for a few minutes.[5][6]

  • Initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[4][6]

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4][6]

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[6]

  • Plot the natural logarithm of the percentage of remaining compound versus time and determine the half-life (t½) from the slope of the line.[5]

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[8] Only the unbound fraction of the drug is pharmacologically active.[8]

Equilibrium Dialysis:

  • Prepare a stock solution of the test compound and spike it into plasma (human or other species) at a known concentration.[8]

  • Load the plasma sample into one chamber of a semi-permeable dialysis membrane device and dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) into the other chamber.[8][9]

  • Incubate the device at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[8]

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the test compound in both samples using LC-MS/MS.

  • Calculate the percentage of bound drug using the concentrations in the plasma and buffer chambers.

Signaling Pathway and Experimental Workflow

This compound analogs are known to interact with various neuronal targets, including nicotinic acetylcholine receptors (nAChRs).[10] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission. Modulation of nAChR activity can have significant effects on cognitive function and neuroinflammation.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (α4β2) ACh->nAChR Binds Analog This compound Analog Analog->nAChR Modulates Ion_Channel Ion Channel (Na⁺, K⁺, Ca²⁺) nAChR->Ion_Channel Opens Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Signaling_Cascade Downstream Signaling Cascades Depolarization->Signaling_Cascade Ca_Influx->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., Neurotransmitter Release) Signaling_Cascade->Neuronal_Response

Caption: Modulation of Nicotinic Acetylcholine Receptor Signaling.

The assessment of drug-like properties follows a structured workflow, from initial compound synthesis to detailed in vitro characterization.

Experimental_Workflow Start Synthesis Analog Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Physicochemical Physicochemical Profiling Characterization->Physicochemical ADME In Vitro ADME Assays Characterization->ADME LogP Lipophilicity (LogP) Determination Physicochemical->LogP Solubility Aqueous Solubility Assay Physicochemical->Solubility Data_Analysis Data Analysis and SAR Interpretation LogP->Data_Analysis Solubility->Data_Analysis Metabolic_Stability Metabolic Stability (Microsomes) ADME->Metabolic_Stability PPB Plasma Protein Binding Assay ADME->PPB Metabolic_Stability->Data_Analysis PPB->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection End Lead_Selection->End

Caption: Workflow for Assessing Drug-Like Properties.

References

Benchmarking 3-Vinylpiperidine: A Comparative Guide for Michael Additions and Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

3-Vinylpiperidine is a valuable synthetic intermediate, prized for its versatile reactivity in constructing complex molecular architectures. This guide provides a comparative analysis of its performance in two key reaction types: the Michael addition and the Diels-Alder reaction. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the information needed to effectively utilize this compound in their synthetic endeavors.

Michael Addition: A Versatile Tool for C-C Bond Formation

The conjugate addition of nucleophiles to the vinyl group of this compound offers a reliable method for carbon-carbon bond formation at the β-position. This reaction is widely employed in the synthesis of functionalized piperidine derivatives.

Performance Comparison

While specific quantitative data for Michael additions directly involving this compound is limited in readily available literature, we can draw valuable comparisons from studies on structurally similar vinyl-substituted N-heterocycles, such as 2-vinylpyridine. The reactivity in Michael additions is influenced by factors including the nature of the nucleophile, the solvent, and the presence of catalysts.

SubstrateNucleophileCatalyst/ConditionsYield (%)Reference
2-VinylpyridineDiethyl malonateNaOEt/EtOH85[1]
2-VinylpyridineNitromethaneDBU/THF78[2]
2-VinylpyridineThiophenolNone/neat95[3]
N-Boc-3-vinylpiperidineDimethyl malonateNaOMe/MeOH(Predicted) Good to HighN/A

Note: Data for N-Boc-3-vinylpiperidine is predicted based on the general reactivity of Michael acceptors and may vary based on experimental conditions.

Experimental Protocol: Michael Addition of Diethyl Malonate to N-Boc-3-vinylpiperidine (Representative)

This protocol is a representative procedure based on standard Michael addition methodologies.

Materials:

  • N-Boc-3-vinylpiperidine

  • Diethyl malonate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of sodium methoxide (1.1 eq.) in anhydrous methanol at 0 °C under an inert atmosphere, add diethyl malonate (1.2 eq.) dropwise.

  • Stir the resulting solution at room temperature for 30 minutes.

  • Add a solution of N-Boc-3-vinylpiperidine (1.0 eq.) in anhydrous methanol to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Logical Workflow for Michael Addition

Michael_Addition_Workflow start Start reactants N-Boc-3-vinylpiperidine + Diethyl malonate start->reactants reaction Michael Addition Reaction reactants->reaction base Base (NaOMe) in Methanol base->reaction workup Aqueous Workup (NH4Cl quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Purified Product purification->product

Caption: Workflow for a typical Michael addition reaction.

Diels-Alder Reaction: Constructing Cyclic Systems

As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form complex bicyclic structures containing the piperidine moiety. The reactivity of the vinyl group is a key determinant of the reaction's success and stereochemical outcome.

Performance Comparison

Direct experimental data for Diels-Alder reactions of this compound is not extensively reported. However, studies on vinylpyridines provide a useful benchmark for predicting its performance. The use of Lewis acids has been shown to significantly promote the Diels-Alder reactions of vinylazaarenes, leading to higher yields and improved selectivity.

DienophileDieneCatalyst/ConditionsYield (%)Diastereomeric Ratio (dr)Reference
2-VinylpyridineCyclopentadieneBF₃·OEt₂974:1
4-VinylpyridineIsopreneBF₃·OEt₂545:1
3-Vinylpyridine2,3-DimethylbutadieneBF₃·OEt₂No Reaction-
N-Boc-3-vinylpiperidineCyclopentadiene(Predicted) Lewis Acid(Predicted) Good(Predicted) Moderate to GoodN/A

Note: Data for N-Boc-3-vinylpiperidine is predicted based on the reactivity of analogous systems and may vary based on the specific Lewis acid and reaction conditions employed. It is noteworthy that in the case of 3-vinylpyridine, the effect of the Lewis acid cannot be transmitted to the vinyl group through the π-system, resulting in no reaction.

Experimental Protocol: Diels-Alder Reaction of N-Boc-3-vinylpiperidine with Cyclopentadiene (Representative)

This protocol is a representative procedure based on Lewis acid-catalyzed Diels-Alder reactions.

Materials:

  • N-Boc-3-vinylpiperidine

  • Cyclopentadiene (freshly cracked)

  • Lewis Acid (e.g., BF₃·OEt₂, AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-vinylpiperidine (1.0 eq.) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

Signaling Pathway of Lewis Acid Catalysis in Diels-Alder Reactions

Diels_Alder_Catalysis Dienophile N-Boc-3-vinylpiperidine ActivatedComplex Activated Dienophile-Lewis Acid Complex Dienophile->ActivatedComplex LewisAcid Lewis Acid (e.g., BF3.OEt2) LewisAcid->ActivatedComplex TransitionState [4+2] Transition State ActivatedComplex->TransitionState Diene Diene (e.g., Cyclopentadiene) Diene->TransitionState Product Diels-Alder Adduct TransitionState->Product

Caption: Lewis acid activation in a Diels-Alder reaction.

Conclusion

This compound demonstrates significant potential as a versatile building block in both Michael additions and Diels-Alder reactions. While direct quantitative comparisons with other alternatives are not extensively documented, the reactivity patterns of analogous vinyl-substituted N-heterocycles provide a strong indication of its utility. The provided experimental protocols offer a starting point for the development of robust synthetic procedures. Further research into the catalytic asymmetric variants of these reactions with this compound will undoubtedly expand its application in the synthesis of complex, biologically active molecules.

References

Safety Operating Guide

Proper Disposal of 3-Vinylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides critical safety and logistical information for the proper disposal of 3-Vinylpiperidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.

This compound is a flammable and toxic compound that requires careful handling and disposal. Improper disposal can lead to serious health hazards and environmental contamination. This guide outlines the necessary steps for the safe management of this compound waste.

Hazard Profile of this compound

Understanding the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes its key hazard classifications.

Hazard ClassClassificationPrecautionary Statement Codes
Flammable LiquidsCategory 3H226
Acute Toxicity, OralCategory 3H301
Acute Toxicity, DermalCategory 2H310
Skin Corrosion/IrritationSub-category 1BH314
Serious Eye Damage/IrritationCategory 1H314
Skin SensitizationCategory 1-
Specific Target Organ ToxicityCategory 3-
Hazardous to the Aquatic EnvironmentChronic 2-

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Wear protective gloves. Consult with your glove manufacturer to ensure compatibility.

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, an apron or full-body suit.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a respirator may be required.

Spill Management Protocol

In the event of a this compound spill, follow these steps to contain and clean up the material safely.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]

  • Control Ignition Sources: As this compound is flammable, eliminate all potential ignition sources such as open flames, sparks, and hot surfaces.[3][4][5][6]

  • Contain the Spill: Use a non-flammable absorbent material like sand, earth, or vermiculite to contain the spill.[3][6] Do not use combustible materials.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[6]

  • Decontaminate the Area: Wash the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.

  • Dispose of Waste: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous chemical waste.

Disposal Workflow for this compound

The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Empty Container Management cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect this compound Waste in a Labeled, Compatible Container A->C Proceed to Collection B Work in a Ventilated Area (Chemical Fume Hood) B->C D Keep Container Securely Closed C->D E Triple Rinse Empty Container with a Suitable Solvent C->E For Empty Containers H Store Waste in a Designated Hazardous Waste Accumulation Area D->H F Collect Rinsate as Hazardous Waste E->F G Deface or Remove Original Label E->G F->C Add to Waste I Arrange for Pickup by a Licensed Waste Disposal Company H->I

References

Essential Safety and Operational Guide for Handling 3-Vinylpiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Vinylpiperidine, tailored for research and drug development professionals. Adherence to these procedures is vital for ensuring personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. It is classified as a highly flammable liquid and vapor that is harmful if swallowed, toxic upon contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life.

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), double-gloved.[1][2] A flame-retardant, antistatic lab coat or coveralls.Prevents skin contact, which can be toxic and cause severe burns. Double gloving is a best practice for handling highly hazardous materials.[2]
Respiratory Protection A NIOSH-approved respirator is necessary if working outside a certified chemical fume hood or if vapors are present.[1][3]Protects against the inhalation of toxic vapors.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to prevent exposure and accidents. The following workflow outlines the necessary steps for safe handling from preparation to waste disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate a well-ventilated work area (fume hood). gather_materials Assemble all necessary equipment and PPE. don_ppe Don all required PPE. prep_area->don_ppe Proceed to Handling emergency_prep Ensure emergency equipment (spill kit, safety shower, eyewash station) is accessible. dispense Carefully dispense the required amount of this compound. seal Tightly seal the container after use. decontaminate Decontaminate work surfaces. seal->decontaminate Proceed to Cleanup dispose_waste Dispose of all contaminated materials in a designated hazardous waste container. doff_ppe Doff PPE in the correct order to avoid contamination. wash_hands Wash hands thoroughly with soap and water. cluster_hazards Hazards of this compound cluster_responses Safety Responses flammable Highly Flammable handling Follow Safe Handling Procedures: - Use in Fume Hood - Ground Equipment - Use Non-Sparking Tools flammable->handling storage Store in a Cool, Well-Ventilated Area Away from Ignition Sources flammable->storage toxic Toxic (Inhalation, Dermal, Oral) ppe Wear Appropriate PPE: - Chemical Goggles/Face Shield - Chemical-Resistant Gloves - Flame-Retardant Lab Coat - Respirator toxic->ppe toxic->handling corrosive Corrosive (Skin/Eyes) corrosive->ppe

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。